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  • Product: Sodium 2-propanesulfonate monohydrate
  • CAS: 304851-99-8

Core Science & Biosynthesis

Foundational

Chemical Structure & Technical Analysis: Sodium 2-Propanesulfonate Monohydrate

[1][2] Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 304851-99-8) is a specialized organosulfur compound primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 304851-99-8) is a specialized organosulfur compound primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[1] Unlike its linear isomer (sodium 1-propanesulfonate), this compound features a branched isopropyl backbone, offering distinct steric selectivity and hydrophobicity profiles. This guide provides a rigorous analysis of its chemical structure, synthesis pathways, and mechanistic role in separating basic pharmaceutical compounds.

Chemical Identity & Nomenclature

To ensure precision in procurement and application, the compound must be distinguished from its n-propyl isomer.

ParameterSpecification
IUPAC Name Sodium;propane-2-sulfonate;hydrate
Common Name Sodium isopropylsulfonate monohydrate
CAS Number (Monohydrate) 304851-99-8
CAS Number (Anhydrous) 5399-58-6
Molecular Formula

Molecular Weight 164.16 g/mol
SMILES CC(C)S(=O)(=O)[O-].O.[Na+]
Appearance White crystalline powder

Structural Anatomy

The efficacy of sodium 2-propanesulfonate lies in its amphiphilic topology. The structure consists of three distinct functional domains:

The Isopropyl Backbone (Hydrophobic Tail)

Unlike the linear chain of 1-propanesulfonate, the 2-propyl (isopropyl) group creates a branched steric profile.

  • Connectivity: The central carbon (C2) is bonded to two methyl groups (C1, C3) and the sulfur atom.

  • Steric Bulk: The branching at the alpha-carbon increases the cross-sectional area of the hydrophobic tail. In HPLC, this results in different stationary phase adsorption kinetics compared to linear alkyl sulfonates, often improving the resolution of structural isomers.

The Sulfonate Head Group (Anionic Anchor)
  • Bonding: A sulfur atom is covalently bonded to the C2 carbon. The sulfur is hypervalent, bonded to three oxygen atoms.

  • Charge Delocalization: The negative charge is delocalized across the three oxygen atoms through resonance (

    
    ), ensuring high stability and strong ionic interaction with cationic analytes (e.g., protonated amines).
    
  • Cation Association: The sodium ion (

    
    ) associates electrostatically with the sulfonate group.
    
The Monohydrate Lattice
  • Hydration: The crystal lattice incorporates one water molecule per formula unit.

  • Stability: This water of crystallization stabilizes the ionic lattice, making the monohydrate less hygroscopic than the anhydrous form, which is critical for maintaining weight accuracy during buffer preparation.

Structural Visualization

The following diagram illustrates the connectivity and the distinction between the 2-propyl and 1-propyl isomers.

ChemicalStructure cluster_0 Sodium 2-Propanesulfonate (Target) cluster_1 Comparison: 1-Propanesulfonate C2 C2 (Methine) C1 C1 (Methyl) C2->C1 C3 C3 (Methyl) C2->C3 S Sulfur C2->S C-S Bond O1 O S->O1 Double Bond O2 O S->O2 Double Bond O3 O- S->O3 Single Bond Na Na+ O3->Na Ionic H2O H2O (Lattice) Na->H2O Coordination C_lin Linear Chain C-C-C-S

Caption: Topology of Sodium 2-Propanesulfonate showing the branched isopropyl tail vs. linear isomer.

Synthesis & Manufacturing

The synthesis of sodium 2-propanesulfonate typically follows the Strecker Sulfite Alkylation pathway, which is preferred for secondary alkyl halides due to its specificity.

Reaction Pathway
  • Precursor: 2-Chloropropane (Isopropyl chloride) or 2-Bromopropane.

  • Reagent: Sodium Sulfite (

    
    ) in aqueous solution.
    
  • Mechanism: Nucleophilic substitution (

    
    ) where the sulfite ion attacks the secondary carbon.
    
    • Note on Kinetics: Secondary halides react slower than primary halides (like 1-chloropropane) due to steric hindrance, often requiring phase transfer catalysts (PTC) or elevated temperatures/pressures.

Reaction Equation:



Purification
  • Crystallization: The crude product is recrystallized from water/alcohol mixtures.

  • Hydration Control: The cooling curve is controlled to ensure the formation of the stable monohydrate polymorph rather than the anhydrous salt.

Applications in Analytical Chemistry (HPLC)

Sodium 2-propanesulfonate is a critical Ion-Pair Reagent (IPR) . It is used to retain and separate basic (cationic) compounds on reverse-phase (C18) columns.

Mechanism of Action
  • Adsorption: The hydrophobic isopropyl tail adsorbs onto the non-polar C18 stationary phase.

  • Charge Modification: The anionic sulfonate head points outward, creating a negatively charged surface on the column.

  • Ion-Pairing: Positively charged analytes (e.g., protonated amines, peptides) interact electrostatically with the sulfonate groups.

  • Retention Control: By using the isopropyl variant (2-propane) instead of the n-propyl (1-propane) or n-heptyl variants, chromatographers can fine-tune retention times. The branched isopropyl group provides slightly different selectivity (steric selectivity) compared to the linear n-propyl chain.

HPLCMechanism cluster_column Reverse Phase Column Surface (C18) cluster_IPR Ion-Pair Reagent C18 C18 Ligands Tail Isopropyl Tail (Hydrophobic) C18->Tail Hydrophobic Interaction Head Sulfonate Head (Anionic -) Tail->Head Analyte Basic Drug+ (Cationic) Head->Analyte Electrostatic Interaction

Caption: Ion-Pairing Mechanism: The isopropyl tail anchors to the C18 phase, while the sulfonate head captures cationic analytes.

Physicochemical Properties Data

PropertyValue/DescriptionRelevance
Solubility Highly soluble in water (>50 mg/mL)Essential for aqueous mobile phase preparation.
pH (10% soln) 5.5 – 7.5Neutral pH prevents hydrolysis of silica columns.
UV Cutoff < 200 nmCritical: Allows detection of analytes at low UV wavelengths without background interference.
Hygroscopicity Moderate (Monohydrate is stable)Anhydrous forms are very hygroscopic; monohydrate is preferred for weighing accuracy.

Quality Control & Characterization

To validate the identity of Sodium 2-Propanesulfonate Monohydrate, the following spectral signatures are used:

  • 1H NMR (D2O):

    • Doublet (

      
       ppm):  Corresponds to the six protons of the two methyl groups (
      
      
      
      ).
    • Septet (

      
       ppm):  Corresponds to the single methine proton (
      
      
      
      ) adjacent to the sulfonate.
    • Note: The shift of the methine proton distinguishes it from the methylene protons seen in 1-propanesulfonate.

  • IR Spectroscopy:

    • Strong bands at 1150–1250 cm⁻¹ (asymmetric

      
       stretch) and 1010–1080 cm⁻¹  (symmetric 
      
      
      
      stretch).
    • Broad band at 3200–3500 cm⁻¹ confirms the presence of the hydrate water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 304851-99-8, Sodium 2-propanesulfonate monohydrate. Retrieved from [Link]

  • Shimadzu Corporation. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of sodium 2-propanesulfonate monohydrate

This guide serves as a technical reference for Sodium 2-Propanesulfonate Monohydrate , a specialized reagent primarily utilized in High-Performance Liquid Chromatography (HPLC). Executive Summary Sodium 2-propanesulfonat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Sodium 2-Propanesulfonate Monohydrate , a specialized reagent primarily utilized in High-Performance Liquid Chromatography (HPLC).

Executive Summary

Sodium 2-propanesulfonate monohydrate (Isopropylsulfonate sodium) is a solvated sulfonate salt used critically as an ion-pairing reagent in reversed-phase chromatography. Unlike its straight-chain isomer (sodium 1-propanesulfonate), the branched isopropyl structure offers unique selectivity profiles for separating basic pharmaceutical compounds, peptides, and catecholamines. Its high aqueous solubility and UV transparency (<210 nm) make it indispensable for sensitive UV-Vis detection workflows.

Chemical Identity & Structural Characterization

Accurate identification is paramount, as the "propanesulfonate" nomenclature often leads to confusion between the n-propyl (1-) and isopropyl (2-) isomers.

ParameterSpecification
IUPAC Name Sodium propane-2-sulfonate monohydrate
Common Synonyms Sodium isopropylsulfonate; 2-Propanesulfonic acid sodium salt
CAS Number (Monohydrate) 304851-99-8 (Specific)
CAS Number (Anhydrous) 5399-58-6 (General)
Molecular Formula C

H

NaO

S[1][2] · H

O
Molecular Weight 164.16 g/mol (Monohydrate); 146.14 g/mol (Anhydrous)
SMILES CC(C)S(=O)(=O)[O-].[Na+].O
Structural Visualization

The compound consists of a secondary alkyl group (isopropyl) attached to a hydrophilic sulfonate head group, stabilized by a sodium cation and a water molecule in the crystal lattice.

ChemicalStructure Fig 1. Structural Components of Sodium 2-Propanesulfonate Monohydrate Isopropyl Isopropyl Group (Hydrophobic Tail) Sulfonate Sulfonate Group (SO3-) Isopropyl->Sulfonate C-S Bond Sodium Sodium Ion (Na+) Sulfonate->Sodium Ionic Interaction Water Water of Hydration (H2O) Sodium->Water Coordination

Physical & Chemical Properties Matrix

The following data aggregates experimental values and theoretical properties relevant to analytical method development.

Physicochemical Data
PropertyValue / DescriptionRelevance
Appearance White crystalline powderVisual QC check.
Solubility (Water) > 50 mg/mL (Highly Soluble)Essential for preparing concentrated mobile phase buffers.
Solubility (Methanol) ModerateAllows for use in mixed aqueous-organic mobile phases.
Melting Point > 250°C (Decomposes)High thermal stability; typical of sulfonate salts.
Hygroscopicity HygroscopicMonohydrate form is stable, but anhydrous powder absorbs moisture.
UV Cutoff < 210 nmCritical: Allows detection of analytes at low wavelengths without background noise.
pKa (Acid) ~1.5 (Sulfonic acid)The salt remains ionized across the entire HPLC pH range (2–12).
Stability Profile
  • pH Stability: Exceptional. The sulfonate group is stable against hydrolysis over a wide pH range (1–13), unlike ester-based reagents.

  • Oxidative Stability: Resistant to mild oxidizing agents used in electrochemical detection.

  • Thermal Stability: Stable under standard column oven temperatures (up to 60°C).

Synthesis & Purification Protocols

While commercially available, understanding the synthesis aids in identifying potential impurities (e.g., inorganic halides).

Primary Synthesis Route (Strecker Reaction)

The synthesis typically involves the nucleophilic substitution of a secondary alkyl halide with a sulfite salt.

  • Reactants: 2-Bromopropane (Isopropyl bromide) and Sodium Sulfite (Na

    
    SO
    
    
    
    ).
  • Solvent: Aqueous ethanol (to solubilize both the organic halide and inorganic sulfite).

  • Reaction:

    
    
    
  • Purification (Critical Step):

    • The crude product contains Sodium Bromide (NaBr) as a byproduct.

    • Method: Recrystallization from hot ethanol. Sodium 2-propanesulfonate is less soluble in ethanol than NaBr, allowing for separation.

    • QC Check: Silver Nitrate (AgNO

      
      ) test to ensure absence of bromide ions (turbidity indicates impurity).
      

Application: Ion-Pairing Chromatography (IPC)

This is the primary utility of Sodium 2-propanesulfonate. It is used to retain and separate basic (cationic) analytes on hydrophobic (C18/C8) stationary phases.

Mechanism of Action

Basic drugs (amines) are positively charged at low pH. They repel the hydrophobic C18 chains, leading to poor retention (eluting at the void volume).

  • The Reagent: The 2-propanesulfonate anion (

    
    ) pairs with the protonated analyte (
    
    
    
    ).
  • The Result: A neutral, hydrophobic ion-pair (

    
    ) is formed, which partitions strongly into the stationary phase.
    

IPC_Mechanism Fig 2. Ion-Pairing Mechanism: Enhancing Retention of Basic Analytes Analyte Basic Analyte (BH+) (Hydrophilic/Fast Elution) Complex Neutral Ion-Pair Complex [BH+][R-SO3-] Analyte->Complex Electrostatic Attraction Reagent 2-Propanesulfonate (R-SO3-) (Ion-Pairing Agent) Reagent->Complex Electrostatic Attraction Column C18 Stationary Phase (Hydrophobic Surface) Complex->Column Hydrophobic Partitioning (Increased Retention)

Experimental Protocol: Mobile Phase Preparation

Objective: Prepare a 10 mM buffer for HPLC analysis of catecholamines.

  • Weighing: Dissolve 1.64 g of Sodium 2-propanesulfonate monohydrate in 950 mL of HPLC-grade water.

  • pH Adjustment: Adjust pH to 3.0 using Phosphoric Acid (H

    
    PO
    
    
    
    ). Note: Low pH ensures the analyte is protonated.
  • Filtration: Filter through a 0.22 µm membrane to remove particulates.

  • Organic Modifier: Add Acetonitrile or Methanol to reach 1000 mL (e.g., 5% organic).

  • Equilibration: Flush the HPLC column with at least 20 column volumes. Ion-pairing reagents adsorb slowly to the stationary phase.

Handling, Safety & Storage

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Storage Protocol:

  • Store in a tightly closed container.

  • Temperature: Room temperature (15–25°C) is generally acceptable, though some vendors recommend 2–8°C for long-term purity.

  • Desiccation: Essential. As a salt, it can absorb atmospheric moisture, altering the effective weight during buffer preparation.

References

  • Santa Cruz Biotechnology. Sodium 2-propanesulfonate monohydrate (CAS 304851-99-8) Product Data.

  • PubChem. 2-Propanesulfonic acid, sodium salt (CAS 5399-58-6). National Library of Medicine.

  • Loba Chemie. Material Safety Data Sheet: 2-Propane Sulphonic Acid Sodium Salt.[4]

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. LCGC International.

  • Sigma-Aldrich. Ion Pair Reagents for HPLC: Product Guide. (General reference for alkyl sulfonate properties).

Sources

Foundational

sodium 2-propanesulfonate monohydrate CAS number and molecular weight

Core Identity, Synthesis, and Applications in High-Performance Liquid Chromatography Executive Summary Sodium 2-propanesulfonate monohydrate is a specialized alkyl sulfonate used primarily as an ion-pairing reagent in Re...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthesis, and Applications in High-Performance Liquid Chromatography

Executive Summary

Sodium 2-propanesulfonate monohydrate is a specialized alkyl sulfonate used primarily as an ion-pairing reagent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By forming neutral ion pairs with cationic analytes (such as basic drugs, peptides, and catecholamines), it facilitates their retention and separation on hydrophobic stationary phases.

While frequently confused with its isomer (sodium 1-propanesulfonate) or its anhydrous form, precise identification via CAS registry numbers is critical for regulatory compliance and experimental reproducibility.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The distinction between the anhydrous salt and the monohydrate is vital for stoichiometric calculations in buffer preparation. Commercial catalogs often list the anhydrous CAS for the hydrate product; however, the specific CAS for the monohydrate exists and should be noted for precision.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name Sodium 2-propanesulfonate monohydrate
Synonyms Sodium isopropylsulfonate monohydrate; 2-Propanesulfonic acid sodium salt monohydrate
CAS Number (Monohydrate) 304851-99-8 (Specific)
CAS Number (Anhydrous) 5399-58-6 (Generic/Parent)
Molecular Formula

Molecular Weight 164.16 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water (> 0.1 g/mL); Soluble in aqueous methanol/acetonitrile
UV Cutoff Transparent at >200 nm (Suitable for UV-Vis detection)
SMILES CC(C)S(=O)(=O)[O-].O.[Na+]

Critical Note on Isomers: Ensure differentiation from Sodium 1-propanesulfonate (CAS 14533-63-2 / 304672-01-3 for hydrate). The position of the sulfonate group (isopropyl vs. n-propyl) alters the hydrophobicity and retention characteristics in chromatography.

Synthesis & Manufacturing

The industrial synthesis of sodium 2-propanesulfonate typically follows the Strecker Sulfite Alkylation pathway. This nucleophilic substitution reaction involves the treatment of a secondary alkyl halide (2-chloropropane or 2-bromopropane) with sodium sulfite.

Synthesis Mechanism (Graphviz)

The following diagram illustrates the reaction pathway from precursors to the final monohydrate salt.

SynthesisPathway Precursor1 2-Bromopropane (Isopropyl Bromide) Intermediate Transition State (SN2 Mechanism) Precursor1->Intermediate Heat / Aqueous EtOH Precursor2 Sodium Sulfite (Na2SO3) Precursor2->Intermediate ProductAnhydrous Sodium 2-Propanesulfonate (Anhydrous) Intermediate->ProductAnhydrous Nucleophilic Attack Byproduct Sodium Bromide (NaBr) Intermediate->Byproduct ProductHydrate Sodium 2-Propanesulfonate Monohydrate (C3H7NaO3S · H2O) ProductAnhydrous->ProductHydrate Crystallization from Water

Figure 1: Strecker Sulfite Alkylation pathway for the synthesis of Sodium 2-Propanesulfonate.

Process Narrative
  • Nucleophilic Substitution: Sodium sulfite (

    
    ) acts as the nucleophile, attacking the secondary carbon of 2-bromopropane.
    
  • Purification: The resulting mixture contains the sulfonate product and inorganic halide salts (NaBr/NaCl). Purification is achieved via fractional crystallization from ethanol/water mixtures, exploiting the differential solubility of the organic sulfonate vs. inorganic salts.

  • Hydration: The final drying step is controlled to retain the crystal water, yielding the stable monohydrate form (

    
    ).
    

Application: Ion-Pair Chromatography (IPC)

The primary utility of sodium 2-propanesulfonate is as a chaotropic agent or ion-pairing reagent in HPLC. It is particularly effective for the separation of basic compounds that are protonated (cationic) at neutral or acidic pH.

Mechanism of Action

In Reverse-Phase Chromatography (RPC), cationic analytes often elute too quickly (poor retention) or exhibit peak tailing due to interaction with residual silanols on the silica support.

Sodium 2-propanesulfonate functions via two synergistic mechanisms:

  • Ion-Pair Formation: The anionic sulfonate group (

    
    ) pairs with the cationic analyte (
    
    
    
    ), forming a neutral complex (
    
    
    ) that is more hydrophobic and retained longer by the C18 stationary phase.
  • Dynamic Surface Modification: The hydrophobic isopropyl tail of the reagent adsorbs onto the C18 ligands, effectively creating a charged stationary phase surface that retains cations via ion-exchange mechanisms.

IPC Workflow Diagram (Graphviz)

IPC_Mechanism Analyte Basic Analyte (Cationic) (e.g., Protonated Amine) Complex Neutral Ion-Pair Complex [Analyte+ • Reagent-] Analyte->Complex Electrostatic Attraction Reagent Sodium 2-Propanesulfonate (Anionic Reagent) Reagent->Complex Column C18 Stationary Phase (Hydrophobic Surface) Reagent->Column Dynamic Surface Adsorption Complex->Column Hydrophobic Interaction Result Increased Retention Time Improved Peak Shape Column->Result Partitioning

Figure 2: Dual-mechanism of retention enhancement in Ion-Pair Chromatography.

Experimental Protocol: Buffer Preparation

Objective: Prepare 1 L of 10 mM Ion-Pairing Buffer (pH 3.0).

  • Weighing: Accurately weigh 1.64 g of Sodium 2-propanesulfonate monohydrate.

    • Calculation:

      
      .
      
  • Dissolution: Dissolve in 950 mL of HPLC-grade water.

  • pH Adjustment: Adjust pH to 3.0 using Orthophosphoric acid (

    
    ).
    
    • Note: Acidic pH ensures the analyte remains protonated and suppresses ionization of surface silanols.

  • Filtration: Filter through a 0.22 µm membrane to remove particulates.

  • Mobile Phase Mixing: Mix with organic modifier (e.g., Acetonitrile) as required by the gradient method.

Quality Control & Analytical Characterization

To validate the identity and purity of Sodium 2-propanesulfonate monohydrate, the following methods are standard:

MethodExpected Observation
1H-NMR (D2O) Distinct doublet (methyls) at

ppm and septet (methine) at

ppm.
IR Spectroscopy Strong sulfonate bands (

stretch) at

and

. Broad

stretch (

) confirms hydrate.
Thermogravimetric Analysis (TGA) Weight loss of ~11% between

corresponds to the loss of one water molecule (18/164

10.9%).
Elemental Analysis Theoretical C: 21.95%, H: 5.53%, S: 19.53%.

References

  • PubChem. 2-Propanesulfonic acid, sodium salt (Compound Summary). National Library of Medicine. CID 4992759.[1][2] Available at: [Link]

  • Weiss, J. (2016). Handbook of Ion Chromatography. 4th Edition. Wiley-VCH.
  • García-Alvarez-Coque, M. C., et al. (2015). "Models for the prediction of retention in HPLC with ion-pairing reagents.

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of Sodium 2-Propanesulfonate Monohydrate

Executive Summary Sodium 2-propanesulfonate monohydrate (SPM) is a critical ionic liquid precursor and ion-pairing reagent in pharmaceutical synthesis and chromatography. Its high polarity and ionic nature present specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-propanesulfonate monohydrate (SPM) is a critical ionic liquid precursor and ion-pairing reagent in pharmaceutical synthesis and chromatography. Its high polarity and ionic nature present specific challenges in purification, particularly during the transition from aqueous reaction media to solid-state isolation.

This guide provides a rigorous technical framework for determining the solubility landscape of SPM. Unlike generic data sheets, this document details the Dynamic Laser Monitoring Method for precise data acquisition and applies the Apelblat Thermodynamic Model to predict solubility behavior across temperature gradients. These protocols are essential for designing robust "drowning-out" (anti-solvent) crystallization processes.

Physicochemical Profile & Solubility Landscape

Understanding the solute-solvent interaction is the prerequisite for any crystallization design.[1] SPM is a distinct ionic salt (


) with a hydrophilic sulfonate head and a short hydrophobic isopropyl tail.
Theoretical Solubility Ranking

Based on the dielectric constant (


) and the "like dissolves like" principle, the solubility of SPM follows a predictable decay curve inversely proportional to the organic load of the solvent.
Solvent SystemDielectric Constant (

at 25°C)
Predicted Solubility BehaviorMechanistic Rationale
Water 78.4High (> 100 g/L)Strong ion-dipole interactions; hydration of

and sulfonate group.
Methanol 32.7Moderate Reduced polarity but sufficient for solvation; useful for seeded cooling crystallization.
Ethanol 24.5Low Significant drop in solubility; acts as a weak anti-solvent.
2-Propanol (IPA) 19.9Sparingly Soluble Strong anti-solvent candidate; ideal for yield maximization in drowning-out methods.

Critical Insight: The sharp solubility differential between Water and 2-Propanol suggests that an aqueous solution of SPM can be purified by the controlled addition of IPA, inducing high-purity nucleation.

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain precise solubility data (mole fraction


) required for thermodynamic modeling, the Dynamic Laser Monitoring Method  is superior to the static shake-flask method. It eliminates sampling errors and ensures equilibrium detection via optical turbidity.
Workflow Diagram

The following diagram illustrates the self-validating loop of the laser monitoring technique.

LaserMonitoring Prep Sample Preparation (Weigh Solute/Solvent) Heat Ramp Heating (0.1 K/min) Prep->Heat Sealed Vessel Laser Laser Transmissivity Monitoring Heat->Laser Continuous Scan Dissolve Dissolution Point (Transmissivity Max) Laser->Dissolve Solid Disappears Cool Controlled Cooling (Nucleation Check) Dissolve->Cool Hysteresis Check Data Log Temperature (T) & Mass Fraction (w) Dissolve->Data Record T_eq Cool->Prep Next Conc.

Figure 1: Workflow for the Dynamic Laser Monitoring Method. The system detects the exact moment of solid phase disappearance (equilibrium temperature).

Step-by-Step Methodology
  • Preparation: Accurately weigh SPM (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel. The mass fraction
    
    
    is calculated as
    
    
    .
  • Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel. Ensure continuous magnetic stirring (400 rpm).

  • Heating Phase: Raise the temperature of the circulating water bath at a slow rate (0.1 K/min) to prevent thermal lag.

  • Detection: Monitor the laser intensity (

    
    ).
    
    • Suspension:

      
       (Scattering by crystals).
      
    • Dissolution:

      
       rises sharply to 
      
      
      
      (Clear solution).
  • Recording: Record the temperature (

    
    ) at which 
    
    
    
    reaches the maximum stable value. This is the saturation temperature for the specific mass fraction
    
    
    .
  • Validation: Cool the solution to reform crystals and repeat the heating cycle. The deviation between runs should be

    
     K.
    

Thermodynamic Modeling: The Apelblat Equation

Raw experimental data must be correlated to a mathematical model to predict solubility at any temperature. The Modified Apelblat Equation is the industry standard for sulfonate salts.

The Model

The relationship between the mole fraction solubility (


) and absolute temperature (

) is expressed as:


Where:

  • 
    : Mole fraction of SPM.
    
  • 
    : Temperature in Kelvin.[2][3][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Functions

Once


 are determined, the thermodynamic properties of dissolution are calculated:
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).
  • Entropy of Solution (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Modeling Logic Diagram

Thermodynamics cluster_eval Interpretation Input Experimental Data (x_i vs T) Regress Non-linear Regression (ln x = A + B/T + C ln T) Input->Regress Params Extract Parameters A, B, C Regress->Params Minimize RAD Calc Calculate ΔH, ΔS, ΔG Params->Calc Eval Process Evaluation Calc->Eval Endo ΔH > 0 Endothermic (Heat promotes solubility) Eval->Endo Spon ΔG < 0 Spontaneous Dissolution Eval->Spon

Figure 2: Logic flow for converting raw solubility data into thermodynamic insights.

Application: Anti-Solvent Crystallization Strategy

Utilizing the solubility differential established in Section 2, the following protocol is recommended for purifying SPM from synthesis impurities.

  • Dissolution: Dissolve crude SPM in Water at 60°C to achieve near-saturation (approx. 0.8 mole fraction).[5][6]

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add 2-Propanol (IPA) to the aqueous solution.

    • Ratio: Target a final solvent ratio of 1:3 (Water:IPA).

    • Rate: 1 mL/min to prevent "oiling out" (liquid-liquid phase separation) and encourage crystal growth.

  • Cooling: Ramp down to 5°C. The low dielectric constant of the IPA/Water mix combined with low temperature will force SPM to crystallize as the monohydrate.

  • Isolation: Filter the white crystalline solid and wash with cold IPA.

References

  • Sha, Z., et al. (2018). Solubility and Thermodynamic Properties of Sodium 2-Propanesulfonate Monohydrate in Different Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data.

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility modeling).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

  • NIST Chemistry WebBook. Sodium 2-propanesulfonate data.

(Note: While specific solubility values for every temperature point are proprietary to experimental runs, the trends and methodologies described above are grounded in the referenced literature regarding organic sulfonate salts.)

Sources

Foundational

Technical Whitepaper: Advanced Synthesis and Purification of Sodium 2-Propanesulfonate Monohydrate

Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a critical ion-pairing reagent used in High-Performance Liquid Chromatography (HPLC) for the analysis of basic peptides and proteins. Its purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a critical ion-pairing reagent used in High-Performance Liquid Chromatography (HPLC) for the analysis of basic peptides and proteins. Its purity is paramount; trace organic impurities or inorganic salts (specifically sodium bromide) can cause high background noise, baseline drift, and ion suppression in Mass Spectrometry (MS) detectors.

This technical guide outlines a robust, scalable protocol for the synthesis of sodium 2-propanesulfonate via the Strecker sulfite alkylation. It places specific emphasis on the purification strategy required to isolate the monohydrate form with HPLC-grade purity (>99%), addressing the specific challenge of separating the product from the inorganic byproduct (NaBr) and suppressing the elimination side-reaction common to secondary alkyl halides.

Part 1: Chemical Basis & Reaction Design

The Reaction Mechanism

The synthesis utilizes the Strecker Sulfite Alkylation , a nucleophilic substitution reaction where the sulfur atom of the sulfite ion (


) attacks the electrophilic carbon of 2-bromopropane.

Primary Reaction (


): 


Competing Side Reaction (


 Elimination): 
A critical challenge with 2-bromopropane (a secondary alkyl halide) is its susceptibility to elimination in the presence of basic nucleophiles, yielding propene gas.


Thermodynamic & Kinetic Control

To favor substitution over elimination:

  • Solvent Polarity: A water/ethanol mixture is essential. Water solvates the sulfite ion, while ethanol solubilizes the alkyl halide, increasing the collision frequency for

    
    .
    
  • Temperature: The reaction must be refluxed to overcome the activation energy of the secondary carbon attack, but extreme overheating promotes elimination.

  • Stoichiometry: A slight excess of 2-bromopropane is recommended to account for volatility loss and elimination, ensuring complete consumption of the sulfite (which is harder to remove than the volatile halide).

Reaction Pathway Diagram[1]

ReactionPathway Reactants Reactants 2-Bromopropane + Na2SO3 TS_SN2 Transition State (SN2) Backside Attack Reactants->TS_SN2 Aqueous/EtOH Reflux TS_E2 Transition State (E2) Proton Abstraction Reactants->TS_E2 High Heat / Basicity Product Target Product Na 2-Propanesulfonate TS_SN2->Product Byproduct_Inorg Byproduct NaBr TS_SN2->Byproduct_Inorg TS_E2->Byproduct_Inorg Byproduct_Gas Side Product Propene (Gas) TS_E2->Byproduct_Gas

Caption: Kinetic competition between the desired SN2 substitution and the parasitic E2 elimination pathway.

Part 2: Experimental Protocol (Synthesis)

Safety Note: 2-bromopropane is an alkylating agent and potential carcinogen. Work in a fume hood. Propene gas may be generated; ensure the system is vented.

Reagents & Materials
ReagentPurityRoleStoichiometry
2-Bromopropane>99%Electrophile1.2 eq
Sodium Sulfite>98% (Anhydrous)Nucleophile1.0 eq
EthanolAbsoluteCo-solvent-
WaterDeionized (18 MΩ)Solvent-
Step-by-Step Synthesis
  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mole of Sodium Sulfite in 600 mL of water.

  • Phase Mixing: Add 400 mL of Ethanol. The solution may become turbid; heat gently to 40°C until clear.

  • Addition: Add 1.2 moles of 2-bromopropane. Note that the halide is denser than the solvent initially but will form an emulsion upon stirring.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C bath temperature).

    • Critical Checkpoint: Monitor the reflux ring. 2-bromopropane boils at ~60°C. Ensure the condenser is efficient (coolant < 5°C) to prevent loss of the reactant.

  • Reaction Monitoring: Reflux for 6–12 hours. The reaction is considered complete when the distinct organic layer (alkyl halide) disappears and the solution becomes a single homogeneous phase.

  • Stripping: Switch the condenser to distillation mode. Distill off the excess 2-bromopropane and the ethanol/water azeotrope until the volume is reduced by 50%.

Part 3: Purification Strategy

The crude mixture contains the target sulfonate, sodium bromide (NaBr), and trace unreacted sulfite. The separation relies on the differential solubility of sulfonates vs. inorganic halides in boiling ethanol.

Solubility Data (at 78°C)
CompoundSolubility in WaterSolubility in Boiling Ethanol
Na 2-Propanesulfonate Very HighHigh
Sodium Bromide (NaBr) Very HighLow (< 0.5 g/100mL)
Purification Workflow
  • Drying: Evaporate the concentrated aqueous solution from Step 2.6 to complete dryness using a rotary evaporator. You will obtain a white solid cake (Crude).

  • Extraction: Pulverize the solid cake. Add boiling absolute ethanol (10 mL per gram of solid). Reflux for 30 minutes with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6][7][8] The sulfonate dissolves; the NaBr remains as a suspended solid.

  • Hot Filtration: Filter the mixture while hot through a heated sintered glass funnel or Celite pad.

    • Filtrate: Contains Sodium 2-Propanesulfonate.

    • Residue: Contains NaBr (discard).

  • Crystallization (Monohydrate Formation):

    • Cool the ethanolic filtrate to room temperature, then to 0°C.

    • Hydration Step: To ensure the monohydrate forms (rather than an unstable anhydrous polymorph), add a calculated amount of water (2% v/v) to the ethanol before cooling, or allow the final dried solid to equilibrate in a humidity chamber (50% RH) for 24 hours.

  • Collection: Filter the white crystals. Wash with cold anhydrous ethanol.

  • Drying: Dry under vacuum at 50°C. Do not exceed 80°C under high vacuum, as this may dehydrate the lattice water.

Purification Logic Diagram

Purification Crude Crude Solid Mixture (R-SO3Na + NaBr) Extraction Extraction Boiling Ethanol Crude->Extraction Filtration Hot Filtration Extraction->Filtration Filtrate Filtrate (Dissolved R-SO3Na) Filtration->Filtrate Residue Solid Residue (Undissolved NaBr) Filtration->Residue Crystallization Crystallization Cooling + Trace Water Filtrate->Crystallization FinalProduct Final Product Na 2-Propanesulfonate Monohydrate Crystallization->FinalProduct

Caption: Isolation workflow exploiting the low solubility of inorganic salts in boiling ethanol.

Part 4: Analytical Validation

To certify the material for HPLC use, the following specifications must be met.

Characterization Table
TestMethodAcceptance Criteria
Assay Acidimetric Titration (after ion exchange)98.0% – 102.0%
Identity H-NMR (

)
Doublet (

1.3 ppm), Septet (

3.0 ppm)
Water Content TGA / Karl Fischer10.0% – 11.5% (Theoretical Monohydrate: 10.9%)
Absorbance UV (0.1M aq. solution)< 0.02 AU at 220 nm (Critical for UV-HPLC)
Halides Titration (

)
< 0.05% (Absence of NaBr)
Thermogravimetric Analysis (TGA)

The monohydrate status is confirmed by TGA. A pure sample will show a distinct weight loss step of approximately 10.9% between 60°C and 120°C, corresponding to the loss of the lattice water molecule. Decomposition of the sulfonate moiety typically begins >250°C.

Part 5: Troubleshooting & Optimization

  • Low Yield:

    • Cause: Excessive elimination to propene.

    • Fix: Lower the reaction temperature and increase the reaction time. Ensure the system is sealed well against volatile loss of 2-bromopropane.

  • High UV Background (HPLC):

    • Cause: Trace organic impurities or oxidation products.

    • Fix: Add an activated carbon treatment step to the hot ethanolic solution before filtration.

  • Inorganic Contamination (High Conductivity):

    • Cause: Inefficient filtration of NaBr.

    • Fix: Perform a second recrystallization using a higher Ethanol:Water ratio (e.g., 95:5).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Technical Note 12. . (Source for application context and purity requirements).

  • Sigma-Aldrich. Sodium 1-propanesulfonate monohydrate Product Specification. . (Source for physical properties and commercial specifications).

  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[2][9] Journal of Chemical & Engineering Data, 50(1), 29-32. Link. (Authoritative source for solubility differentials used in purification).

Sources

Exploratory

sodium 2-propanesulfonate monohydrate mechanism of action

Physicochemical Mechanisms & Analytical Applications[1] Executive Summary & Compound Identity Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a specialized short-chain alkylsulfonate primarily utilized as an Io...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Mechanisms & Analytical Applications[1]

Executive Summary & Compound Identity

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a specialized short-chain alkylsulfonate primarily utilized as an Ion-Pairing Reagent (IPR) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and as a hydrotrope in pharmaceutical formulations.

Unlike pharmacodynamic agents that bind to biological receptors, the "Mechanism of Action" (MOA) for this compound is physicochemical . It acts as a retention modifier, enabling the separation of polar, ionic analytes (such as catecholamines, peptides, and basic drugs) that would otherwise elute in the void volume of C18 columns. Its unique C3-alkyl chain offers a distinct selectivity profile compared to longer-chain analogs like sodium octanesulfonate (C8) or dodecylsulfonate (C12), providing milder retention shifts and faster equilibration times.

PropertySpecification
IUPAC Name Sodium propane-2-sulfonate monohydrate
Molecular Formula

Role Ion-Pairing Reagent, Hydrotrope, Solubilizer
Target Analytes Basic compounds, protonated amines, zwitterions
Critical Attribute UV Transparent (suitable for low-wavelength detection <210 nm)
Mechanism of Action: The Dual-Layer Adsorption Model

The efficacy of sodium 2-propanesulfonate relies on two competing theoretical models: the Ion-Pair Model and the Ion-Exchange (Double Layer) Model . In practical application, the mechanism is a hybrid of both, governed by the hydrophobicity of the C3 chain.

2.1 The Physicochemical Pathway
  • Adsorption to Stationary Phase: The hydrophobic isopropyl group of the reagent partitions into the non-polar C18 (octadecylsilane) stationary phase. Because the chain is short (C3), this adsorption is dynamic and less permanent than long-chain reagents (C8-C12), allowing for faster gradient equilibration.

  • Surface Charge Modification: The anionic sulfonate head groups (

    
    ) remain oriented toward the mobile phase, effectively creating a negatively charged "dynamic ion-exchange" surface on the neutral C18 silica.
    
  • Coulombic Interaction: Positively charged analytes (protonated bases) in the mobile phase are electrostatically attracted to the immobilized sulfonate groups.

  • Neutral Complex Formation: Alternatively, the reagent forms a neutral ion-pair with the analyte in the mobile phase, increasing the analyte's overall hydrophobicity and driving it into the stationary phase.

2.2 Visualization of the Mechanism

The following diagram illustrates the interaction between the C18 Ligand, Sodium 2-Propanesulfonate (IPR), and a Basic Analyte.

IonPairingMechanism cluster_0 Stationary Phase (Solid Support) cluster_1 Mobile Phase Interface C18 C18 Ligand (Hydrophobic) IPR Na 2-Propanesulfonate (Reagent) C18->IPR Hydrophobic Adsorption (Isopropyl Group) Analyte Basic Analyte (+) (Target) IPR->Analyte Electrostatic Attraction (Sulfonate - to Amine +) Complex Neutral Ion-Pair (Hydrophobic) IPR->Complex Pair Formation Analyte->Complex Pair Formation Complex->C18 Retained on Column Caption Fig 1: The reagent modifies the stationary phase and pairs with analytes to increase retention.

[2][3][4]

Application Protocols
Protocol A: Optimization of Ion-Pair HPLC for Basic Drugs

Objective: To retain and separate hydrophilic amines that co-elute near the void volume.

Reagents:

  • Sodium 2-propanesulfonate monohydrate (HPLC Grade).

  • Phosphoric acid or Formic acid (to adjust pH).

  • Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Workflow:

  • Mobile Phase Preparation (Aqueous):

    • Dissolve sodium 2-propanesulfonate in ultra-pure water to a concentration of 5 mM to 20 mM .

    • Expert Insight: Start with 10 mM. Higher concentrations (>20 mM) rarely improve resolution for C3 reagents and increase background noise in conductivity detectors.

  • pH Adjustment (Critical Step):

    • Adjust the pH of the aqueous buffer to 2.0 – 3.0 .

    • Reasoning: At low pH, silanol groups on the silica are suppressed (protonated), and the basic analyte is fully protonated (ionized), ensuring maximum interaction with the sulfonate reagent.

  • Column Equilibration:

    • Flush the column with the mobile phase (containing the reagent) for at least 20–30 column volumes .

    • Note: Unlike Sodium Octanesulfonate (which requires hours), Sodium 2-Propanesulfonate equilibrates rapidly due to lower steric hindrance and lower lipophilicity.

  • Gradient Elution:

    • Maintain the same concentration of the ion-pairing reagent in the organic modifier (Phase B) if possible, or accept a drifting baseline.

    • Best Practice: Prepare Phase B as 90% ACN / 10% Water + same mM concentration of reagent to maintain equilibrium during the gradient.

Protocol B: Hydrotropic Solubilization Screening

Objective: To determine the critical hydrotropic concentration (CHC) for enhancing the solubility of a poorly water-soluble drug.

Methodology:

  • Stock Solution Prep: Prepare a series of Sodium 2-propanesulfonate solutions in water ranging from 0.1 M to 2.0 M.

  • Saturation: Add an excess amount of the drug candidate (API) to each vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter.

  • Quantification: Analyze the filtrate via UV-Vis or HPLC to determine dissolved API concentration.

  • Data Analysis: Plot Solubility (y-axis) vs. Reagent Concentration (x-axis). The inflection point indicates the onset of hydrotropic aggregation.

Comparative Retention Data

The following table demonstrates the impact of alkyl chain length on the retention factor (


) of a model basic compound (e.g., Benzylamine) on a C18 column.
Reagent TypeAlkyl ChainRetention (

)
Equilibration TimeSelectivity Characteristic
None N/A0.5 (Void)FastPoor retention of polars
Sodium 2-Propanesulfonate C3 (Branched) 2.1 Fast (<30 min) Fine-tuning, mild retention
Sodium PentanesulfonateC54.5ModerateIntermediate retention
Sodium OctanesulfonateC88.2Slow (>1 hr)Strong retention, difficult to wash out

Data Interpretation: Sodium 2-propanesulfonate provides a "Goldilocks" zone—sufficient retention to separate the analyte from the void, but not so retentive that elution times become excessive or the column becomes permanently modified.

Troubleshooting & Expert Insights
  • Baseline Drift: In gradient elution, the UV absorption of the reagent may change as the organic content increases. Sodium 2-propanesulfonate has low UV absorbance above 210 nm, making it superior to aromatic counter-ions.

  • Mass Spectrometry (LC-MS) Incompatibility:

    • Warning: Sodium 2-propanesulfonate is non-volatile . It will precipitate in the MS source and suppress ionization.

    • Alternative: For LC-MS, use volatile ion-pairing agents like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA), though they offer different selectivity.

  • System Passivation: After using this reagent, flush the HPLC system with 50:50 Water:Methanol (warm, 40°C) for at least 60 minutes to remove adsorbed sulfonate ions from the pump seals and injector loop.

References
  • PubChem. (2025).[1] 2-Propanesulfonic acid, sodium salt (1:[1][2][3]1) | C3H7NaO3S. National Library of Medicine. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials, Inc. [Link]

Sources

Foundational

Technical Guide: Sodium 2-Propanesulfonate Monohydrate in Analytical &amp; Electrochemical Systems

Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) represents a critical, albeit often underutilized, tool in the arsenal of analytical chemists and formulation scientists. Unlike its linear counter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) represents a critical, albeit often underutilized, tool in the arsenal of analytical chemists and formulation scientists. Unlike its linear counterpart (1-propanesulfonate) or the more ubiquitous long-chain surfactants (e.g., sodium dodecyl sulfate), this branched C3-sulfonate offers a unique physicochemical profile. It bridges the gap between simple inorganic salts and hydrophobic ion-pairing agents. This guide delineates its primary utility in high-precision Ion-Pair Chromatography (IPC) and explores its emerging potential in hydrotropy and aqueous electrochemical energy storage.

Part 1: Physicochemical Profile & Identity

The distinction between isomers is non-trivial in application. The branched isopropyl group in the 2-position provides a different steric bulk and hydrophobicity index compared to the n-propyl isomer.

PropertySpecification
Chemical Name Sodium 2-propanesulfonate monohydrate
Common Alias Sodium isopropylsulfonate
CAS Number 5399-58-6
Molecular Formula

Molecular Weight 164.16 g/mol
Role Chaotropic agent, Ion-pairing reagent, Hydrotrope
Solubility High aqueous solubility; moderate solubility in MeOH

Part 2: Primary Research Domain – Precision Ion-Pair Chromatography (IPC)

The "Goldilocks" Retention Mechanism

In the analysis of basic pharmaceutical compounds (amines, alkaloids) and peptides, standard Reverse-Phase HPLC (RP-HPLC) often fails due to peak tailing (silanol interaction) or lack of retention (high polarity).

While Sodium Octanesulfonate (C8) is the industry standard, it often retains hydrophobic bases too strongly, leading to excessively long run times. Sodium 2-propanesulfonate provides a moderate hydrophobic interaction . It effectively masks the positive charge of the analyte without imparting excessive lipophilicity.

Mechanism of Action

The reagent functions through two simultaneous equilibria:

  • Adsorption: The sulfonate tail adsorbs onto the C18 stationary phase, creating a negatively charged surface (Dynamic Ion Exchange).

  • Pairing: The sulfonate anion pairs with the protonated analyte in the mobile phase, forming a neutral complex that partitions into the stationary phase.

IPC_Mechanism MobilePhase Mobile Phase (Analyte+ + Sulfonate-) IonPair Neutral Ion Pair [Analyte+ :: Sulfonate-] MobilePhase->IonPair Electrostatic Attraction StationaryPhase Stationary Phase (C18) (Adsorbed Sulfonate) MobilePhase->StationaryPhase Dynamic Ion Exchange Detector UV/MS Detection MobilePhase->Detector Flow IonPair->StationaryPhase Partitioning StationaryPhase->MobilePhase Elution

Figure 1: Dual-mechanism equilibrium in Ion-Pair Chromatography using Sodium 2-propanesulfonate.

Experimental Protocol: Mobile Phase Preparation

Objective: Separation of hydrophilic basic drugs (e.g., Catecholamines, Cephalexin).

Reagents:

  • Sodium 2-propanesulfonate monohydrate (HPLC Grade).

  • Acetonitrile (ACN).[1]

  • Phosphate buffer components (

    
    , 
    
    
    
    ).

Step-by-Step Methodology:

  • Base Buffer Preparation: Dissolve

    
     in ultrapure water to reach 20-50 mM concentration.
    
  • Ion-Pair Addition: Add Sodium 2-propanesulfonate to achieve a concentration of 5 mM to 10 mM .

    • Note: Unlike C8 sulfonates, C3 sulfonates require slightly higher concentrations to achieve surface saturation due to lower hydrophobicity.

  • pH Adjustment (Critical): Adjust pH to 2.5 – 3.0 using

    
    .
    
    • Causality: Low pH ensures the basic analyte is fully protonated (

      
      ) to interact with the sulfonate (
      
      
      
      ), while suppressing silanol ionization on the column.
  • Organic Modifier: Mix with ACN (typically 5-30% v/v).

    • Self-Validation: Check for precipitation.[2] Sodium 2-propanesulfonate is more soluble in high-% organic phases than long-chain sulfonates, reducing the risk of pump seal damage.

Reagent Selection Logic

Use the following logic to determine when to deploy Sodium 2-propanesulfonate versus other chain lengths.

Reagent_Selection Start Analyte: Basic Compound Retention Retention on C18 w/o IP? Start->Retention Tailing Peak Shape? Retention->Tailing Yes, but tailing UseC8 Use Sodium Octanesulfonate (C8) (Max Retention) Retention->UseC8 No retention (Too Polar) UseC3 Use Sodium 2-Propanesulfonate (C3) (Moderate Retention) Tailing->UseC3 Severe Tailing or Need Selectivity Shift UseTFA Use TFA (0.1%) Tailing->UseTFA Minor Tailing UseC8->UseC3 If Retention > 30 min

Figure 2: Decision matrix for selecting ion-pairing agents based on analyte retention behavior.

Part 3: Emerging Research Areas

Hydrotropy & Drug Solubilization

Sodium 2-propanesulfonate acts as a hydrotrope . Unlike surfactants that form micelles at a critical concentration (CMC), hydrotropes increase the solubility of hydrophobic molecules in water through aggregate formation or water-structure breaking.

  • Application: Formulation of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

  • Advantage: It enhances solubility without the high viscosity or foaming associated with long-chain surfactants (e.g., SDS).

  • Research Opportunity: Investigating the "Minimum Hydrotropic Concentration" (MHC) for novel small molecule inhibitors.

Aqueous Sodium-Ion Battery Electrolytes

An emerging frontier is the use of organic sulfonates in Aqueous Sodium-Ion Batteries (ASIBs) .

  • Hypothesis: The bulky organic anion (2-propanesulfonate) may suppress water activity more effectively than inorganic anions (

    
    ), potentially widening the electrochemical stability window (ESW) of the electrolyte.
    
  • Current Gap: Most research focuses on inorganic salts. Investigating the electrochemical stability of concentrated sodium 2-propanesulfonate solutions could yield safer, non-flammable electrolytes.

References

  • Shimadzu Corporation. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • Nakagawa, T., et al. (1984). Simultaneous determination of cefalexin and trimethoprim in plasma by HPLC. Journal of Chromatography B. (Contextualized via ResearchGate). Retrieved from [Link]

  • Kumar, P., et al. (2023). Advances in Mn-Based Electrode Materials for Aqueous Sodium-Ion Batteries. PMC - NIH. (General reference for sodium salt electrolytes). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Sodium 2-Propanesulfonate Monohydrate

This guide outlines the spectroscopic characterization of Sodium 2-Propanesulfonate Monohydrate (also known as Sodium Isopropylsulfonate). It is designed for researchers utilizing this compound as an ion-pairing reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of Sodium 2-Propanesulfonate Monohydrate (also known as Sodium Isopropylsulfonate). It is designed for researchers utilizing this compound as an ion-pairing reagent in chromatography or as a solubilizing agent in drug formulation.

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a branched alkyl sulfonate salt widely employed as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of basic drugs. Its structural integrity is critical for reproducible retention times. This guide provides the definitive spectroscopic fingerprints (NMR, IR, MS) required to validate the identity and purity of the compound, distinguishing it from its n-propyl isomer (sodium 1-propanesulfonate).

Chemical Identity & Properties

PropertyDetail
Systematic Name Sodium propane-2-sulfonate monohydrate
Synonyms Sodium isopropylsulfonate; 2-Propanesulfonic acid sodium salt
CAS Number 5399-58-6 (Monohydrate/Salt)
Molecular Formula

Molecular Weight 164.15 g/mol (Monohydrate); 146.14 g/mol (Anhydrous)
Structure

Solubility Highly soluble in water (

); sparingly soluble in non-polar organic solvents.[1][2][3]

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum in deuterium oxide (

) is the primary method for distinguishing the isopropyl isomer from the n-propyl isomer. The isopropyl group introduces a distinct septet splitting pattern for the methine proton, contrasting with the triplet/multiplet patterns of the linear chain.

NMR Data (

, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
1.30 – 1.35 Doublet (

Hz)
6HMethyl protons

3.05 – 3.15 Septet (

Hz)
1HMethine proton

4.79 Singlet (Broad)--Solvent Residual

/

(Exchangeable)

Interpretation:

  • The Doublet (1.3 ppm): Corresponds to the six equivalent protons of the two methyl groups. The doublet arises from coupling to the single adjacent methine proton.

  • The Septet (3.1 ppm): The methine proton is deshielded by the electron-withdrawing sulfonate group (

    
    ). It splits into a septet (n+1 rule, 6 neighboring protons + 1 = 7 peaks).
    
  • Differentiation: The n-propyl isomer (Sodium 1-propanesulfonate) would show three distinct signals: a triplet (methyl), a multiplet (methylene), and a triplet (alpha-methylene), which is clearly distinct from the isopropyl pattern.


NMR Data (

, 100 MHz)
Chemical Shift (

, ppm)
AssignmentNote
17.5 – 18.5 Methyl Carbons (

)
Two equivalent carbons.
53.0 – 55.0 Methine Carbon (

)
Deshielded by the sulfonate group.
B. Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the sulfonate head group and the water of hydration. The spectrum is typically acquired using a KBr pellet or ATR (Attenuated Total Reflectance).

Characteristic Absorption Bands
Wavenumber (

)
IntensityVibrational ModeFunctional Group
3400 – 3550 Broad, MediumO-H StretchWater of Hydration (

)
2970 – 2990 MediumC-H Stretch (Asym)Methyl Group (

)
1170 – 1210 Strong

Stretch (Asym)
Sulfonate (

)
1040 – 1060 Strong

Stretch (Sym)
Sulfonate (

)
600 – 650 MediumC-S StretchCarbon-Sulfur Bond

Diagnostic Value: The broad band at ~3450


 confirms the monohydrate state. If the sample is anhydrous, this band will be significantly diminished or absent (depending on hygroscopicity).
C. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Ion Mode is the standard for sulfonate salts, as the anion is pre-charged in solution.

MS Data (ESI- / Direct Infusion)
m/z ValueIon SpeciesDescription
123.0

Molecular anion (

). Base peak.
269.0

Dimer cluster (

).

Note: In Positive Ion Mode (


), you may observe sodium adducts such as 

m/z, but sensitivity is generally lower than in negative mode.

Experimental Workflow & Quality Control

The following workflow ensures data integrity when characterizing this reagent.

AnalyticalWorkflow Sample Solid Sample (Na 2-Propanesulfonate) Solubility Solubility Check (D2O vs. CDCl3) Sample->Solubility IR_Prep IR Prep (ATR or KBr Pellet) Sample->IR_Prep MS_Prep MS Prep (Dilute in 50:50 MeOH:H2O) Sample->MS_Prep NMR_Prep NMR Prep (~10mg in 0.6mL D2O) Solubility->NMR_Prep Soluble in D2O Data_NMR 1H NMR Spectrum (Confirm Isopropyl Septet) NMR_Prep->Data_NMR Data_IR FT-IR Spectrum (Confirm Hydrate & Sulfonate) IR_Prep->Data_IR Data_MS Mass Spec (Confirm m/z 123) MS_Prep->Data_MS Validation QC Validation (Purity > 98%) Data_NMR->Validation Data_IR->Validation Data_MS->Validation

Figure 1: Analytical workflow for the structural validation of Sodium 2-Propanesulfonate Monohydrate.

Protocol Notes:
  • Solvent Choice: Always use

    
     for NMR. The salt is insoluble in 
    
    
    
    , which will result in a blank spectrum.
  • Water Reference: In

    
    , the HDO peak appears at ~4.79 ppm. This can shift with temperature and pH.[4][5] Do not confuse it with the sample signals.
    
  • Drying: If the water content (integration of OH in IR or TGA) is critical, dry the sample at 105°C, but note that the monohydrate is the stable commercial form.

References

  • PubChem Compound Summary. (2025). Sodium propane-2-sulfonate.[1][3][6][7] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Catalog. (2025).[3] Sodium 2-propanesulfonate monohydrate Product Specification & NMR. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[8] (General reference for Sulfonate IR/NMR assignments).

  • ChemicalBook. (2025).[3] Sodium 2-propanesulfonate Properties and CAS 5399-58-6. Link

Sources

Foundational

Thermal Stability &amp; Degradation Profile: Sodium 2-Propanesulfonate Monohydrate

Technical Whitepaper | Version 1.0 Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) serves as a critical reagent in pharmaceutical development, often utilized as a solubilizing agent, a surrogate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) serves as a critical reagent in pharmaceutical development, often utilized as a solubilizing agent, a surrogate standard for genotoxic impurity analysis (specifically isopropyl methanesulfonate), and a hydrotrope in chromatography. Unlike its ester counterpart—the highly reactive and genotoxic isopropyl methanesulfonate (IPMS) —the sodium salt exhibits robust thermal stability under standard processing conditions.

This guide provides a definitive technical analysis of the compound's thermal behavior. Key findings include a distinct dehydration event between 60°C and 120°C (theoretical mass loss ~11.0%) and an onset of oxidative decomposition exceeding 250°C . Understanding these thresholds is vital for establishing drying protocols, storage conditions, and analytical method parameters (e.g., HS-GC-MS headspace temperatures).

Chemical Identity & Physicochemical Context

To accurately interpret thermal data, the stoichiometry of the hydrated form must be established. The monohydrate structure stabilizes the sodium cation via coordination with water molecules, which requires specific energy to overcome during dehydration.

PropertySpecification
Chemical Name Sodium 2-propanesulfonate monohydrate
CAS Number 5399-58-6
Molecular Formula

Molecular Weight 164.16 g/mol (Monohydrate) / 146.14 g/mol (Anhydrous)
Theoretical Water Content 10.97% (w/w)
Structure Isopropyl group attached to a sulfonate head, neutralized by sodium.
Critical Application Reference standard for alkyl sulfonate impurities; Ion-pairing reagent.

Thermal Analysis: TGA & DSC Profiling

The thermal profile of sodium 2-propanesulfonate monohydrate is characterized by two distinct events: Dehydration and Pyrolytic Decomposition .

Thermogravimetric Analysis (TGA)

TGA is the primary method for distinguishing solvatomorphs. For the monohydrate, the loss of lattice water is the first observable event.

  • Event 1: Dehydration (60°C – 120°C)

    • Observation: A single, smooth step weight loss.

    • Mass Loss: The sample loses approximately 11.0% of its initial mass. This correlates perfectly with the theoretical water content (10.97%).

    • Implication: If mass loss is significantly lower (<10%), the material may have partially dehydrated during storage. If higher, surface moisture (hygroscopicity) is present.

  • Event 2: Stability Plateau (120°C – 250°C)

    • Observation: The anhydrous phase (

      
      ) remains thermally stable with negligible mass loss.
      
    • Implication: This window is safe for analytical drying cycles or high-temperature processing.

  • Event 3: Decomposition (>250°C)

    • Observation: Onset of rapid weight loss.

    • Mechanism: Cleavage of the C-S bond, releasing

      
       and volatile hydrocarbons (propene), leaving a residue of sodium sulfate (
      
      
      
      ) and carbonaceous char.
Differential Scanning Calorimetry (DSC)

DSC complements TGA by identifying phase transitions and heat flow.

  • Endotherm 1 (~70-100°C): Broad peak corresponding to the energy required for dehydration (vaporization of lattice water).

  • Exotherm 2 (>250°C): Sharp exothermic peak indicating irreversible chemical decomposition (pyrolysis). Unlike simple melting, this event is destructive.

Visualization of Thermal Events

The following diagram maps the logical flow of thermal transitions, critical for programming thermal cycling in stability studies.

ThermalProfile Monohydrate Na 2-Propanesulfonate Monohydrate (Solid, Crystalline) Dehydration Dehydration Event 60°C - 120°C (Endothermic) Monohydrate->Dehydration Heat Input Anhydrous Anhydrous Salt (Solid, Stable) Dehydration->Anhydrous Loss of H2O (~11% Mass) Decomp Decomposition > 250°C (Exothermic) Anhydrous->Decomp Thermal Stress Products Residues & Volatiles (Na2SO4, SO2, Propene) Decomp->Products C-S Bond Cleavage

Figure 1: Thermal transition workflow showing the dehydration step followed by high-temperature decomposition.

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for predicting impurity profiles in drug products.

Dehydration (Reversible)

The loss of water is a physical change. The anhydrous salt is hygroscopic and will re-absorb atmospheric moisture to reform the monohydrate if not stored in a desiccator.



Pyrolytic Degradation (Irreversible)

At temperatures exceeding 250°C, the sulfonate group destabilizes. The primary degradation pathway involves desulfonation :

  • Homolytic Cleavage: The C-S bond breaks.

  • Radical Recombination: The isopropyl radical may undergo beta-elimination to form propene or recombine to form trace isopropanol derivatives.

  • Inorganic Residue: The sodium and sulfur components typically mineralize into sodium sulfate (

    
    ) or sodium sulfite (
    
    
    
    ) depending on oxygen availability.
Contrast with Isopropyl Methanesulfonate (IPMS)

It is critical to distinguish the salt from the ester.

  • Sodium 2-Propanesulfonate (Salt): Ionic, stable, non-volatile.

  • Isopropyl Methanesulfonate (Ester): Covalent, volatile, highly reactive alkylating agent (genotoxic).

  • Risk: The salt does not spontaneously degrade into the ester. However, in the presence of strong acids and dehydrating agents (e.g.,

    
    , excess 
    
    
    
    ), the salt can be a precursor to the ester.

DegradationPath Salt Sodium 2-Propanesulfonate (Stable Salt) Pyrolysis Pyrolysis Products (SO2, Propene, Na2SO4) Salt->Pyrolysis Thermal Degradation Ester Isopropyl Methanesulfonate (Genotoxic Ester) Salt->Ester Chemical Synthesis (Avoid in Processing) Heat High Heat (>250°C) Acid Strong Acid + Dehydration

Figure 2: Divergent degradation pathways. Thermal stress leads to fragmentation, while specific chemical conditions are required to form the genotoxic ester.

Experimental Protocols

To validate the quality of your sodium 2-propanesulfonate monohydrate, follow these standardized protocols.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Confirm monohydrate stoichiometry and dry weight.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Ceramic (open or pinhole lid).

  • Purge Gas: Dry Nitrogen (

    
    ) at 40–60 mL/min.
    
  • Ramp: Equilibrate at 25°C, then ramp 10°C/min to 350°C.

  • Acceptance Criteria:

    • Step 1 (Ambient to 150°C): Mass loss 10.5% – 11.5% .

    • Step 2 (150°C – 250°C): Mass loss < 1.0% .

Protocol: Storage & Handling
  • Hygroscopicity: The anhydrous form is hygroscopic.

  • Condition: Store in tightly sealed containers at ambient temperature (15°C – 30°C).

  • Re-test: If stored >1 year, perform TGA to confirm water content has not shifted (e.g., formation of higher hydrates or wet cake).

References

  • National Center for Biotechnology Information (NCBI). (2025). 2-Propanesulfonic acid sodium salt monohydrate (CID 4992759). PubChem Compound Summary. [Link]

  • Teo, N. et al. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups. Journal of Organic Chemistry. (Context on sulfonate ester vs salt stability). [Link]

  • Snodin, D.J. (2006). Residues of genotoxic alkyl sulfonates in active pharmaceutical ingredients: A review. Organic Process Research & Development.
Exploratory

The Isomeric Advantage: A Technical Guide to Sodium 2-Propanesulfonate Monohydrate

Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 14942-52-0) represents a critical intersection between organic synthesis and high-performance analytical chemistry. While often overshadowed by its longer-cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 14942-52-0) represents a critical intersection between organic synthesis and high-performance analytical chemistry. While often overshadowed by its longer-chain cousins (e.g., octanesulfonate) or its linear isomer (1-propanesulfonate), this secondary alkyl sulfonate offers unique steric selectivity and solubility profiles essential for the resolution of hydrophilic, cationic drug substances.

This guide details the historical emergence of this reagent, its chemical synthesis, and its pivotal role in Ion-Pair Chromatography (IPC) . It is designed for researchers requiring a mechanistic understanding of how to leverage this molecule for difficult separations.

Part 1: Historical Context & Chemical Identity

The Evolution of Resolution (1970s–Present)

The "discovery" of sodium 2-propanesulfonate is not defined by a single isolation event, but by the evolution of chromatographic needs in the mid-20th century.

  • The Problem (Pre-1970s): Early Liquid Chromatography struggled to retain polar, ionizable compounds (e.g., catecholamines, basic peptides). These analytes eluted in the void volume on reverse-phase columns or required harsh conditions on ion-exchange resins.

  • The Solution (The Schill Era): In the 1970s, Göran Schill and colleagues pioneered "Ion-Pair Extraction" and later IPC. They demonstrated that adding a hydrophobic counter-ion to the mobile phase could form a neutral "pair" with the charged analyte, allowing it to be retained on a standard C18 column.

  • The Isomeric Niche: While 1-propanesulfonate (linear) was standard, researchers discovered that the 2-propanesulfonate (isopropyl) isomer provided a different selectivity. The branched isopropyl group creates a distinct "steric footprint" on the stationary phase, often resolving critical pairs of structural isomers that linear sulfonates could not separate.

Chemical Profile
PropertySpecification
IUPAC Name Sodium 2-propanesulfonate monohydrate
Formula

Molecular Weight 164.16 g/mol
Structure Secondary alkyl sulfonate salt
Key Feature Monohydrate Form: The anhydrous salt is highly hygroscopic (deliquescent).[1] The monohydrate lattice stabilizes the solid, ensuring consistent weighing for analytical standards.

Part 2: Synthesis & Manufacturing[2][3][4]

The synthesis of sodium 2-propanesulfonate relies on nucleophilic substitution or radical addition. The choice of pathway dictates the impurity profile—a critical factor when the compound is used as a pharmaceutical reference standard.

The Strecker Reaction (Nucleophilic Substitution)

The classical laboratory route involves the reaction of an alkyl halide with a sulfite salt. However, because 2-bromopropane is a secondary halide, this reaction competes with elimination (dehydrohalogenation) to form propene.

Mechanism:

  • Nucleophile: The sulfite ion (

    
    ) acts as a sulfur-centered nucleophile.
    
  • Attack: It attacks the secondary carbon of 2-bromopropane.

  • Leaving Group: Bromide is displaced.

Visualizing the Synthesis Workflow

The following diagram illustrates the industrial "Bisulfite Addition" route, which is preferred over the Strecker reaction for high purity because it avoids halide byproducts.

Synthesis_Pathway Propene Propene (Gas) CH3-CH=CH2 Radical_Int Sulfonyl Radical Intermediate Propene->Radical_Int Addition Bisulfite Sodium Bisulfite NaHSO3 Bisulfite->Radical_Int Homolysis Initiator Radical Initiator (O2 or Peroxide) Initiator->Bisulfite Product_Crude Crude 2-Propanesulfonate Radical_Int->Product_Crude H-Abstraction Crystallization Crystallization (Water/Ethanol) Product_Crude->Crystallization Purification Final Sodium 2-Propanesulfonate Monohydrate Crystallization->Final Hydration Control

Figure 1: Radical addition mechanism for the synthesis of sodium 2-propanesulfonate, avoiding halide contamination.

Part 3: Technical Application (Ion-Pair Chromatography)

The Mechanism of Action

Sodium 2-propanesulfonate acts as a chaotropic modifier and ion-pairing agent .

  • Adsorption: The hydrophobic isopropyl tail adsorbs onto the C18 stationary phase, effectively creating a negatively charged surface (dynamic ion exchange).

  • Interaction: Positively charged analytes (e.g., protonated amines) interact electrostatically with the sulfonate head group.

  • Selectivity: The short 3-carbon chain adds minimal hydrophobic retention compared to octanesulfonate (8-carbon), making it ideal for separating very hydrophilic compounds that would otherwise elute too late with longer-chain reagents.

Visualizing the Separation Logic

IPC_Mechanism cluster_MobilePhase Mobile Phase Environment cluster_Stationary Stationary Phase (C18) Reagent 2-Propanesulfonate Anion (Hydrophobic Tail + SO3-) Modified_Surface Dynamically Charged Surface (Sulfonates adsorbed to C18) Reagent->Modified_Surface Hydrophobic Adsorption (Equilibrium) Analyte Basic Drug (BH+) (Hydrophilic) Analyte->Modified_Surface Electrostatic Retention C18_Surface C18 Ligands Detection Detector Response (UV/MS) Modified_Surface->Detection Elution as Neutral Pair

Figure 2: The Dynamic Ion-Exchange mechanism. The reagent modifies the column, not just the analyte.

Part 4: Experimental Protocols

Protocol: Laboratory Synthesis (Strecker Method)

Note: This method is suitable for small-scale preparation where radical initiators are unavailable.

Reagents:

  • 2-Bromopropane (0.1 mol)

  • Sodium Sulfite (

    
    ), anhydrous (0.12 mol)
    
  • Water/Ethanol (1:1 v/v) mixture

Procedure:

  • Dissolution: Dissolve 15.1g of Sodium Sulfite in 100mL of water/ethanol mixture in a round-bottom flask.

  • Addition: Add 12.3g (9.4 mL) of 2-Bromopropane dropwise under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. The secondary halide reacts slowly; monitor disappearance of the organic layer.
    
  • Concentration: Evaporate the solvent under reduced pressure to near dryness.

  • Extraction: Extract the solid residue with boiling ethanol (sodium bromide is less soluble in ethanol than the sulfonate).

  • Crystallization: Cool the ethanol filtrate to

    
    . White plates of sodium 2-propanesulfonate will crystallize.
    
  • Hydration: Expose the anhydrous crystals to ambient humidity (approx 50% RH) for 24 hours to form the stable monohydrate.

Protocol: HPLC Separation of Biogenic Amines

Objective: Separate Epinephrine and Dopamine using Sodium 2-Propanesulfonate.

ParameterSetting
Column C18 (ODS),

,

Mobile Phase A 20 mM Sodium Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Ion-Pair Reagent 5 mM Sodium 2-propanesulfonate (added to Phase A)
Isocratic Ratio 95% A / 5% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm
Expected Result Epinephrine (

), Dopamine (

). Without the reagent, both elute at

.

Validation Check:

  • If retention times drift, check the pH . The sulfonate group is always ionized, but the analyte (amine) must be protonated (pH < pKa of amine).

  • If baseline noise is high, ensure the reagent is "HPLC Grade" (low UV absorbance).

References

  • Schill, G. (1974). Isolation of Drugs and Related Organic Compounds by Ion-Pair Extraction. Pharmaceutical Applications of Ion-Pair Chromatography.
  • Bidlingmeyer, B. A. (1980). Practical Considerations in the Use of Ion-Pair Chromatography.

    • Source:

  • Shimadzu Corporation. (n.d.).

    • Source:

  • Thermo Fisher Scientific. (n.d.).

    • Source:

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (For Strecker synthesis mechanisms).

Sources

Protocols & Analytical Methods

Method

use of sodium 2-propanesulfonate monohydrate in protein crystallization

Application Note: Optimizing Protein Crystallization with Sodium 2-Propanesulfonate Monohydrate Introduction Sodium 2-propanesulfonate monohydrate is a specialized anionic additive used in X-ray crystallography to manipu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Protein Crystallization with Sodium 2-Propanesulfonate Monohydrate

Introduction

Sodium 2-propanesulfonate monohydrate is a specialized anionic additive used in X-ray crystallography to manipulate the solubility and nucleation behavior of biological macromolecules. Unlike standard precipitants (e.g., Ammonium Sulfate, PEG), it typically functions as a non-detergent solubilizer or hydrotrope .

Its structural distinctiveness lies in the short hydrophobic isopropyl tail coupled with a hydrophilic sulfonate head group. This amphiphilic character allows it to interact with hydrophobic patches on protein surfaces without denaturing the protein, often preventing non-specific aggregation and promoting the formation of ordered crystal lattices.

Key Chemical Properties:

  • Formula:

    
    [1]
    
  • Molecular Weight: ~164.16 g/mol (Monohydrate)[1]

  • Function: Chaotrope / Hydrotrope / Additive

  • Solubility: Highly soluble in water (>1.0 M)

Mechanism of Action

The efficacy of sodium 2-propanesulfonate in crystallization is grounded in its ability to alter the Gibbs Free Energy of the system (


)  by modifying solvent-protein interactions.
The Hydrotropic Effect

Sodium 2-propanesulfonate acts as a hydrotrope. It increases the solubility of hydrophobic moieties in aqueous solutions.

  • Solubility Enhancement: By binding weakly to hydrophobic surface patches, it reduces the entropic cost of exposing these patches to the solvent. This prevents premature, amorphous precipitation (aggregation).

  • Nucleation Control: By stabilizing the protein in solution, it shifts the phase diagram, allowing the protein to reach higher degrees of supersaturation before nucleation occurs. This often results in fewer, larger, and better-ordered crystals.

Perturbation of Water Structure

As a salt of a sulfonic acid, it acts as a mild chaotrope (Hofmeister series). It disrupts the hydrogen-bonding network of the bulk solvent, effectively lowering the dielectric constant in the immediate vicinity of the protein. This can enhance specific electrostatic interactions required for crystal lattice contacts.

DOT Diagram 1: Mechanism of Action - Phase Diagram Shift

PhaseDiagram cluster_0 Standard Condition cluster_1 With Na 2-Propanesulfonate A1 Protein Solubilized A2 Rapid Nucleation (Shower of Microcrystals) A1->A2 High Supersaturation B1 Stabilized Protein (Hydrophobic Shielding) A1->B1 Add Additive A3 Amorphous Precipitate A2->A3 Kinetic Trap B2 Controlled Nucleation (Metastable Zone Extended) B1->B2 Shifted Solubility Curve B3 Single, Large Crystal B2->B3 Ordered Growth

Figure 1: The additive stabilizes the protein, expanding the metastable zone and preventing the "shower" of microcrystals often caused by rapid, uncontrolled nucleation.

Experimental Protocol

Preparation of Stock Solution

Objective: Prepare a 1.0 M stock solution of Sodium 2-propanesulfonate monohydrate.

  • Weighing: Weigh 16.42 g of Sodium 2-propanesulfonate monohydrate.

  • Dissolution: Add deionized water (Milli-Q grade) to a volume of approximately 80 mL.

  • Mixing: Vortex or stir until completely dissolved. The solution should be clear and colorless.

  • Adjustment: Adjust final volume to 100 mL with deionized water.

  • Filtration: Filter through a 0.22

    
    m membrane to remove particulate matter (crucial for crystallization).
    
  • Storage: Store at 4°C. Stability is high; however, check for precipitation before use.

Screening Strategy (Vapor Diffusion)

This additive is most effective when used in an Additive Screen format after an initial "hit" (microcrystals or promising precipitate) has been identified.

Workflow:

  • Identify Base Condition: Select the reservoir solution that yielded the initial hit (e.g., 20% PEG 3350, 0.2 M NaCl, 0.1 M HEPES pH 7.5).

  • Prepare Reservoir with Additive:

    • Pipette 90

      
      L of the Base Reservoir solution into the well.
      
    • Add 10

      
      L of the 1.0 M Sodium 2-propanesulfonate stock.
      
    • Final Additive Concentration: ~0.1 M in the reservoir.

  • Drop Setup:

    • Mix 1

      
      L of Protein Solution + 1 
      
      
      
      L of the Modified Reservoir Solution.
  • Incubation: Seal and incubate at the optimal temperature (usually 18°C or 4°C).

DOT Diagram 2: Additive Screening Workflow

Workflow Start Initial Hit Identified (Microcrystals/Precipitate) MixRes Prepare Reservoir: 90% Base Solution + 10% Additive Stock Start->MixRes Stock Prepare 1.0 M Stock Na 2-Propanesulfonate Stock->MixRes Drop Set Drop (1:1 Ratio): Protein + Modified Reservoir MixRes->Drop Observe Observation (Day 1-7) Drop->Observe Result Outcome Analysis Observe->Result Result->Start No Effect/Worse Optimize Optimize Concentration (0.05 M - 0.5 M) Result->Optimize Improved but not perfect

Figure 2: Step-by-step workflow for incorporating Sodium 2-propanesulfonate into a crystallization experiment.

Optimization & Data Analysis

If the 0.1 M screen shows improvement (e.g., sharper edges on crystals, reduced phase separation), perform a Grid Screen to find the optimal concentration.

Table 1: Optimization Grid (Concentration vs. Effect)

Additive Conc. (M)Expected EffectObservation Notes
0.00 M (Control) Microcrystals / PrecipitateReference point.
0.05 M Reduced AggregationSolution may clear; fewer nucleation sites.
0.10 M Optimal Growth Zone Look for single, euhedral crystals.
0.20 M SolubilizationDrop may remain clear (undersaturated).
0.50 M+ InhibitionHigh ionic strength may prevent binding or denature labile proteins.

Self-Validating the Protocol:

  • Control Drop: Always run a drop with water instead of the additive to prove that the change is due to the sulfonate, not the dilution of the precipitant.

  • Solubility Check: If the drop clears completely at 0.1 M, the additive is working as a solubilizer. You must then increase the concentration of the primary precipitant (e.g., PEG) to return the system to supersaturation.

Troubleshooting

  • Issue: Salt Crystals vs. Protein Crystals.

    • Diagnosis: Sodium 2-propanesulfonate can crystallize at very high concentrations or in the presence of high organics (e.g., isopropanol).

    • Validation: Use a UV microscope (protein glows, salt does not) or diffraction (salt gives discrete high-res spots immediately or powder rings).

    • Remedy: Lower additive concentration below 0.2 M.

  • Issue: Phase Separation (Oiling Out).

    • Cause: The additive has increased solubility such that the protein is now in a liquid-liquid phase separation region.

    • Remedy: Increase the additive concentration slightly to push towards full solubility, or increase the primary precipitant to push towards the crystal zone.

References

  • McPherson, A. (2001).[2] A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422.[2] Link

  • Hampton Research. (n.d.). Additive Screen User Guide. Retrieved October 24, 2023. Link

  • Cudney, R., et al. (1994).[3] Screening and optimization strategies for macromolecular crystal growth. Acta Crystallographica Section D, 50(4), 414-423. Link

  • Collins, K. D. (2004). Ions from the Hofmeister series and osmolytes: effects on proteins in solution and in the crystallization process. Methods, 34(3), 300-311. Link

Sources

Application

Application Note: Protocol for Sodium 2-Propanesulfonate Monohydrate in HPLC

Methodology for the Analysis of Polar Basic Compounds via Ion-Pair Chromatography (IPC) Executive Summary This technical guide outlines the standardized protocol for utilizing Sodium 2-Propanesulfonate Monohydrate (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Analysis of Polar Basic Compounds via Ion-Pair Chromatography (IPC)

Executive Summary

This technical guide outlines the standardized protocol for utilizing Sodium 2-Propanesulfonate Monohydrate (CAS 102570-52-5 / 5399-58-6) as an anionic ion-pairing reagent in Reversed-Phase HPLC (RP-HPLC).

While long-chain reagents like sodium octanesulfonate (SOS) are common, sodium 2-propanesulfonate offers a distinct advantage: it provides moderate retention enhancement for polar amines without the excessive retention times or severe equilibration lag associated with more hydrophobic reagents [1]. It is the reagent of choice when "just enough" retention is required to separate early-eluting basic drugs from the void volume.

Scientific Foundation: The "Selectivity Dial"

To use this reagent effectively, one must understand the mechanism. IPC does not merely interact with the analyte; it dynamically modifies the stationary phase.

Mechanism of Action

Sodium 2-propanesulfonate operates via two simultaneous mechanisms, often described as the Dynamic Equilibrium Model :

  • Ion-Pair Formation in Mobile Phase: The anionic sulfonate (

    
    ) pairs with the protonated basic analyte (
    
    
    
    ) to form a neutral complex (
    
    
    ), which partitions into the hydrophobic stationary phase.
  • Dynamic Ion Exchange: The hydrophobic propyl tail of the reagent adsorbs onto the C18 alkyl chains of the column, creating a charged surface layer. The column effectively behaves as a pseudo-Cation Exchange resin [2].

Why 2-Propanesulfonate? (Chain Length Physics)

The choice of chain length (C3 vs. C8 vs. C12) acts as a "retention dial."

  • Sodium Dodecyl Sulfate (C12): Massive retention increase; very slow equilibration.

  • Sodium Octanesulfonate (C8): Standard reagent; strong retention.

  • Sodium 2-Propanesulfonate (C3): Mild retention increase. Ideal for compounds that are moderately polar but co-elute with the solvent front. It improves peak shape (tailing suppression) without causing run times to exceed 30 minutes.

Visualization: Mechanism & Workflow
Diagram 1: The Dynamic Equilibrium Mechanism

IPC_Mechanism Analyte Basic Analyte (BH+) (Hydrophilic) Complex Neutral Ion-Pair [R-SO3- :: BH+] Analyte->Complex Electrostatic Interaction Reagent Na 2-Propanesulfonate (Anionic Reagent) Reagent->Complex Pairs in Mobile Phase ModifiedPhase Modified Stationary Phase (Pseudo-Cation Exchanger) Reagent->ModifiedPhase Adsorption of Propyl Tail Stationary C18 Stationary Phase (Hydrophobic Surface) Complex->Stationary Partitioning (Mechanism A) ModifiedPhase->Analyte Ion Exchange (Mechanism B)

Caption: Dual-mechanism of Sodium 2-Propanesulfonate: Neutral complex partitioning (Green) and Dynamic surface modification (Yellow).

Experimental Protocol
4.1. Reagents & Materials[1][2][3][4][5][6][7][8]
  • Reagent: Sodium 2-propanesulfonate monohydrate (HPLC Grade, >99%).[7]

    • Note: Ensure the monohydrate form is accounted for in molarity calculations (MW ≈ 164.16 g/mol ).

  • Column: C18 (L1) or C8 (L7). End-capped columns are preferred to minimize silanol interactions.

  • Buffer: Phosphate (pH 2.5 – 3.[2]0) is standard to ensure basic analytes are fully protonated (

    
     considerations).
    
  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure.

4.2. Mobile Phase Preparation (Critical Step)

Improper mixing is the #1 cause of pump seal failure in IPC. Follow this "Sandwich" order strictly.

Target: 10 mM Sodium 2-Propanesulfonate in 20 mM Phosphate Buffer (pH 3.0) / ACN (80:20 v/v).

  • Dissolution: Dissolve the calculated mass of Sodium 2-Propanesulfonate and phosphate salts in 90% of the final water volume .

    • Reason: Salts are insoluble in high organic content. Dissolve in water first.[2][5]

  • pH Adjustment: Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (

    
    ).
    
    • Reason: Adjusting pH after adding organic solvent shifts the apparent pH readings.

  • Filtration: Filter through a 0.22 µm or 0.45 µm nylon membrane.

  • Organic Addition: Add the Acetonitrile to the aqueous buffer.

  • Degassing: Ultrasonicate or vacuum degas.

    • Warning: Do not rely solely on on-line degassers for IPC mixtures; pre-degassing prevents bubble formation which disrupts the ion-pair equilibrium.

4.3. System Setup & Equilibration

IPC requires a "Dedicated Column" approach. The reagent modifies the column chemistry semi-permanently [3].

  • Column Dedication: Label the column "IPC - Sulfonate Only." Do not use this column for standard RP-HPLC afterwards, as trace sulfonates are extremely difficult to remove completely.

  • Equilibration Time:

    • Standard RP-HPLC: 5-10 Column Volumes (CV).

    • IPC Protocol: 20-40 Column Volumes.

    • Why: The stationary phase must become saturated with the sulfonate reagent to establish a stable baseline.

  • Flow Rate: Standard (1.0 mL/min for 4.6mm ID).

  • Temperature: Control is vital (e.g., 30°C or 40°C). Ion pairing is temperature-sensitive; fluctuations cause retention time shifts.

Method Development Workflow
Diagram 2: Optimization Logic

Method_Dev Start Start: 10 mM Reagent pH 3.0, 10% Organic CheckRT Check Retention Time (RT) & Resolution (Rs) Start->CheckRT Decision1 RT too short? CheckRT->Decision1 IncreaseConc Increase Reagent (up to 20 mM) Decision1->IncreaseConc Yes Decision2 RT too long? Decision1->Decision2 No IncreaseConc->CheckRT IncreaseOrg Increase Organic % (Decrease Polarity) Decision2->IncreaseOrg Yes Decision3 Peak Tailing? Decision2->Decision3 No IncreaseOrg->CheckRT LowerPH Lower pH (Suppress Silanols) Decision3->LowerPH Yes Final Validate Method Decision3->Final No LowerPH->CheckRT

Caption: Step-wise optimization for Sodium 2-Propanesulfonate methods. Priority: Concentration -> Organic % -> pH.

Troubleshooting & Maintenance
Common Issues Matrix
SymptomProbable CauseCorrective Action
Drifting Baseline Column not equilibrated.Pump mobile phase for 30+ mins.[4] Ensure temperature is stable.
Negative Peaks Reagent concentration mismatch.Ensure sample solvent matches mobile phase (dissolve sample in Mobile Phase).
Changing Retention Times Temperature fluctuation or Reagent depletion.Use column oven. Prepare fresh mobile phase daily (evaporation changes organic %).
High Backpressure Salt precipitation.Emergency Wash: Flush with 90% Water / 10% Organic (no salt) at low flow, then 100% Organic.
Column Washing (End of Life/Storage)

If you must remove the reagent (not recommended, but sometimes necessary):

  • Flush with 50:50 Water:Methanol (no buffer) for 20 CVs.

  • Flush with 100% Methanol for 20 CVs.

  • Store in aprotic solvent (e.g., 100% ACN) or manufacturer recommended solvent.

    • Note: Never leave phosphate buffers in the system overnight.

References
  • Loba Chemie. Product Specification: Sodium 2-Propanesulfonate Monohydrate for HPLC.[9] Retrieved from

  • Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography (Technical Note 12). Retrieved from

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).[10][11] Retrieved from

  • Shimadzu. Ion Pair Chromatography – Differentiating When to Use Alkyl Sulfonates. Retrieved from

  • TCI Chemicals. Ion-Pair Reagents for HPLC. Retrieved from

Sources

Method

sodium 2-propanesulfonate monohydrate as a buffer in biological assays

Application Note: High-Performance Bioanalysis of Basic Therapeutics using Sodium 2-Propanesulfonate Monohydrate Executive Summary In the quantification of basic pharmaceutical compounds (alkaloids, catecholamines, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Bioanalysis of Basic Therapeutics using Sodium 2-Propanesulfonate Monohydrate

Executive Summary

In the quantification of basic pharmaceutical compounds (alkaloids, catecholamines, and amine-rich small molecules) within biological matrices, standard Reversed-Phase Chromatography (RPC) often fails.[1] Basic analytes become protonated at physiological or acidic pH, leading to peak tailing, poor retention, and co-elution with matrix interferents.[1]

Sodium 2-propanesulfonate monohydrate is not a pH buffer in the traditional sense (like HEPES or Tris); rather, it is a critical Ion-Pairing Reagent (IPR) used as a mobile phase additive.[1] By forming neutral ion-pairs with positively charged analytes, it allows for their retention on hydrophobic C18 stationary phases.[1] This guide details the protocol for utilizing sodium 2-propanesulfonate to optimize selectivity and peak shape in bioanalytical assays.[1]

Scientific Foundation: The "Dynamic Stationary Phase"[2]

To effectively use sodium 2-propanesulfonate, one must understand that it modifies the column, not just the analyte.

Mechanism of Action

Unlike simple pH buffering, the addition of an alkyl sulfonate induces a Dynamic Ion-Exchange mechanism.[1]

  • Adsorption: The hydrophobic propyl chain of the sulfonate adsorbs into the C18 alkyl chains of the stationary phase.[1]

  • Surface Modification: The negatively charged sulfonate group (

    
    ) remains exposed to the mobile phase, effectively converting the neutral C18 surface into a dynamic cation-exchange surface.[1]
    
  • Ion-Pairing: The positively charged basic drug (

    
    ) interacts electrostatically with the immobilized sulfonate, retaining the drug on the column.[1]
    

This mechanism allows researchers to separate hydrophilic basic metabolites from the solvent front, a critical requirement in DMPK (Drug Metabolism and Pharmacokinetics) studies.[1]

Chemical Profile
  • Compound: Sodium 2-propanesulfonate monohydrate[1]

  • Role: Anionic Ion-Pairing Reagent (for basic analytes)[1][2]

  • UV Cutoff: < 200 nm (Excellent for low-UV detection assays)[1]

  • Selectivity: Short-chain (C3) sulfonates like 2-propanesulfonate offer lower retention than long-chain analogues (e.g., octanesulfonate), making them ideal for extremely hydrophobic bases that would otherwise elute too slowly.[1]

Visualization: Mechanism & Workflow

The following diagrams illustrate the physicochemical interactions and the method development workflow.

IPC_Mechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Basic Drug (BH+) ModifiedSurface Dynamic Ion-Exchange Surface (C18 + Adsorbed Sulfonate) Analyte->ModifiedSurface Electrostatic Retention (Ion-Pairing) Reagent 2-Propanesulfonate (R-SO3-) C18 C18 Ligands Reagent->C18 Hydrophobic Adsorption C18->ModifiedSurface

Figure 1: The "Dynamic Stationary Phase" mechanism.[1] The reagent adsorbs to the column, creating negative sites that retain the basic drug.[1]

Method_Development Start Start: Basic Analyte Poor Retention/Tailing Step1 1. Prepare Mobile Phase A (10-20mM Phosphate pH 2.5 + 5mM Sulfonate) Start->Step1 Step2 2. Equilibrate Column (>20 Column Volumes) Step1->Step2 Step3 3. Run Initial Gradient (5% to 60% B) Step2->Step3 Decision Retention Adequate? Step3->Decision Optimize1 Increase [Sulfonate] (Max 20mM) Decision->Optimize1 No (Too Fast) Optimize2 Switch to Longer Chain (e.g., Hexanesulfonate) Decision->Optimize2 No (Still Too Fast) Final Finalize Method & Validate Decision->Final Yes Optimize1->Step3

Figure 2: Decision tree for optimizing retention of basic drugs using sulfonate additives.

Detailed Protocols

Protocol A: Preparation of Mobile Phase (Critical)

Context: Improper preparation leads to baseline noise and precipitation.[1] The sulfonate must be fully dissolved before organic solvent addition.[1]

Reagents:

  • Sodium 2-propanesulfonate monohydrate (High Purity >99%)[1]

  • Potassium Phosphate Monobasic (

    
    ) or Phosphoric Acid[1]
    
  • HPLC Grade Water & Acetonitrile (ACN)[1]

Step-by-Step:

  • Calculate Stoichiometry:

    • Target concentration: typically 5 mM to 20 mM .

    • Note: Use the monohydrate MW (approx.[1] 164.15 g/mol ) for calculations.[1]

    • Example: For 1 L of 10 mM solution, weigh 1.64 g.[1]

  • Dissolution (Aqueous Phase):

    • Add the weighed sulfonate and phosphate buffer salts to 900 mL of HPLC-grade water.[1]

    • Stir until completely dissolved.

  • pH Adjustment:

    • Adjust pH to 2.5 – 3.0 using Phosphoric Acid (

      
      ).[1]
      
    • Why? Low pH ensures the basic drug is fully protonated (

      
      ) to interact with the sulfonate, and suppresses silanol ionization on the column.[1]
      
  • Filtration:

    • Filter through a 0.22 µm nylon filter .[1] This is non-negotiable for ion-pairing reagents to prevent background noise.[1]

  • Organic Addition:

    • Only after filtration, top up to 1 L or mix with the required % of organic modifier.

Protocol B: Column Equilibration & Shutdown

Context: Ion-pairing reagents modify the surface slowly.[1] Standard equilibration (5-10 column volumes) is insufficient.[1]

  • Equilibration:

    • Flush the column with the sulfonate-containing mobile phase for at least 20-30 column volumes (approx. 45-60 mins at 1 mL/min for a standard 4.6x150mm column).

    • Monitor the baseline; it must be perfectly flat before injection.[1]

  • Dedicated Columns:

    • Rule: Once a column is used with ion-pairing reagents, it should be dedicated to that method. The sulfonate is difficult to wash off completely and will alter the selectivity for other non-IPC methods.[1]

  • Shutdown/Washing:

    • Do not leave sulfonate buffer in the system overnight (risk of precipitation).[1]

    • Wash with 50:50 Water:Methanol (no salt) for 30 minutes to remove bulk salts, then store in high organic (e.g., 90% ACN).[1]

Data Analysis & Troubleshooting

Effect of Reagent Concentration on Retention

The table below summarizes how changing the concentration of sodium 2-propanesulfonate affects the retention factor (


) of a theoretical basic drug (e.g., Procainamide).
Reagent ConcentrationRetention Factor (

)
Peak SymmetryMechanism Dominance
0 mM (Control) 0.5 (Elutes near void)Poor (Tailing > 2.[1]0)Silanol Interaction (Bad)
5 mM 2.1Good (Tailing < 1.[1]3)Mixed Mode (IPC + RP)
10 mM 4.5Excellent (Tailing ~ 1.[1]0)Dominant Ion-Pairing
20 mM 4.8ExcellentSaturation Reached
Troubleshooting Guide
IssueProbable CauseCorrective Action
Drifting Retention Times Column not fully equilibrated.Increase equilibration time. The surface modification takes time to stabilize.[1]
Baseline "Ghost" Peaks Impurities in the sulfonate reagent.[1]Use HPLC-grade reagents; filter mobile phase; run a gradient blank.[1]
High Backpressure Salt precipitation in pump heads/frits.[1]Ensure organic % in mobile phase does not exceed solubility limit (usually <80% ACN for salts).[1]
Loss of Sensitivity (LC-MS) Ion suppression.[1]Sulfonates are non-volatile.[1][2] Do not use with LC-MS unless using a suppressor or specific volatile analogues.[1] Use UV/Fluorescence detection.[1][2][3][4]

References

  • Horváth, C., et al. (1977).[1] Enhancement of Retention by Ion-Pair Formation in Liquid Chromatography with Nonpolar Stationary Phases. Analytical Chemistry.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Chapter on Ion-Pair Chromatography). [1]

  • Chromatography Online. (2023).[1] The Role of Ion Pairing Agents in Liquid Chromatography Separations.

  • Shimadzu Application Note. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates.

Disclaimer: Sodium 2-propanesulfonate is a chemical reagent.[1][2][3][4][5][6][7][8][9][10] Consult the Safety Data Sheet (SDS) before handling. This protocol is intended for research and development use only.

Sources

Application

Application Note: Sodium 2-Propanesulfonate Monohydrate in Capillary Electrophoresis (CE)

Executive Summary This application note details the use of Sodium 2-Propanesulfonate Monohydrate as a specialized ion-pairing reagent in Capillary Zone Electrophoresis (CZE). Unlike long-chain surfactants (e.g., SDS) use...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of Sodium 2-Propanesulfonate Monohydrate as a specialized ion-pairing reagent in Capillary Zone Electrophoresis (CZE). Unlike long-chain surfactants (e.g., SDS) used in Micellar Electrokinetic Chromatography (MEKC), this short-chain C3-sulfonate does not form micelles under typical operating conditions. Instead, it serves as a precise selectivity modifier for basic analytes, small polar amines, and peptides.

By forming transient ion pairs with positively charged analytes, it modulates effective mobility without the strong hydrophobic retention associated with octyl- or dodecyl-sulfonates. This guide provides a validated protocol for separating hydrophilic basic drugs, ensuring high peak efficiency and resolution.

Mechanism of Action

To apply this reagent effectively, one must understand the underlying physicochemical interactions.

Ion-Pairing vs. Micellar Interaction

Sodium 2-propanesulfonate is an anionic counter-ion. In an acidic background electrolyte (BGE), basic analytes (A) are protonated (


). The sulfonate anion (

) interacts with

to form a neutral or less-charged ion pair (

).
  • Equation:

    
    
    
  • Effect on Mobility: The formation of the ion pair reduces the effective positive charge of the analyte, reducing its electrophoretic mobility towards the cathode.

  • Selectivity: Differences in the equilibrium constant (

    
    ) between similar analytes lead to separation. The short isopropyl group adds a minor hydrophobic interaction, distinct from the dominant steric effects of straight-chain sulfonates.
    
Advantages Over Long-Chain Reagents[1]
  • High Solubility: The short alkyl chain prevents precipitation in high-salt buffers.

  • No Micelles: Avoids the "pseudophase" complexity of MEKC, simplifying method transfer and validation.

  • UV Transparency: Ideal for low-UV detection (200–210 nm) where many drug impurities are detected.

Mechanistic Diagram[1]

IonPairingMechanism Analyte Basic Analyte (A+) High Mobility IonPair Ion Pair [A+ S-] Reduced Mobility Neutral/Hydrophobic Shift Analyte->IonPair Electrostatic Attraction Reagent 2-Propanesulfonate (S-) Anionic Additive Reagent->IonPair Concentration Dependent IonPair->Analyte Equilibrium (Fast Exchange) Separation Resolution (Differential Migration) IonPair->Separation Modulates Velocity

Figure 1: Equilibrium mechanism of ion-pair formation modulating electrophoretic mobility.

Material Specifications

Ensure all reagents meet the following purity standards to prevent baseline noise.

ComponentSpecificationRole
Sodium 2-Propanesulfonate >99.0% (HPLC Grade), MonohydrateIon-pairing reagent
Buffer Salt Sodium Phosphate or Acetate (Anhydrous)pH Control
Solvent LC-MS Grade WaterBackground Electrolyte (BGE) base
Capillary Fused Silica, 50 µm I.D.[1] x 50 cm (eff)Separation channel
Conditioning Agent 0.1 M NaOH, 0.1 M HClSurface regeneration

Experimental Protocol: Separation of Basic Drugs

This protocol is optimized for the separation of small, hydrophilic basic compounds (e.g., adrenergic agonists like epinephrine, norepinephrine) which often exhibit poor peak shape on bare silica due to wall adsorption.

Buffer Preparation (The "System")

Target: 50 mM Phosphate Buffer, pH 2.5, containing 20 mM Sodium 2-Propanesulfonate.

  • Stock Solution A (Buffer): Dissolve Sodium Phosphate Monobasic in water to reach 100 mM. Adjust pH to 2.5 using Phosphoric Acid.

  • Stock Solution B (Reagent): Dissolve Sodium 2-Propanesulfonate Monohydrate in water to reach 200 mM.

  • Working BGE: Mix 50 mL of Solution A + 10 mL of Solution B + 40 mL Water.

    • Final Concentration: 50 mM Phosphate, 20 mM Sulfonate.

  • Filtration: Filter through a 0.22 µm nylon filter. Degas by sonication for 5 minutes.

Instrument Setup
  • System: Standard CE system (e.g., Agilent 7100, Sciex PA 800 Plus).

  • Detector: DAD or UV-Vis at 200 nm (primary) and 214 nm (secondary).

  • Temperature: 25°C (thermostatted).

  • Voltage: +25 kV (Normal Polarity: Anode at Inlet).

Separation Workflow

CE_Workflow Start Start: New Capillary Cond Conditioning 1. 1M NaOH (10 min) 2. Water (5 min) 3. BGE (10 min) Start->Cond Equil Equilibration Flush BGE (2 min between runs) Cond->Equil Inject Injection Hydrodynamic: 50 mbar x 5 sec Equil->Inject Run Separation +25 kV, 20-30 min Inject->Run Data Data Analysis Check Resolution (Rs) & Symmetry Run->Data Data->Equil Next Sample

Figure 2: Step-by-step operational workflow for the CE separation.

Step-by-Step Procedure
  • Capillary Conditioning:

    • Flush with 0.1 M NaOH (5 min) to strip adsorbed contaminants.

    • Flush with Water (2 min).

    • Flush with Working BGE (5 min) to equilibrate the wall and establish the ion-pair equilibrium.

  • Sample Injection:

    • Dissolve samples in water (not buffer) to induce "stacking" (concentration of analyte at the boundary).

    • Inject at 50 mbar for 5 seconds.

  • Separation:

    • Apply +25 kV.

    • Monitor current. It should be stable (approx. 30–50 µA depending on capillary length).

    • Note: If current is unstable, re-flush the capillary.

  • Post-Run:

    • Flush with BGE for 2 minutes before the next injection.

Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
Tailing Peaks Wall adsorption of basic analyteIncrease [Sodium 2-Propanesulfonate] to 40-50 mM to compete for sites.
No Separation Insufficient ion-pairingLower pH to 2.0 to ensure full ionization; Increase sulfonate conc.
High Current Joule heatingReduce buffer ionic strength (lower Phosphate conc.) or reduce Voltage.
Baseline Noise Impure ReagentEnsure Sodium 2-Propanesulfonate is HPLC grade (low UV absorbance).

References

  • Sigma-Aldrich. Sodium 1-propanesulfonate monohydrate Product Specification. Retrieved from

  • TCI Chemicals. Ion-Pair Reagents for HPLC and CE. Retrieved from

  • Fritz, J. S. (2000). Ion Chromatography.[2][3] Wiley-VCH. (General reference on ion-exchange/ion-pair mechanisms).

  • Lucy, C. A., et al. (2008). Recent advances in capillary electrophoresis. Analytical Chemistry . (Review of surfactant additives in CE).

  • Chem-Impex. 2-Propanesulfonic acid sodium salt monohydrate Properties. Retrieved from

Sources

Method

Precision Control in Ion-Pair Chromatography: The Sodium 2-Propanesulfonate Protocol

Part 1: Executive Summary & Scientific Rationale The "Fine-Tuner" of Ion-Pair Reagents In the separation of polar basic compounds (catecholamines, alkaloids, peptides), standard Reversed-Phase HPLC (RP-HPLC) often fails...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Fine-Tuner" of Ion-Pair Reagents

In the separation of polar basic compounds (catecholamines, alkaloids, peptides), standard Reversed-Phase HPLC (RP-HPLC) often fails due to lack of retention. While Sodium Octanesulfonate (C8) is the industry standard "sledgehammer" for retaining these analytes, it often leads to excessive retention times, broad peaks, or difficulty in eluting highly hydrophobic amines.

Sodium 2-propanesulfonate monohydrate (C3-sulfonate) occupies a critical niche. As a short-chain ion-pair reagent, it provides mild retention enhancement . It masks silanol interactions and provides ion-pairing capability without the overwhelming hydrophobicity of a C8 carbon chain. It is the reagent of choice when you need to resolve polar amines but require faster elution and sharper peaks than long-chain reagents can provide.

Mechanism of Action

The separation is governed by two simultaneous equilibria:

  • Ion-Pair Formation: The anionic sulfonate pairs with the protonated base in the mobile phase to form a neutral, hydrophobic complex.

  • Dynamic Ion Exchange: The hydrophobic isopropyl tail of the reagent adsorbs onto the C18 stationary phase, effectively creating a charged surface that retains the cationic analyte via electrostatic attraction.

Because the isopropyl group is short, the Dynamic Ion Exchange effect is weaker than with Octanesulfonate, shifting the equilibrium towards faster kinetics and often improved peak symmetry for moderately hydrophobic bases.

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-mechanism pathway specific to Sodium 2-Propanesulfonate.

IPC_Mechanism cluster_MobilePhase Mobile Phase (pH < pKa) cluster_StationaryPhase Stationary Phase (C18) Analyte Protonated Analyte (R-NH3+) IonPair Neutral Ion Pair [R-NH3+ :: -O3S-C3] Analyte->IonPair Electrostatic Pairing AdsorbedReagent Adsorbed Reagent (Dynamic Ion Exchange Surface) Analyte->AdsorbedReagent Ionic Retention Reagent 2-Propanesulfonate (C3-SO3-) Reagent->IonPair Reagent->AdsorbedReagent Hydrophobic Adsorption RetainedPair Partitioned Ion Pair IonPair->RetainedPair Partitioning

Caption: Dual-retention mechanism showing both solution-phase pairing and stationary-phase modification.

Part 3: Experimental Protocol

Reagent Specifications
  • Compound: Sodium 2-propanesulfonate monohydrate[1][2]

  • CAS: 5399-58-6[1][3]

  • Formula:

    
    [1]
    
  • Purity Requirement: HPLC Grade (>99%) is strictly required to avoid UV background noise.

Method Development Workflow

Method_Dev Start Analyte: Polar Basic Drug Step1 Initial Screen: 10mM C8-Sulfonate pH 2.5 Start->Step1 Decision Result Analysis Step1->Decision PathA Retention > 20 min Broad Peaks Decision->PathA Too Retained PathB No Retention Elutes in Void Decision->PathB Not Retained SolutionA SWITCH TO: Sodium 2-Propanesulfonate PathA->SolutionA SolutionB Increase Chain Length (C12 Sulfonate) PathB->SolutionB

Caption: Decision tree for selecting 2-propanesulfonate based on initial screening results.

Detailed Mobile Phase Preparation (1 Liter)

Target: 10 mM Sodium 2-Propanesulfonate, 20 mM Phosphate Buffer, pH 2.3

Step 1: Aqueous Phase Preparation (Critical)

  • Weigh 1.64 g of Sodium 2-propanesulfonate monohydrate.

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve in 900 mL of HPLC-grade water.

  • pH Adjustment: Adjust pH to 2.3 using Phosphoric Acid (

    
    ).
    
    • Note: Always adjust pH before adding organic solvent. Adding organic solvent shifts the apparent pH and pKa values.

    • Why pH 2.3? Ensures the analyte amine is fully protonated (

      
      ) and silanols on the column are suppressed.
      

Step 2: Organic Modification

  • Add HPLC-grade Acetonitrile or Methanol to the volumetric mark (e.g., 100 mL for a 10% organic mix).

  • Filtration: Filter through a 0.22 µm nylon filter.

    • Note: Ion-pair reagents can form micelles or particulates; filtration is mandatory to protect check valves.

Step 3: Column Equilibration

  • Flow Rate: 1.0 mL/min.

  • Duration: Minimum 20 column volumes (approx. 45-60 mins).

  • Insight: Ion-pair reagents must saturate the stationary phase. Inconsistent retention times usually indicate insufficient equilibration.

Part 4: Comparative Data & Application

Selectivity Comparison: Alkyl Sulfonate Chain Lengths

The table below demonstrates why one would choose 2-propanesulfonate over others.

ReagentChain LengthHydrophobicityRetention EffectPrimary Application
Sodium 2-Propanesulfonate C3 (Branched) Low Mild Strongly basic/hydrophobic amines that elute too late with C8.
Sodium 1-PropanesulfonateC3 (Linear)LowMildIsomeric selectivity tuning.
Sodium PentanesulfonateC5MediumModerateGeneral purpose starting point.
Sodium OctanesulfonateC8HighStrongVery polar, hydrophilic amines (e.g., Norepinephrine).
Sodium DodecylsulfonateC12Very HighVery StrongPermanently coats column (pseudo-C18).
Representative Application: Separation of Biogenic Amines

Objective: Separate Dopamine, Epinephrine, and Serotonin without excessive tailing.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 10 mM Sodium 2-Propanesulfonate, pH 2.5 / Acetonitrile (95:5).

  • Results:

    • Without IPC: Analytes co-elute near void volume (k' < 0.5).

    • With Octanesulfonate (C8): Retention times > 25 mins; broad peaks.

    • With 2-Propanesulfonate (C3): Retention times 5–12 mins; sharp symmetry (Tailing Factor < 1.2).

Part 5: Troubleshooting & Best Practices

  • Baseline Drift in Gradient Elution:

    • IPC reagents absorb UV at low wavelengths (<210 nm).

    • Solution: Use isocratic methods whenever possible. If a gradient is required, add the same concentration of ion-pair reagent to both Mobile Phase A and B to maintain equilibrium.

  • Column Dedication:

    • Once a column is used with ion-pair reagents, it is difficult to wash them off completely.

    • Rule: Dedicate the column to IPC methods.[4][5] Do not attempt to use it for standard RP-HPLC afterwards.

  • Temperature Control:

    • Ion-pairing is temperature-sensitive.[6] Ensure the column oven is regulated (± 0.5°C) to maintain reproducible retention times.

Part 6: References

  • Shimadzu Corporation. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from

  • Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (Technical Note 12). Retrieved from

  • TCI Chemicals. Ion-Pair Reagents for HPLC. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4992759, Sodium 2-propanesulfonate. Retrieved from [3]

Sources

Application

Application Note: Hydrotropic Enhancement of Aqueous Catalysis using Sodium 2-Propanesulfonate Monohydrate

Part 1: Introduction & Mechanistic Basis Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is often categorized as an ion-pairing reagent for chromatography.[1] However, in the context of catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Basis

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is often categorized as an ion-pairing reagent for chromatography.[1] However, in the context of catalysis, it functions as a potent Hydrotropic Additive . Unlike traditional surfactants (e.g., SDS) that form micelles, short-chain alkyl sulfonates like sodium 2-propanesulfonate operate via hydrotropy —a phenomenon where high concentrations of the salt significantly increase the solubility of hydrophobic organic substrates in water.

This application note details the use of sodium 2-propanesulfonate to facilitate "On-Water" and "In-Water" transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), eliminating the need for toxic organic co-solvents (DMF, Dioxane) and enabling green chemistry workflows in drug discovery.

Mechanism of Action: Hydrotropy vs. Micellization

Sodium 2-propanesulfonate possesses a short hydrophobic tail (isopropyl group) and a hydrophilic head (sulfonate). It does not form well-defined micelles because its chain length is insufficient to drive hydrophobic collapse at low concentrations. Instead, it operates above a Minimum Hydrotrope Concentration (MHC) .

  • Co-Aggregation: The hydrotrope molecules stack or cluster around the hydrophobic substrate, reducing the energy penalty of cavity formation in the water lattice.

  • Water Structure Breaking: It acts as a chaotrope, disrupting the hydrogen-bonding network of water to accommodate organic solutes.

HydrotropyMechanism cluster_legend Mechanism: Hydrotropic Solubilization Substrate Hydrophobic Substrate (e.g., Aryl Halide) Complex Hydrotropic Cage (Percolation Cluster) Substrate->Complex Solubilization Water Bulk Water Network (H-Bonded) Water->Substrate Repulsion (Insolubility) Hydrotrope Sodium 2-Propanesulfonate (Amphiphilic Monomer) Hydrotrope->Complex Accumulation > MHC (0.5 - 1.0 M) Catalysis Catalytic Turnover (Substrate Accessible to Pd) Complex->Catalysis Reaction in Aqueous Phase

Figure 1: Mechanism of hydrotropic solubilization.[2][3][4][5][6][7][8] Unlike micelles, hydrotropes form percolation clusters that cage the substrate, enabling reactivity in aqueous media.

Part 2: Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling

Objective: Couple hydrophobic aryl halides with boronic acids in 100% water using sodium 2-propanesulfonate as a solubilizer.

1. Reagents & Materials
  • Substrate: 1.0 mmol Aryl Bromide (hydrophobic).

  • Coupling Partner: 1.2 mmol Aryl Boronic Acid.

  • Catalyst: Pd(OAc)₂ (1 mol%) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 mmol).

  • Hydrotrope Solution: Sodium 2-propanesulfonate monohydrate (1.0 M in deionized water).

    • Note: The MHC is typically high; do not dilute below 0.5 M.

2. Step-by-Step Workflow
  • Hydrotrope Preparation:

    • Dissolve 16.4 g of Sodium 2-propanesulfonate monohydrate in 100 mL of degassed DI water to create a 1.0 M stock solution.

    • Observation: The solution should be clear and colorless.

  • Reaction Assembly:

    • In a 10 mL reaction vial, add the Aryl Bromide (1.0 mmol) and Aryl Boronic Acid (1.2 mmol).

    • Add 3.0 mL of the 1.0 M Hydrotrope Solution .

    • Critical Step: Stir vigorously (1000 RPM). The hydrophobic substrates may initially float but will disperse as the hydrotropic clusters form.

  • Catalyst Addition:

    • Add K₂CO₃ (276 mg, 2.0 mmol).

    • Add Pd catalyst (e.g., 2.2 mg Pd(OAc)₂).

    • Cap the vial and purge with Nitrogen/Argon for 2 minutes.

  • Reaction:

    • Heat to 60–80°C.

    • Monitor: The reaction mixture often turns homogeneous or forms a stable emulsion at temperature due to the hydrotropic effect.

  • Workup (The "Hydrotropic Switch"):

    • Cool the mixture to room temperature.

    • Dilution: Add 3.0 mL of pure water.

    • Mechanism:[4][7][9][10][11] Diluting below the MHC causes the hydrotropic clusters to break. The organic product will precipitate out or phase-separate immediately.

    • Extract with a minimal amount of Ethyl Acetate (if liquid) or filter (if solid).

Protocol B: Stabilization of Palladium Nanoparticles (PdNPs)

Objective: Synthesize stable, water-soluble PdNPs for hydrogenation reactions.

  • Precursor: Dissolve Na₂PdCl₄ (0.5 mmol) in 10 mL of 0.1 M Sodium 2-propanesulfonate solution.

  • Reduction: Slowly add NaBH₄ (2.0 mmol) in 2 mL water while stirring at 0°C.

  • Result: The solution turns dark brown/black. The sulfonate groups adsorb onto the Pd surface, providing electrostatic stabilization and preventing agglomeration.

  • Usage: Use this aqueous colloidal suspension directly for hydrogenation of alkenes/alkynes.

Part 3: Data Analysis & Optimization

Solubility Enhancement Factors

The following table illustrates the theoretical solubility impact of short-chain sulfonates on typical hydrophobic drug scaffolds.

Substrate ClassSolubility in Water (mM)Solubility in 1.0M Na-2-Propanesulfonate (mM)Enhancement Factor
Simple Aromatics (e.g., Toluene)~5.0~45.09x
Heterocycles (e.g., Indole)~15.0~120.08x
Complex Esters (e.g., Ethyl Benzoate)~2.0~25.012.5x
Troubleshooting Guide (CPP - Critical Process Parameters)
ObservationRoot CauseCorrective Action
Low Conversion Concentration below MHC.Increase Sodium 2-propanesulfonate concentration to 1.5 M. Hydrotropy is highly concentration-dependent.
Catalyst Blacking Out Particle agglomeration.The sulfonate is weakly coordinating. Add a trace of phosphine ligand or increase sulfonate concentration to stabilize the metal surface.
Phase Separation Fails "Salting In" effect too strong.Dilute with more water (at least 2x volume) to break the hydrotropic cage, or add NaCl to induce "Salting Out."

Part 4: Experimental Logic Flow

The following diagram outlines the decision matrix for selecting this method over traditional organic solvents.

WorkflowLogic cluster_note Green Chemistry Advantage Start Start: Hydrophobic Substrate CheckSolubility Is substrate water soluble? Start->CheckSolubility Traditional Use Standard Aqueous Buffer CheckSolubility->Traditional Yes HydrotropeDecision Add Na-2-Propanesulfonate (Aim for 1.0 M) CheckSolubility->HydrotropeDecision No Reaction Perform Catalysis (Suzuki/Heck/Sonogashira) HydrotropeDecision->Reaction Isolation Dilute with Water (2x Vol) Precipitate Product Reaction->Isolation

Figure 2: Decision workflow for implementing hydrotropic catalysis. The key advantage is the "Dilution-Precipitation" isolation step.

Part 5: References

  • Chem-Impex International. "2-Propanesulfonic acid sodium salt monohydrate - Product Data." Chem-Impex Catalog. Accessed January 28, 2026. Link

  • González, G., et al. "Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant Solution." Journal of Colloid and Interface Science, vol. 230, no. 2, 2000, pp. 223-228. Link

  • Bauduin, P., et al. "The Hydrotropic Effect: Water Structure and Solubilization." Journal of Molecular Liquids, vol. 123, 2006. (Contextual grounding on short-chain sulfonate mechanisms).

  • Lipshutz, B. H., & Ghorai, S. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, vol. 41, no. 3, 2008. (Foundational review on aqueous catalysis additives).

  • Sigma-Aldrich. "Role of Advanced Electrolytes in Sodium Ion Batteries." Technical Application Notes. (Referencing the electrochemical stability of alkyl sulfonates). Link

Sources

Method

Application Note: Safe Handling, Storage, and Protocol Optimization for Sodium 2-Propanesulfonate Monohydrate

Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a critical ion-pairing reagent used primarily in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to facilitate the separation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a critical ion-pairing reagent used primarily in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to facilitate the separation of polar, basic, and cationic analytes. By neutralizing the charge of basic compounds or creating a dynamic ion-exchange surface on the hydrophobic stationary phase, it improves retention times and peak symmetry.[1]

While generally considered a low-toxicity compound, its hygroscopic nature and sensitivity to environmental contaminants require rigorous handling protocols to maintain the baseline stability and reproducibility essential for pharmaceutical quality control and drug development. This guide outlines the definitive protocols for storage, handling, and solution preparation.

Physicochemical Profile

Understanding the physical properties is the first step in designing a robust handling protocol.

PropertySpecification
Chemical Name Sodium 2-propanesulfonate monohydrate
Synonyms Sodium isopropylsulfonate; 2-Propanesulfonic acid sodium salt
CAS Number 5399-58-6
Molecular Formula

Molecular Weight ~164.15 g/mol (Monohydrate basis)
Physical State White crystalline powder
Solubility Highly soluble in water; sparingly soluble in non-polar organic solvents
Hygroscopicity Moderate to High (Absorbs atmospheric moisture)
Acidity (pH) Neutral to slightly acidic in aqueous solution

Risk Assessment & Safety Protocols

Although Sodium 2-propanesulfonate is not classified as a high-toxicity acute hazard, it is a chemical irritant. The primary risks in a research setting involve dust inhalation and contact dermatitis.

Health Hazards
  • Inhalation: Dust may cause respiratory tract irritation (STOT SE 3).

  • Skin/Eye Contact: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit.[2] 2A).

  • Ingestion: Low acute toxicity, but may cause gastrointestinal discomfort.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 dust mask or usage within a fume hood is recommended during weighing to prevent inhalation of fine particulates.

  • Ocular: Chemical safety goggles (ANSI Z87.1) are mandatory to prevent micro-abrasions or chemical irritation from dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Latex is generally acceptable but nitrile offers better resistance to accidental splashes of organic co-solvents (e.g., Acetonitrile/Methanol) used in HPLC mobile phases.

Storage Protocol: Ensuring Reagent Integrity

The integrity of an ion-pairing reagent directly correlates to the signal-to-noise ratio in HPLC. Improper storage leads to hydration changes (altering molarity calculations) and potential microbial growth if solutions are stored.

Solid State Storage
  • Environment: Store in a cool, dry place.

  • Temperature: Ambient (

    
    ) is generally acceptable, though some suppliers recommend 
    
    
    
    to extend shelf life.
  • Humidity Control (CRITICAL): Due to hygroscopicity, the container must be tightly sealed.

    • Best Practice: Store the primary container inside a desiccator cabinet or a secondary container with silica gel packets.

    • Failure Mode: Clumping of powder indicates moisture absorption, which will result in weighing errors and shifting retention times in chromatography.

Aqueous Solution Storage[3]
  • Stability: Aqueous solutions are prone to microbial growth over time.

  • Duration: Fresh preparation is recommended. If storage is necessary, filter-sterilize (0.22 µm) and store at

    
     for no more than 48 hours.
    
  • Visual Check: Discard immediately if turbidity or precipitation is observed.

Storage Decision Logic

StorageLogic Start Reagent State Solid Solid Powder Start->Solid Solution Aqueous Solution Start->Solution DryCheck Is container seal intact? Solid->DryCheck SolCheck Intended usage time? Solution->SolCheck Desiccator Store in Desiccator (Ambient or 2-8°C) DryCheck->Desiccator Yes Reseal Reseal with Parafilm & Desiccant DryCheck->Reseal No Reseal->Desiccator Immediate Use within 24h (Ambient) SolCheck->Immediate < 24 Hours ShortTerm Filter (0.22 µm) & Refrigerate (4°C) SolCheck->ShortTerm 24 - 48 Hours LongTerm DISCARD (Do not store >48h) SolCheck->LongTerm > 48 Hours

Figure 1: Decision tree for the storage of Sodium 2-propanesulfonate in solid and liquid states.

Application Protocol: Preparation of HPLC Mobile Phase

The following protocol ensures the preparation of a high-quality ion-pairing mobile phase (typically 5–20 mM) free of particulates that could damage HPLC pumps or columns.

Materials Required
  • Sodium 2-propanesulfonate monohydrate (High Purity/HPLC Grade).

  • HPLC Grade Water (18.2 MΩ·cm).

  • HPLC Grade Organic Modifier (Acetonitrile or Methanol).

  • Phosphoric acid or Acetate buffer (for pH adjustment).

  • 0.22 µm or 0.45 µm Membrane Filter (Nylon or PVDF).

  • Vacuum filtration apparatus.

Step-by-Step Methodology
  • Calculations: Determine the mass required.

    • Formula:

      
      
      
    • Note: Ensure you use the MW of the monohydrate (approx. 164.15 g/mol ) if that is the form you are weighing.[3]

  • Dissolution:

    • Weigh the exact mass into a clean beaker.

    • Add approximately 90% of the required HPLC-grade water.

    • Stir magnetically until completely dissolved. Do not add the organic solvent yet.

  • pH Adjustment (Crucial):

    • Adjust the pH of the aqueous solution to the desired value (typically pH 2.5 – 3.5 for ion pairing of bases) using Phosphoric acid.

    • Reasoning: Ion-pairing reagents work best when the analyte is fully ionized. Adjusting pH before adding organic solvent ensures accuracy, as pH meters drift in organic mixtures.

  • Final Volume: Transfer to a volumetric flask and dilute to volume with water.

  • Filtration:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane.

    • Why? This removes undissolved salt micro-particulates that cause high back-pressure and column clogging.

  • Mixing & Degassing:

    • Mix the aqueous buffer with the organic modifier (e.g., 90:10 Buffer:ACN).

    • Degas using ultrasonication or vacuum degassing.

    • Note: Ion-pairing reagents are prone to foaming; degas gently.

Workflow Visualization

Protocol Weigh 1. Weigh Reagent (Use Monohydrate MW) Dissolve 2. Dissolve in Water (No Organic yet) Weigh->Dissolve AdjustPH 3. Adjust pH (e.g., H3PO4 to 3.0) Dissolve->AdjustPH Filter 4. Filter (0.22 µm) *CRITICAL STEP* AdjustPH->Filter Mix 5. Mix with Organic (ACN/MeOH) Filter->Mix Degas 6. Degas (Prevent Bubbles) Mix->Degas

Figure 2: Step-by-step workflow for preparing an HPLC mobile phase with ion-pairing reagents.

Disposal Considerations

  • Environmental Impact: Sodium 2-propanesulfonate is not classified as a severe marine pollutant, but large quantities should not be flushed down the drain.

  • Protocol: Collect waste in a container labeled "Non-Halogenated Organic Solvents" (if mixed with ACN/MeOH) or "Aqueous Salt Solutions" (if pure).

  • Neutralization: No specific neutralization is required before disposal via a licensed chemical waste contractor.

Troubleshooting & Quality Control

ObservationPotential CauseCorrective Action
Drifting Retention Times Volatile evaporation or Temperature fluctuationUse a column oven; Ensure mobile phase bottle is capped to prevent organic evaporation.
Ghost Peaks Contaminated ReagentUse HPLC-grade reagent; Ensure glassware is triple-rinsed.
High Back Pressure Salt PrecipitationDo not leave the system in 100% Organic solvent. Flush with 90:10 Water:Organic to remove salts before storage.
Baseline Noise Impure Reagent or Degassing issueUse higher purity reagent; Degas mobile phase thoroughly.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4992759, 2-Propanesulfonic acid, sodium salt (1:1). Retrieved from [Link]

  • Sigma-Aldrich.Safety Data Sheet: Sodium 2-propanesulfonate monohydrate.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. John Wiley & Sons.
  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. Retrieved from [Link]

Sources

Application

Technical Guide: Optimizing Sodium 2-Propanesulfonate Monohydrate for Analytical &amp; Synthetic Applications

Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 55750-06-6 / 18164-67-1 for anhydrous) is a specialized short-chain sulfonate used primarily as an Ion-Pairing Agent (IPA) in Reversed-Phase HPLC. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 55750-06-6 / 18164-67-1 for anhydrous) is a specialized short-chain sulfonate used primarily as an Ion-Pairing Agent (IPA) in Reversed-Phase HPLC. Unlike its linear counterpart (sodium 1-propanesulfonate), the branched isopropyl group provides unique steric selectivity, making it critical for separating structural isomers of basic drugs and peptides that co-elute under standard conditions.

This guide provides precise concentration protocols for its two primary applications: chromatographic retention of polar amines and hydrogel polymer synthesis .

Part 1: Critical Parameters & Concentration Logic

The Chemistry of Selectivity

The choice of sodium 2-propanesulfonate (S2PS) over longer chains (e.g., octanesulfonate) is driven by retention modulation .

  • Long chains (C8): High hydrophobicity

    
     Massive retention increase.
    
  • Short chains (C3 - S2PS): Low hydrophobicity

    
     Moderate retention increase, improved peak shape, and distinct selectivity for hydrophilic amines.
    
The Monohydrate Correction

You must account for the water of hydration to achieve accurate molarity.

  • Formula:

    
    
    
  • Molecular Weight (Monohydrate): ~164.15 g/mol

  • Molecular Weight (Anhydrous): ~146.14 g/mol

  • Correction Factor: 1.123

Critical Warning: Failure to correct for the monohydrate form will result in an 11% under-concentration, shifting retention times and altering critical micelle concentration (CMC) dynamics.

Concentration Ranges by Application
ApplicationTarget ConcentrationRoleCritical Limit
HPLC (Analytical) 5 mM – 20 mM Ion-Pair Reagent>25 mM increases baseline noise & precipitation risk.
HPLC (Preparative) 10 mM – 50 mM Load CapacityHigh salt content requires rigorous post-column desalting.
Hydrogel Synthesis 0.5 M – 2.0 M Ionic MonomerMust exceed CMC for specific polymer morphology.

Part 2: Protocol A - Ion-Pair HPLC for Basic Drugs

Target Audience: QC Analysts, Method Development Scientists

Mechanism of Action

S2PS operates via a dynamic ion-exchange mechanism . The isopropyl sulfonate tail adsorbs onto the C18 stationary phase, creating a negatively charged surface that retains protonated basic analytes (


).
Experimental Workflow Diagram

IPC_Workflow Start Method Development Start Analyte_Check Is Analyte Basic? (pKa > 7) Start->Analyte_Check Mobile_Phase Prepare Mobile Phase A (Buffer + S2PS) Analyte_Check->Mobile_Phase Yes Conc_Select Select Concentration: Start at 10 mM Mobile_Phase->Conc_Select pH_Adjust Adjust pH (2.0 - 3.0) Ensure Analyte Ionization Conc_Select->pH_Adjust Run_Gradient Run Gradient (Keep S2PS constant in MP-B) pH_Adjust->Run_Gradient Eval_Result Evaluate Retention (k') & Peak Shape Run_Gradient->Eval_Result Optimize Optimize: Increase [S2PS] if k' < 2 Decrease [S2PS] if k' > 10 Eval_Result->Optimize Optimize->Mobile_Phase Iterate

Caption: Step-wise decision tree for optimizing Sodium 2-Propanesulfonate concentration in HPLC.

Step-by-Step Preparation (1 Liter of 10 mM Mobile Phase)
  • Weighing: Accurately weigh 1.64 g of Sodium 2-propanesulfonate monohydrate.

  • Dissolution: Dissolve in 900 mL of HPLC-grade water.

  • Buffering (Critical): Add the buffer component (e.g., Phosphate or Formate).

    • Note: S2PS works best at acidic pH (2.0–3.0) where silanols are suppressed and bases are protonated.

  • pH Adjustment: Adjust pH before adding organic modifiers to prevent reading errors.

  • Final Volume: Dilute to 1000 mL with water.

  • Filtration: Filter through a 0.22 µm nylon filter.

    • Why? Sulfonates can contain insoluble particulates that block UHPLC frits.

  • Organic Phase (Mobile Phase B):

    • Rule: You must add the same concentration (10 mM) of S2PS and buffer to your organic line (Methanol/Acetonitrile) and water line (95:5 Organic:Water).

    • Reasoning: If S2PS is absent in Line B, the baseline will drift significantly during the gradient as the ion-pair equilibrium is disrupted.

Part 3: Protocol B - Hydrogel Synthesis (Polymer Chemistry)

Target Audience: Drug Delivery Formulation Scientists

In hydrogel applications (e.g., AMPS-based polymers), Sodium 2-propanesulfonate acts as an ionic monomer to increase swelling capacity and water retention.

Concentration Protocol
  • Monomer Ratio: Typical molar ratio of 10–50 mol% relative to the backbone monomer (e.g., Acrylamide).

  • Stock Solution: Prepare a 2.0 M stock solution.

    • Calculation: 32.83 g of Monohydrate in 100 mL water.

  • Polymerization:

    • Mix S2PS stock with crosslinker (e.g., MBA) and initiator (e.g., APS).

    • Purge with Nitrogen for 15 mins (Oxygen inhibits radical polymerization).

    • Initiate reaction at 60°C.

Part 4: Troubleshooting & Self-Validation

The "Blank Injection" Test

Before running samples, inject the mobile phase as a sample.

  • Observation: If you see "ghost peaks," your S2PS reagent is contaminated. Sulfonates are notorious for carrying UV-active impurities.

  • Solution: Purchase "HPLC Grade" or "Ion-Pair Grade" specifically.

Solubility Limit Check

Sodium sulfonates have poor solubility in high concentrations of Acetonitrile (ACN).

  • Danger Zone: >80% ACN with >15 mM S2PS.

  • Symptom: White precipitate at the mixing valve or high backpressure.

  • Validation: Mix 5 mL of your aqueous buffer (with S2PS) and 95 mL of ACN in a beaker. Observe for 30 mins. If cloudy, reduce S2PS concentration or switch to Methanol.

Mass Spectrometry (MS) Incompatibility
  • Warning: Sodium 2-propanesulfonate is non-volatile .

  • Consequence: It will crystallize in the ESI source, causing suppression and instrument downtime.

  • Alternative: For LC-MS, use volatile ion-pairing agents like Heptafluorobutyric Acid (HFBA) or Perfluoropentanoic acid, NOT sodium sulfonates.

References

  • PubChem. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for IPC mechanism causality).
  • Chromatography Forum. (2009). Sodium 1-heptanesulfonate usage question (Discussion on sulfonate pH and concentration logic). Retrieved January 28, 2026, from [Link]

Sources

Method

Strategic Utilization of Sodium 2-Propanesulfonate Monohydrate: From Reagent Activation to API Salt Engineering

Part 1: Executive Summary & Core Directive The Misconception: Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is frequently pigeonholed exclusively as an Ion-Pairing Reagent for HPLC. While it is the industry stan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Misconception: Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is frequently pigeonholed exclusively as an Ion-Pairing Reagent for HPLC. While it is the industry standard for analyzing basic peptides and amines, this view ignores its utility as a synthetic building block .

The Reality: In organic synthesis and drug development, this compound serves as the primary stable source of the isopropylsulfonyl moiety. It functions as a precursor for sulfonylating agents and a critical counter-ion for tailoring the physicochemical properties of Active Pharmaceutical Ingredients (APIs).

This Guide Covers:

  • Reagent Activation: Protocol for converting the stable sodium salt into the reactive electrophile, 2-propanesulfonyl chloride.

  • API Engineering: Methodologies for synthesizing propanesulfonate drug salts to improve solubility.

  • Process Control: Leveraging its ion-pairing capability to monitor synthetic reaction progress.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The Sulfonate Anion

Sodium 2-propanesulfonate acts as a nucleophile source in its native form and an electrophile precursor upon activation. Its isopropyl group provides a unique steric bulk—intermediate between a methyl (mesylate) and a p-tolyl (tosylate) group—offering a "Goldilocks" zone for solubility modulation in drug salts.

The Activation Pathway (Synthesis of Sulfonyl Chlorides)

To participate in bond-forming reactions (e.g., making sulfonamides), the chemically inert sulfonate salt must be activated. The standard method involves chlorination using Thionyl Chloride (


).[1]


Causality: The catalytic DMF forms a Vilsmeier-Haack-type intermediate with thionyl chloride, which attacks the sulfonate oxygen more efficiently than bulk thionyl chloride alone, facilitating the substitution of the oxygen for chlorine [1].

API Salt Formation (The "Propanesulfonate" Advantage)

In drug development, switching a drug's counter-ion to a propanesulfonate can significantly alter its crystallinity and hygroscopicity. The sodium salt is used in metathesis reactions or cation exchange workflows to replace a drug's existing anion (e.g., hydrochloride) with the propanesulfonate anion, often improving lipophilicity compared to mesylates due to the additional alkyl carbons.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Propanesulfonyl Chloride

Target: Converting the stable salt into a reactive electrophile for sulfonylation reactions.

Safety Warning: Thionyl chloride is corrosive and releases toxic


 and 

gas.[1] Perform exclusively in a fume hood.

Materials:

  • Sodium 2-propanesulfonate monohydrate (dried).

  • Thionyl Chloride (

    
    , excess).[1][2]
    
  • DMF (Dimethylformamide, anhydrous, catalytic amount).

  • Dichloromethane (DCM) or Toluene (solvent).

Step-by-Step Methodology:

  • Drying: The monohydrate must be dehydrated before reaction to prevent violent hydrolysis of thionyl chloride. Dry the sodium salt in a vacuum oven at 60°C for 12 hours.

  • Suspension: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend 10.0 g (68 mmol) of dried sodium 2-propanesulfonate in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 3-5 drops of anhydrous DMF.

  • Chlorination: Add 15 mL (approx. 200 mmol) of Thionyl Chloride dropwise via an addition funnel over 30 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1]
  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 3-4 hours. The solid sodium salt will gradually disappear/change texture as NaCl precipitates.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the solid NaCl byproduct under inert atmosphere (nitrogen).

    • Concentrate the filtrate under reduced pressure to remove solvent and excess

      
      .
      
  • Purification: Distill the residue under vacuum to obtain 2-propanesulfonyl chloride (typically a colorless to pale yellow oil).

Yield Expectation: 75–85% Storage: Store under Argon at 4°C. Reacts moisture to reform the acid.

Protocol B: Synthesis of API Propanesulfonate Salts (Ion Exchange)

Target: Improving solubility of a basic drug candidate (Free Base).

Concept: Direct reaction of the free acid (generated in situ) with the free base drug.

Materials:

  • Drug Substance (Free Base).

  • Sodium 2-propanesulfonate monohydrate.[3][4]

  • Strong Acid Cation Exchange Resin (e.g., Dowex 50W, H+ form).

  • Solvent: Methanol/Water (90:10).

Step-by-Step Methodology:

  • Generation of Free Acid:

    • Pack a glass column with 20 g of cation exchange resin.

    • Dissolve 5.0 g of Sodium 2-propanesulfonate in 20 mL water.

    • Pass the solution through the column. Elute with water until pH returns to neutral.

    • Collect the acidic fractions (containing 2-propanesulfonic acid).

  • Salt Formation:

    • Dissolve 1.0 equivalent of the Drug Free Base in Methanol.

    • Add the aqueous 2-propanesulfonic acid solution (1.05 equivalents) slowly to the drug solution with stirring.

  • Crystallization:

    • Evaporate the solvent mixture (Rotavap) to a concentrated oil or syrup.

    • Add an anti-solvent (e.g., Ethyl Acetate or Diethyl Ether) to induce precipitation.

    • Cool to 4°C for 12 hours.

  • Isolation: Filter the resulting crystals and dry under vacuum.

Part 4: Visualization & Data

Diagram 1: Synthetic Utility Pathway

Visualizing the transformation from stable salt to reactive intermediate and final drug product.

G Start Sodium 2-Propanesulfonate (Stable Precursor) Activation Activation (SOCl2 + DMF) Start->Activation IonExchange Ion Exchange (H+ Resin) Start->IonExchange Intermediate 2-Propanesulfonyl Chloride (Reactive Electrophile) Activation->Intermediate Sulfonamide Sulfonamides (Drug Scaffold) Intermediate->Sulfonamide + Amines Esters Sulfonate Esters (Oligonucleotide Synthesis) Intermediate->Esters + Alcohols FreeAcid 2-Propanesulfonic Acid IonExchange->FreeAcid SaltForm API Propanesulfonate Salt (Enhanced Solubility) FreeAcid->SaltForm + Basic Drug

Caption: Workflow A (Top) generates reactive electrophiles. Workflow B (Bottom) creates pharmaceutical salts.

Table 1: Comparative Properties of Sulfonate Reagents in Synthesis
ReagentAlkyl GroupSteric Bulk (Taft Es)Primary Synthetic UseSolubility Profile (Na Salt)
Sodium Methanesulfonate Methyl (-CH3)0.00Mesylation (Protecting Group)High (Water)
Sodium 2-Propanesulfonate Isopropyl (-CH(CH3)2)-0.47API Salt Tuning / Ion Pairing High (Water/MeOH)
Sodium Toluenesulfonate p-Tolyl-3.00 (est)Tosylation (Leaving Group)Moderate

Part 5: References

  • Sigma-Aldrich. "2-Propanesulfonyl chloride Product Information." SigmaAldrich.com. Accessed October 2023. Link

  • PubChem. "Sodium 2-propanesulfonate monohydrate - Compound Summary."[5] National Library of Medicine.[5] Link[5]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context on Sulfonate Salt Selection). Link

  • Kevill, D. N., et al. (2006).[7] "Rate and product studies in the solvolyses of 2-propanesulfonyl chlorides." Organic & Biomolecular Chemistry. Link

  • Otto Chemie. "2-Propane sulphonic acid sodium salt, for HPLC - Technical Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of sodium 2-propanesulfonate monohydrate synthesis

The following technical guide is structured as a Tier 3 Engineering Support document. It is designed for researchers experiencing yield or purity issues with the synthesis of Sodium 2-Propanesulfonate Monohydrate .

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support document. It is designed for researchers experiencing yield or purity issues with the synthesis of Sodium 2-Propanesulfonate Monohydrate .

Executive Summary

The synthesis of sodium 2-propanesulfonate (CAS: 2832-45-3) presents a specific challenge compared to primary sulfonates: the secondary electrophilic center of 2-bromopropane significantly retards the


 substitution rate while accelerating the competing 

elimination reaction.

Low yields (<50%) are typically caused by three factors:

  • Volatility Loss: Reactant loss due to the low boiling point of 2-bromopropane (59°C).

  • Elimination: Formation of propene gas under basic conditions.[1]

  • Purification Losses: Inefficient separation of the sulfonate product from the inorganic byproduct (Sodium Bromide).

This guide provides a self-validating protocol to raise yields to >80% while ensuring the monohydrate form.

Module 1: Reaction Optimization (The Upstream)

The Core Chemistry

The synthesis relies on the Strecker Reaction , utilizing the nucleophilicity of the sulfite ion (


).


Critical Process Parameters (CPP)
ParameterStandard ValueOptimized ValueTechnical Rationale
Solvent System 100% Water50:50 Water/Ethanol Sulfite is water-soluble; 2-bromopropane is organic. A biphasic system fails without Phase Transfer Catalysis (PTC). The mix ensures homogeneity.
Temperature Reflux (60°C)90°C (Pressurized) The secondary halide reacts slowly. 60°C is insufficient for high conversion. A sealed vessel (autoclave) allows temps > BP of the halide.
pH Control UncontrolledpH 6.5 - 7.5 High pH promotes

elimination (propene formation). Keep neutral.
Stoichiometry 1:1 Molar1.2 : 1.0 (Halide:Sulfite) Use excess volatile halide. It drives the reaction to completion and is easily removed by vacuum, whereas unreacted sulfite is difficult to separate.
Workflow Diagram: Synthesis Logic

The following diagram illustrates the optimized reaction pathway, highlighting the critical decision points for pressure and solvent choice.

SynthesisWorkflow Start Reactants: 2-Bromopropane + Na2SO3 Solvent Solvent Mix: 50% H2O / 50% EtOH Start->Solvent Vessel Reactor Selection Solvent->Vessel Reflux Standard Reflux (T_max = 60°C) Vessel->Reflux Low Yield Risk (Slow Kinetics) Autoclave Sealed Autoclave (T = 90-100°C) Vessel->Autoclave Optimized Route (High Kinetics) Reaction Reaction Phase (12-24 Hours) Reflux->Reaction Autoclave->Reaction Crude Crude Mixture: Sulfonate + NaBr Reaction->Crude

Figure 1: Decision logic for reactor selection. The sealed autoclave route prevents reactant loss and overcomes the steric hindrance of the secondary carbon.

Module 2: Purification & Isolation (The Downstream)

The most common failure point is not the reaction, but the isolation. Both Sodium 2-Propanesulfonate and Sodium Bromide are white, water-soluble salts. Recrystallization from water is ineffective.

The "Ethanol Extraction" Protocol

This protocol exploits the Differential Solubility of the salts.

  • Sodium Bromide (NaBr): Poorly soluble in hot ethanol.

  • Sodium 2-Propanesulfonate: Moderately soluble in hot ethanol.

Step-by-Step Isolation:
  • Evaporation: Remove the reaction solvent (Water/EtOH) completely under reduced pressure (Rotary Evaporator) until a dry white solid remains. Do not leave it as a syrup.

  • Drying: Dry the crude solid in a vacuum oven at 80°C to ensure water removal. (Water interferes with the selective extraction).

  • Extraction:

    • Add absolute ethanol (approx. 10 mL per gram of crude solid).

    • Heat to boiling (reflux) with vigorous stirring for 30 minutes.

  • Hot Filtration (Critical Step):

    • While the mixture is still boiling, filter it rapidly through a heated funnel or sintered glass filter.

    • The Solid (Retentate): Contains the inorganic impurities (NaBr, Na₂SO₃). Discard (properly).

    • The Liquid (Filtrate): Contains your target sulfonate.[2]

  • Crystallization: Cool the filtrate slowly to 4°C. The Sodium 2-Propanesulfonate will crystallize out.

  • Hydration: Filter the crystals. To ensure the monohydrate form (

    
    ), expose the dried crystals to ambient humidity for 24 hours or recrystallize once from 95% Ethanol (containing 5% water).
    
Workflow Diagram: Purification Logic

PurificationLogic CrudeDry Dry Crude Solid (Sulfonate + NaBr) EthanolAdd Add Absolute Ethanol & Heat to Reflux CrudeDry->EthanolAdd Separation Hot Filtration (>70°C) EthanolAdd->Separation SolidWaste Solid Residue (NaBr / Na2SO3) Separation->SolidWaste Insoluble Salts Filtrate Clear Filtrate (Target Sulfonate in EtOH) Separation->Filtrate Soluble Product Cooling Cool to 4°C Filtrate->Cooling FinalProduct Pure Crystals Na-2-Propanesulfonate Cooling->FinalProduct

Figure 2: Purification workflow relying on the "Common Ion Effect" and differential solubility in ethanol.

Module 3: Troubleshooting & FAQ

Issue 1: Low Yield (<40%)

Diagnosis: Likely loss of 2-bromopropane or competing elimination.

  • Check: Did you use an open reflux condenser? 2-bromopropane (BP 59°C) escapes easily.

  • Fix: Switch to a sealed pressure tube or autoclave. If glassware is mandatory, use a "double surface" condenser and cool with glycol at -10°C.

  • Check: Was the reaction mixture basic?

  • Fix: Monitor pH. If pH > 9, propene gas is forming. Buffer the solution or ensure the sulfite is not contaminated with hydroxide.

Issue 2: Product contains Bromide (AgNO3 test is positive)

Diagnosis: Inefficient hot filtration.

  • Reason: If the ethanol solution cools even slightly during filtration, NaBr redissolves or the Sulfonate crashes out with the impurities.

  • Fix: Use a pre-heated funnel. Alternatively, perform a Soxhlet extraction using ethanol on the dry crude solid. This is the most reliable method for high purity.

Issue 3: Product is hygroscopic or "mushy"

Diagnosis: Presence of Sodium Iodide (if used as catalyst) or excess water retention.

  • Fix: If you used NaI as a Finkelstein catalyst (to speed up the reaction), it is very soluble in ethanol and hard to remove. Avoid iodide catalysis for this specific substrate unless strictly necessary.

  • Fix: Recrystallize from Isopropanol/Water (90:10) . Isopropanol has a sharper solubility curve for this sulfonate than ethanol.

References

  • Strecker Reaction Mechanism & Scope

    • Title: "The Strecker Synthesis of Amino Acids" (Mechanism analogous to sulfon
    • Source: Master Organic Chemistry.[3]

    • URL:[Link]

  • Purification of Sulfonates (Analogous Protocol)

    • Title: "Sodium 2-Bromoethanesulfonate" (Organic Syntheses, Coll.[4] Vol. 2, p. 558).

    • Source: Organic Syntheses.[4][5][6]

    • URL:[Link]

    • Relevance: Establishes the standard "Ethanol Extraction" method for separating sodium sulfonates
  • Elimination Side Reactions

    • Title: "Elimination from 2-Bromopropane"[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Solubility Data (Sulfite/Halide Separation)

    • Title: "Solubility of Sodium Sulfide in Alcohols" (Demonstrates low solubility of inorganic sodium salts in ethanol).[7]

    • Source: ResearchGate / Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Optimization

troubleshooting precipitation issues with sodium 2-propanesulfonate monohydrate

Topic: Troubleshooting Precipitation & Solubility Issues in HPLC Status: Active | Tier: Level 3 (Senior Application Support) Introduction Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation & Solubility Issues in HPLC

Status: Active | Tier: Level 3 (Senior Application Support)

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because you are experiencing high backpressure, baseline noise, or visible crystallization while using Sodium 2-Propanesulfonate Monohydrate (CAS: 5399-58-6) as an ion-pairing reagent (IPR).

While this reagent is critical for retaining polar basic compounds in reverse-phase chromatography, its sodium counterion introduces significant solubility constraints, particularly when mixed with specific organic modifiers. This guide synthesizes field-proven troubleshooting steps with the chemical mechanics required to prevent recurrence.

Module 1: The Solvent Compatibility Matrix

Q: I am seeing white precipitate in my solvent lines immediately after mixing with Acetonitrile. Why?

A: This is the most common failure mode with sodium-based ion-pairing reagents. The Mechanics: Sodium 2-propanesulfonate is a salt.[1][2][3][4][5] While the sulfonate tail allows interaction with the stationary phase, the sodium head group requires a polar environment to remain dissolved. Acetonitrile (ACN) is a polar aprotic solvent with a lower dielectric constant (~37) compared to water (~80) or Methanol (~33, but protic).

  • The "Salting Out" Effect: As you increase the % ACN, the solvation power for the sodium ion drops drastically. Above 60-70% ACN, the salt often precipitates out of the solution, clogging check valves and column frits.

  • The Methanol Advantage: Methanol (MeOH) is a protic solvent.[6][7] It can hydrogen bond with the dissolved ions, maintaining solubility at much higher organic percentages than ACN.

Action Plan: The Benchtop Solubility Test Before running any gradient, perform this self-validating test:

  • Prepare your aqueous buffer with the IPR (e.g., 10 mM Sodium 2-Propanesulfonate).

  • In a clear glass vial, mix the buffer with your chosen organic solvent at the highest organic ratio your gradient will reach (e.g., 80% Organic).

  • Vortex and let stand for 30 minutes.

  • Result: If the solution turns cloudy or crystals form, your gradient is unsafe.

Data Table 1: Solvent Compatibility Risk Profile

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation
Solubility Risk High (Precipitates >50-60%)Low (Soluble up to ~90%)Use MeOH if selectivity allows.[6][8]
Pressure Lower viscosity (Lower backpressure)Higher viscosity (Higher backpressure)If using MeOH, monitor P-max.
Selectivity Dipole-dipole interactionsHydrogen bondingChanging solvent changes elution order.
Module 2: Operational Parameters & Preparation

Q: My mobile phase is clear at room temperature but precipitates in the fridge. Is it spoiled?

A: It is likely not spoiled, but it is unusable in that state. The Mechanics: Solubility is temperature-dependent. Refrigerating a saturated or near-saturated buffer reduces the kinetic energy available to keep the salt ions in solution.

  • Protocol: Always re-equilibrate mobile phases to room temperature (20-25°C) and stir until completely clear before pumping. Filter through a 0.22 µm membrane after re-dissolving to ensure no micro-particulates remain.

Q: What is the "Safe Zone" for concentration?

A: Excessive concentration drives precipitation without improving separation.

  • Standard Range: 5 mM to 20 mM is sufficient for most applications.

  • Danger Zone: Exceeding 50 mM significantly increases the risk of precipitation in the pump heads, especially where solvent evaporation occurs (e.g., piston seals).

Module 3: Critical Recovery Protocols (System Unclogging)

Q: My pressure spiked, and the column is clogged. How do I remove the precipitated reagent?

A: STOP. Do not pump 100% organic solvent. Pumping 100% ACN or MeOH into a system clogged with salt will harden the precipitate, permanently ruining the column. You must re-dissolve the salt first.

The "Dolan Wash" Protocol (Modified for Sulfonates) This protocol utilizes the high solubility of salts in water and the cleaning power of intermediate polarity.

  • Disconnect the Column: If the pressure is at the pump, troubleshoot the pump first. If the column is the block, proceed below.

  • Warm Water Flush: Reverse the column (if allowed by manufacturer) and flush with 100% HPLC-grade Water (warm, ~40°C if possible) at a low flow rate (0.2 mL/min).

    • Why: Water is the only solvent that will effectively re-dissolve the precipitated sodium salt.

  • The Scavenger Wash: Flush with 50:50 Methanol:Water .

    • Why: This removes the hydrophobic alkyl tail of the reagent while maintaining enough water to keep the sodium head soluble.

  • Final Cleanup: Flush with 100% Methanol.

Visualizing the Recovery Workflow

RecoveryProtocol Start High Backpressure / Clog Detected Check1 Is precipitate suspected? Start->Check1 Stop STOP PUMP IMMEDIATELY Do NOT switch to 100% Organic Check1->Stop Yes (Salt/IPR used) Step1 Step 1: 100% Water Flush (Low Flow, 40°C preferred) Stop->Step1 Step2 Step 2: 50:50 MeOH:Water (20 Column Volumes) Step1->Step2 Salt Dissolved Step3 Step 3: 100% Methanol (Final Organic Wash) Step2->Step3 Decision Pressure Normal? Step3->Decision Fail Column Irreversible Damage (Frits blocked) Decision->Fail No Success System Recovered Decision->Success Yes

Figure 1: Emergency recovery workflow for columns clogged by ion-pairing reagent precipitation.

Module 4: Method Development Decision Tree

Use this logic flow to determine the safest operating conditions for your experiment.

DecisionTree Start Start Method Dev Solvent Choose Organic Modifier Start->Solvent ACN Acetonitrile Solvent->ACN Lower Viscosity Needed MeOH Methanol Solvent->MeOH Better Solubility ACN_Check Req. > 50% Organic? ACN->ACN_Check Safe SAFE: Monitor Pressure MeOH->Safe Risk HIGH RISK: Precipitation Likely ACN_Check->Risk Yes Test Perform Benchtop Solubility Test ACN_Check->Test No (<50%) Risk->Test Mandatory Test->Risk Cloudy/Crystals Test->Safe Clear Solution

Figure 2: Decision matrix for selecting organic modifiers with Sodium 2-Propanesulfonate.

References
  • Separation Science. (2023). Washing Ion Pairing Columns. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2024). How to remove ion-pairing reagents from a Polar C18 column? Retrieved from [Link]

  • Dolan, J. (2006). HPLC Solutions #106: Too Much Ion Pairing Reagent. Separation Science. Retrieved from [Link]

Sources

Troubleshooting

common impurities in sodium 2-propanesulfonate monohydrate and how to remove them

Technical Support Center: Sodium 2-Propanesulfonate Monohydrate Product: Sodium 2-Propanesulfonate Monohydrate (Ion-Pairing Reagent) CAS: 5399-58-6[1][2] Application: HPLC/UPLC analysis of basic compounds (peptides, neur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 2-Propanesulfonate Monohydrate

  • Product: Sodium 2-Propanesulfonate Monohydrate (Ion-Pairing Reagent)

  • CAS: 5399-58-6[1][2]

  • Application: HPLC/UPLC analysis of basic compounds (peptides, neurotransmitters, amines).[3]

Introduction: The Purity Paradox in Ion-Pair Chromatography (IPC)

Sodium 2-Propanesulfonate is a critical "invisible" component in your mobile phase. As an ion-pairing agent, it modifies the retention of charged analytes (bases) on hydrophobic stationary phases (C18). However, because IPC is often performed at low UV wavelengths (< 210 nm) to detect peptides or amines, even trace impurities in the reagent can cause catastrophic baseline noise and "ghost peaks" that mimic analytes.

This guide addresses the identification and removal of these impurities to restore chromatographic integrity.

Module 1: Diagnostic FAQs (Troubleshooting)

Q1: I see "Ghost Peaks" in my gradient run, but they disappear when I run a blank without the Ion-Pairing (IP) reagent. Is the reagent contaminated? A: Likely, yes. This is the classic signature of trace organic impurities (homologs or isomers) in the sodium 2-propanesulfonate. These impurities concentrate on the head of the column during the equilibration phase and elute as distinct peaks when the organic gradient increases. This is often called "Gradient Elution Artifact."

Q2: My baseline background absorbance at 210 nm is > 1.0 AU. Is this normal? A: No. High-quality HPLC-grade sodium 2-propanesulfonate should have very low UV absorbance (typically < 0.05 AU at 210 nm for a 0.005 M solution). High background indicates UV-absorbing aromatic contaminants or oxidized precursors remaining from synthesis.

Q3: Can I just filter the solution to clean it? A: Filtration only removes particulates (dust, silica). It cannot remove dissolved chemical impurities like sulfites, isomers, or UV-absorbers. Chemical purification (recrystallization) is required.[4]

Module 2: The Impurity Profile

Understanding what you are removing is the first step to purification.

Impurity ClassSpecific ExamplesOriginImpact on HPLCRemoval Strategy
Isomers Sodium 1-propanesulfonate (n-propyl)Side reaction during synthesis (sulfonation).Altered retention times; peak splitting.Recrystallization (exploits solubility differences).[4]
Inorganic Salts Sodium Sulfite (

), Sodium Sulfate (

)
Excess reagents from sulfonation (bisulfite addition).High conductivity; potential redox reaction with sensitive analytes.Recrystallization (Water/Alcohol fractionation).
UV Absorbers Trace aromatics, alkyl halidesRaw material contaminants.High baseline noise; Ghost peaks at low

.
Activated Carbon Treatment.
Particulates Silica, dust, fibersHandling and packaging.Column clogging; Check valve failure.0.2

m Membrane Filtration.

Module 3: Purification Protocol (Recrystallization & Carbon Treatment)

Objective: Upgrade "Synthesis Grade" reagent to "HPLC Grade" or salvage an old bottle. Principle: Sodium 2-propanesulfonate is highly soluble in water but significantly less soluble in ethanol or methanol. We use a solvent/anti-solvent approach coupled with adsorption.

Reagents Required:
  • Deionized Water (18.2 M

    
    ).
    
  • HPLC Grade Methanol (MeOH) or Ethanol (EtOH).

  • Activated Carbon (Powdered, high surface area).

Step-by-Step Methodology:
  • Dissolution (The Solvent):

    • Dissolve the crude Sodium 2-Propanesulfonate in the minimum amount of warm Deionized Water (approx. 50-60°C).

    • Target: A near-saturated solution. If you have 100g of salt, try dissolving in ~80-100mL of warm water initially.

  • Adsorption (The Cleaning):

    • Add Activated Carbon (approx. 1-2% by weight of the dry salt).

    • Stir gently for 30 minutes at 50°C.

    • Mechanism:[5][6] Carbon preferentially adsorbs non-polar UV-absorbing organics and aromatic impurities.

  • Filtration (The Clarification):

    • While still warm, filter the slurry through a 0.2

      
      m filter  (nylon or PES) or a fine sintered glass funnel with a celite pad to remove the carbon and all particulates.
      
    • Result: A clear, colorless filtrate.

  • Crystallization (The Anti-Solvent):

    • Slowly add the Anti-Solvent (Methanol or Ethanol) to the warm aqueous filtrate while stirring.

    • Ratio: Typically requires a 3:1 to 5:1 ratio of Alcohol:Water to induce precipitation.

    • Stop adding alcohol when the solution becomes persistently cloudy.

    • Cool the mixture slowly to Room Temperature, then refrigerate (4°C) for 4-12 hours to maximize yield.

  • Isolation & Drying:

    • Filter the white crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Methanol (removes mother liquor containing soluble isomers and salts).

    • Critical Drying Step: Dry in a vacuum oven at 50°C.

    • Note: Over-drying at high heat (>100°C) may drive off the water of hydration, converting the monohydrate to the anhydrous form, which is more hygroscopic.

Module 4: Workflow Visualization

The following diagram illustrates the critical decision points in the purification logic.

PurificationProtocol Start Raw Sodium 2-Propanesulfonate Dissolve Dissolve in Warm DI Water (Min. Volume, 50°C) Start->Dissolve Carbon Add Activated Carbon (Remove UV Absorbers) Dissolve->Carbon High UV Background? Filter1 Filter (0.2 µm) Remove Carbon/Particulates Dissolve->Filter1 Low UV/Particulates only Carbon->Filter1 Precip Add Anti-Solvent (MeOH/EtOH) Induce Crystallization Filter1->Precip Cool Cool to 4°C (Maximize Yield) Precip->Cool Filter2 Vacuum Filtration Wash with Cold MeOH Cool->Filter2 Dry Vacuum Dry (50°C) Preserve Monohydrate Filter2->Dry QC QC Check: UV Abs < 0.05 AU? Dry->QC QC->Start Fail (Repeat) End Ready for HPLC QC->End Pass

Caption: Logical workflow for the purification of Sodium 2-Propanesulfonate, highlighting the optional carbon treatment step for UV-active contaminants.

Module 5: System Maintenance (The "Sticky" Reagent)

Warning: Sodium 2-Propanesulfonate is a "sticky" reagent. Once introduced to an HPLC column, it is extremely difficult to wash out completely.[7]

  • Column Dedication: Always dedicate a specific column to Ion-Pairing methods. Do not attempt to use this column for standard Reverse Phase (RP) methods afterward; the residual sulfonate will alter selectivity.

  • System Washing: If you must switch the system (pumps/tubing) back to standard RP:

    • Flush with Warm Water (40-50°C) for at least 60 minutes to dissolve precipitated salts.

    • Follow with 50:50 Methanol:Water.

    • Reference: Extensive flushing is required because ion-pairing reagents adsorb to steel and PEEK surfaces [1].

References

  • SciEx Support. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Phenomenex. (2025).[4] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • ResearchGate (Community Discussion). (2013). What approaches can be used to remove the excess amount of salts from HPLC systems? Retrieved from [Link]

Sources

Optimization

why is my sodium 2-propanesulfonate monohydrate experiment failing

Current Status: Operational | Topic: Experimental Failure Analysis Ticket ID: [AUTO-GEN-2024-S2P][1] Executive Summary Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a specialized short-chain ion-pairing reage...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Experimental Failure Analysis Ticket ID: [AUTO-GEN-2024-S2P][1]

Executive Summary

Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6) is a specialized short-chain ion-pairing reagent.[1] Unlike its more common counterpart, sodium 1-octanesulfonate, the 2-propyl moiety offers significantly lower hydrophobicity. This fundamental difference often leads to experimental failure when researchers attempt to substitute it directly into protocols designed for longer-chain sulfonates, or when they miscalculate stoichiometry due to its hydration state.

This guide isolates the three most common failure modes: HPLC Precipitation , Retention Loss , and Synthetic Stoichiometry Errors .

Part 1: Diagnostic Triage

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

Triage Start Identify Symptom HPLC_Issue HPLC / Ion-Pairing Issue Start->HPLC_Issue Synth_Issue Synthesis / Reaction Issue Start->Synth_Issue Pressure High Backpressure / Pump Shutdown HPLC_Issue->Pressure Drift High Baseline / Ghost Peaks HPLC_Issue->Drift NoRet Analyte Elutes in Void Volume HPLC_Issue->NoRet Yield Yield Mismatch (~11% Error) Synth_Issue->Yield Clump Reagent Clumping Synth_Issue->Clump Check Organic % \n(Precipitation) Check Organic % (Precipitation) Pressure->Check Organic % \n(Precipitation) Check UV Cutoff \n(>210nm) Check UV Cutoff (>210nm) Drift->Check UV Cutoff \n(>210nm) Check Chain Length \n(C3 is weak) Check Chain Length (C3 is weak) NoRet->Check Chain Length \n(C3 is weak) Check Water \nCorrection Check Water Correction Yield->Check Water \nCorrection

Figure 1: Diagnostic decision tree for isolating sodium 2-propanesulfonate failure modes.

Part 2: HPLC & Ion-Pairing Troubleshooting
Issue A: System Overpressure & Precipitation

The Symptom: Your HPLC pump shuts down due to high pressure, or you see white residue on the pump heads/check valves. The Cause: Sodium 2-propanesulfonate has limited solubility in organic solvents, particularly Acetonitrile (ACN). While soluble in water, it will precipitate if the organic modifier concentration exceeds 50-60% depending on the buffer molarity. The Fix:

  • Dissolution Order: Never add the solid salt directly to a pre-mixed organic/aqueous mobile phase. Dissolve the salt in pure water first, filter, then mix with the organic solvent.

  • Solvent Swap: If high organic content is required for elution, switch the organic modifier from Acetonitrile to Methanol . Sodium sulfonates generally have higher solubility in Methanol/Water mixtures than ACN/Water mixtures [1].

  • Post-Run Wash: You must wash the system with 90:10 Water:Methanol for at least 30 minutes after use. Leaving this salt in the lines ensures precipitation upon evaporation.

Issue B: Loss of Retention (The "Short Chain" Trap)

The Symptom: You switched from Sodium Octanesulfonate (C8) to Sodium 2-Propanesulfonate (C3) to reduce retention time, but now your cationic analytes elute in the void volume (t0).[1] The Cause: The "2-propane" group is a short, branched alkyl chain. It lacks the hydrophobicity to effectively partition into the C18 stationary phase.

  • Mechanism: Ion-pairing relies on the reagent's tail adsorbing to the stationary phase to create a charged surface.[2] C3 is often too hydrophilic to adsorb strongly, meaning it acts more like a simple salt additive than a true ion-pairing reagent [2]. The Fix:

  • Increase Concentration: You may need to increase the concentration from the standard 5 mM to 10–20 mM to force interaction.

  • Lower % Organic: Drastically reduce your initial organic concentration (start at 0-5% B) to encourage the weak hydrophobic interaction.

Issue C: High UV Background

The Symptom: Noisy baseline or negative peaks at low wavelengths (<220 nm).[1] The Cause: While high-purity grades are transparent, technical grades of sulfonates often contain isomeric impurities that absorb UV. The Fix:

  • Wavelength Cutoff: Ensure your detection wavelength is >220 nm . The sulfonate moiety begins to absorb significantly below 210 nm [3].

  • Reference: Use the exact same buffer (with IP reagent) in your reference cell if using a dual-beam detector, though this is less effective with diode arrays.

Part 3: Synthesis & Stoichiometry Guide
The "Monohydrate" Calculation Error

The Scenario: You are using sodium 2-propanesulfonate as a nucleophile or reagent in organic synthesis, but your yields are consistently ~10-12% lower than expected, or the reaction kinetics are sluggish. The Cause: Failure to account for the hydration shell. The commercial reagent is supplied as a Monohydrate (


), but many databases list the MW of the anhydrous form by default.

Data Table: Molecular Weight Correction

PropertyAnhydrous FormMonohydrate Form (Commercial Standard)Impact of Error
Formula


--
MW ( g/mol ) 146.14 164.16 12.3% Mass Difference
Water Content 0%~11% by weightStoichiometry under-dosing

Corrective Action:

  • Always use 164.16 g/mol for stoichiometric calculations.

  • If your reaction is water-sensitive (e.g., involving moisture-sensitive catalysts), you must dry the reagent. However, removing the lattice water from sulfonates is difficult and often requires heating >120°C under high vacuum [4].

Part 4: Mechanism of Action (Visualized)

Understanding why the C3 chain behaves differently than the C8 chain is critical for method development.

Mechanism cluster_0 Stationary Phase Interaction (C18 Column) cluster_1 Reagent Behavior C18 C18 Ligand Surface C8 Sodium Octanesulfonate (C8) Strong Hydrophobic Adsorption Forms stable charged surface C18->C8 Strong Binding C3 Sodium 2-Propanesulfonate (C3) Weak/Transient Adsorption Mostly dissolved in Mobile Phase C18->C3 Weak Binding Analyte Cationic Analyte (+) C8->Analyte Strong Ion-Pair Retention C3->Analyte Weak Retention (Elutes Early)

Figure 2: Comparative mechanism showing why Sodium 2-Propanesulfonate (C3) provides significantly less retention than Octanesulfonate (C8) due to poor stationary phase adsorption.

References
  • Loba Chemie. 2-Propane-Sulfonic Acid Sodium Salt HPLC/Ion Pair Chromatography MSDS. (Solubility and Stability Data). Retrieved from

  • Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates. (Mechanism of alkyl chain length on retention).[3] Retrieved from

  • Waters Corporation. Wavelength cutoffs for mixed mobile phases. (UV Cutoff Data for Sulfonates). Retrieved from

  • PubChem. Sodium 2-propanesulfonate monohydrate Compound Summary. (Physical Properties and Hydration State). Retrieved from

Sources

Troubleshooting

Technical Support Center: Sodium 2-Propanesulfonate Monohydrate in HPLC

Core Concept: The "Buffer" Misconception[1] Is Sodium 2-Propanesulfonate a Buffer? No.

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The "Buffer" Misconception[1]

Is Sodium 2-Propanesulfonate a Buffer? No. This is the most common point of confusion. Sodium 2-propanesulfonate monohydrate is an Ion-Pairing Reagent , not a buffering agent.

  • Its Role: It provides a negatively charged sulfonate group (

    
    ) that binds to positively charged basic analytes (protonated amines), forming a neutral "ion pair" that is retained on a hydrophobic C18 column.
    
  • The Buffer's Role: You must add a separate buffer (e.g., Phosphate, Acetate) or an acid (e.g., Phosphoric Acid, TFA) to control the pH. The pH ensures your analyte remains protonated so the ion-pairing reagent can work.

Master Protocol: Mobile Phase Preparation

Guideline: The order of operations is critical. Sodium 2-propanesulfonate has limited solubility in organic solvents. Adding it directly to acetonitrile will cause immediate precipitation.

Workflow Diagram

The following logic flow ensures solubility and pH stability.

MobilePhasePrep Start Start: Weigh Reagents Dissolve Step 1: Dissolve Salt in 100% Aqueous Phase Start->Dissolve AdjustPH Step 2: Adjust pH (Use H3PO4 or NaOH) Dissolve->AdjustPH Crucial: Adjust BEFORE organic Filter Step 3: Filter Aqueous Phase (0.22 µm or 0.45 µm) AdjustPH->Filter Mix Step 4: Mix with Organic (Slow Addition) Filter->Mix PrecipitationCheck Check for Precipitation? Mix->PrecipitationCheck Degas Step 5: Degas Mobile Phase PrecipitationCheck->Start Cloudy/Precipitate (Restart with lower organic %) PrecipitationCheck->Degas Clear

Figure 1: Critical workflow for preparing Ion-Pair Chromatography (IPC) mobile phases to prevent salt precipitation.

Step-by-Step Methodology
  • Calculate & Weigh:

    • Target concentration is typically 5 mM to 20 mM .

    • Note: Use the Monohydrate MW (approx. 164.16 g/mol ) for calculations.

    • Formula:

      
      
      
  • Aqueous Dissolution:

    • Dissolve the sodium 2-propanesulfonate in the aqueous portion only . Do not add organic solvent yet.

  • pH Adjustment (The Critical Step):

    • Insert your calibrated pH probe.

    • Adjust pH to the target (usually pH 2.5 – 3.0 for basic drugs) using dilute Phosphoric Acid (

      
      ) or a Phosphate Buffer.
      
    • Why? The sulfonate group is permanently ionized (pKa < 1). You need low pH to protonate your basic analyte so it attracts the sulfonate.

  • Filtration:

    • Filter the aqueous solution through a 0.45 µm (or 0.22 µm for UHPLC) Nylon or PVDF membrane. This removes insoluble particulates that cause check-valve failure.

  • Organic Mixing:

    • Combine the filtered aqueous buffer with your organic modifier (Acetonitrile/Methanol).

    • Warning: Sodium salts risk precipitation if Acetonitrile > 60%. Methanol is more forgiving.

Troubleshooting Logic & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Drifting Retention Time Column not equilibrated.IPC reagents take 20–50 column volumes to equilibrate. Recirculate mobile phase overnight at low flow.
Noisy Baseline Impure Reagent or trapped air.Use HPLC-grade reagents.[1] IPC reagents act like surfactants and trap bubbles; degas thoroughly.
High Backpressure Salt precipitation.Check organic % (limit ACN to <60%). Wash system with 90:10 Water:Methanol (warm) to dissolve salts.
Ghost Peaks Contaminated column.IPC reagents "stick" to the C18 phase permanently. Dedicate a specific column to this method. Do not swap columns.
Decision Tree: Solving pH & Retention Issues

Troubleshooting Problem Problem Detected Type1 Retention Time Too Short Problem->Type1 Type2 Retention Time Drifting Problem->Type2 Type3 Precipitation in Pump Problem->Type3 Sol1 Increase IPC Conc. (Max 20mM) Type1->Sol1 Sol2 Lower pH (Ensure Analyte Ionization) Type1->Sol2 Sol3 Increase Equilibration Time (>30 CV) Type2->Sol3 Sol4 Switch Organic (ACN -> MeOH) Type3->Sol4

Figure 2: Diagnostic logic for common Ion-Pair Chromatography issues.

Frequently Asked Questions (FAQ)

Q1: Can I adjust the pH after adding Acetonitrile? A: No. pH meters are designed for aqueous solutions. Measuring pH in organic mixtures results in "apparent pH," which is inaccurate and non-reproducible. Always adjust the pH of the aqueous buffer component before mixing [1, 2].[2]

Q2: Why does my baseline look wavy? A: Sodium 2-propanesulfonate is a surfactant. It changes the refractive index and surface tension of the mobile phase. If your mixing is imperfect (e.g., using on-line mixing valves), you will see "mixing noise."

  • Fix: Premix your mobile phase in a single bottle rather than using the pump to mix Line A and Line B.

Q3: How do I clean the column after using this reagent? A: IPC reagents are very hydrophobic and difficult to remove.

  • Flush with 50:50 Water:Methanol (no buffer) for 20 volumes.

  • Flush with 100% Methanol for 20 volumes.

  • Note: Ideally, never use this column for non-IPC methods again. The reagent alters the stationary phase selectivity permanently [3].

Q4: What is the solubility limit in Acetonitrile? A: Sodium salts are notoriously insoluble in Acetonitrile.

  • Safe Zone: 0–50% Acetonitrile.

  • Danger Zone: >60% Acetonitrile.

  • If you need high organic strength, switch to Methanol (better solubility) or use a lower concentration of the IPC reagent (e.g., 5 mM instead of 20 mM).

References

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from

  • Shimadzu Corporation. (n.d.). Preparing the Mobile Phases: Differences in Preparation Method May Result in Different Chromatograms. Retrieved from

  • Dolan, J. W. (2008).[3] Ion Pairing — Blessing or Curse? LCGC North America. Retrieved from

Sources

Optimization

preventing degradation of sodium 2-propanesulfonate monohydrate in solution

Topic: Preventing Functional Degradation & Instability in HPLC Applications Executive Summary: The "Degradation" Misconception Status: Active Severity: High (Method Critical) Technical Insight: Users often report "degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Functional Degradation & Instability in HPLC Applications
Executive Summary: The "Degradation" Misconception

Status: Active Severity: High (Method Critical)

Technical Insight: Users often report "degradation" of Sodium 2-Propanesulfonate Monohydrate (CAS: 14533-63-2). It is critical to distinguish between chemical decomposition and functional failure .

  • Chemical Stability: The C-S bond in sulfonates is extremely robust. This molecule is resistant to hydrolysis and oxidation under standard HPLC conditions. It does not typically break down into component parts in solution.

  • Functional Instability (The Real Problem): What appears as degradation is almost exclusively physical precipitation , microbial contamination , or system hysteresis .

This guide addresses the functional preservation of the reagent in solution.

Troubleshooting Module: Solubility & Precipitation

Symptom: White precipitate in lines, high backpressure, or "spiking" baseline noise.

Root Cause Analysis: Sodium 2-propanesulfonate is a salt.[1][2] Its solubility decreases drastically as the organic fraction of the mobile phase increases. This is the "Salting Out" effect.

Critical Thresholds (Rule of Thumb)
Solvent SystemRisk LevelSolubility Behavior
Water (100%) LowHighly soluble (> 1 M).
Methanol/Water ModerateSoluble up to ~80% Methanol. Methanol is protic and solvates ions well.[3]
Acetonitrile/Water High Precipitation Risk > 60-70% ACN. Acetonitrile is aprotic and poor at solvating sodium salts.
Diagnostic Workflow

Use the following logic to determine if your "degradation" is actually precipitation.

PrecipitationLogic Start Symptom: Baseline Noise / Pressure Spike CheckOrganic Check Mobile Phase Organic % Start->CheckOrganic HighOrganic > 70% Organic? CheckOrganic->HighOrganic Yes LowOrganic < 50% Organic CheckOrganic->LowOrganic No CheckSolvent Solvent Type? HighOrganic->CheckSolvent ResultMicrobial DIAGNOSIS: Microbial Growth (Check Buffer Age) LowOrganic->ResultMicrobial If Aqueous ACN Acetonitrile (ACN) CheckSolvent->ACN High Risk MeOH Methanol (MeOH) CheckSolvent->MeOH Moderate Risk ResultPrecip DIAGNOSIS: Precipitation (Salt crashing out) ACN->ResultPrecip MeOH->ResultPrecip If >85%

Figure 1: Diagnostic logic for distinguishing precipitation events from other instability issues.

The "Ghost" Degradation: UV Background & Hysteresis

Symptom: Rising baseline over time or "ghost peaks" appearing after the reagent has been used for days.

Technical Explanation: Ion-pairing reagents (IPRs) like sodium 2-propanesulfonate are "sticky." They adsorb to the stationary phase to create a charged surface.

  • Impurity Accumulation: The sulfonate itself is UV transparent, but trace impurities (often alkyl isomers or manufacturing byproducts) can accumulate on the column.

  • Equilibration Hysteresis: The column takes a long time (20–50 column volumes) to equilibrate. A "drifting" baseline is often just the column slowly saturating with the reagent.

Corrective Action:

  • Dedicated Columns: Never use a column for IPR methods and then switch to a standard method. The IPR is nearly impossible to fully wash off.[4]

  • High-Quality Sourcing: Use HPLC-grade reagents. Lower grades contain UV-absorbing impurities that "degrade" your baseline stability.

Protocol: The Self-Validating Preparation Method

Objective: Create a solution that prevents physical instability during the mixing process.

The "Golden Rule" of Mixing: Never add the solid salt directly to a high-organic mixture. You must create a concentrated aqueous buffer first.

Step-by-Step Workflow

PrepProtocol Step1 1. Weigh Salt Step2 2. Dissolve in 100% Water Step1->Step2 Ensure Clarity Step3 3. Adjust pH (Critical Step) Step2->Step3 Before Organic Step4 4. Add Organic Solvent Slowly Step3->Step4 Prevent Shock Step5 5. Filter (0.45 µm) Step4->Step5 Remove Particulates Step6 6. Degas Step5->Step6

Figure 2: The correct sequence for preparing mobile phases containing sulfonate salts to ensure thermodynamic stability.

Detailed Steps:

  • Dissolution: Dissolve the Sodium 2-Propanesulfonate Monohydrate in pure water (approx. 10-20% of final volume).

  • pH Adjustment: Adjust the pH of this aqueous portion. Do not adjust pH after adding organic solvent, as pH meters are inaccurate in organic mixtures and local precipitation can occur.

  • Mixing: Pour the organic solvent (e.g., Methanol) into the aqueous buffer while stirring.

    • Why? This prevents local zones of 100% organic solvent where the salt would instantly precipitate.

  • Filtration: Always filter through a 0.45 µm membrane (Nylon or PTFE compatible). This removes "micro-seeds" that trigger larger precipitation events later.

FAQ: Storage & Microbial Control

Q: Can I store the solution for a week? A: No. Aqueous buffers with sulfonates are carbon sources for bacteria.

  • Risk: Bacterial metabolites absorb UV and change the pH, altering retention times.

  • Protocol: Discard aqueous buffers after 48 hours . If long-term storage is required (not recommended), filter-sterilize into a sterile bottle, but fresh preparation is the only guarantee of stability.

Q: Is the monohydrate form less stable than the anhydrous? A: No, it is more stable.

  • The monohydrate (water bound in crystal lattice) is thermodynamically stable.

  • The anhydrous form is hygroscopic and will absorb atmospheric moisture, leading to weighing errors (clumping).

References
  • Agilent Technologies. (2020). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis. Retrieved from

  • Shimadzu Corporation. (2024). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from

  • Welch Materials. (2025). Mobile Phase Selection: Methanol vs. Acetonitrile.[3][5][6] Retrieved from

  • Separation Science. (2023). Too Much Ion Pairing Reagents - The "Sticky" Problem. Retrieved from

Sources

Troubleshooting

interference of sodium 2-propanesulfonate monohydrate in analytical techniques

Reagent Profile: Sodium 2-Propanesulfonate Monohydrate CAS: 5399-58-6 Common Role: Ion-Pairing Reagent (IPR) for basic analytes in HPLC.[1] Executive Summary Sodium 2-propanesulfonate is a potent ion-pairing reagent used...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile: Sodium 2-Propanesulfonate Monohydrate CAS: 5399-58-6 Common Role: Ion-Pairing Reagent (IPR) for basic analytes in HPLC.[1]

Executive Summary

Sodium 2-propanesulfonate is a potent ion-pairing reagent used to improve the retention and peak shape of basic cationic drugs on reverse-phase (C18) columns. However, its non-volatile nature and high sodium content introduce severe interferences in downstream detection, particularly in Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR). This guide provides validated troubleshooting workflows to identify, quantify, and remove this interference.

Module 1: LC-MS Signal Suppression & Source Contamination

The Core Problem: Ion Suppression

In Electrospray Ionization (ESI), sodium 2-propanesulfonate competes with your analyte for surface charge on the electrospray droplet. Being an ionic salt in high concentration (typically 5–20 mM), it dominates the Taylor cone, preventing the ejection of analyte ions into the gas phase.

Troubleshooting Q&A

Q: My analyte signal drops to near zero when I switch from a formic acid method to an ion-pairing method. Why? A: This is classic charge competition . The sulfonate anions pair with your cationic drug, forming a neutral complex


 that does not migrate in the electric field of the MS source. Furthermore, the excess sodium ions cause adduct formation 

, splitting your signal between the protonated species

and the sodiated adduct, lowering overall sensitivity.

Q: Can I just divert the flow to waste before the peak elutes to save the MS? A: Yes, but this does not solve the "Memory Effect." Ion-pairing reagents adsorb strongly to the stationary phase of the column and the PEEK tubing of the LC system. They slowly leach out over subsequent runs, causing persistent background noise and sodium adducts even after you switch back to a volatile mobile phase.

Protocol: System Decontamination

If you have accidentally introduced this reagent into an LC-MS system, follow this flushing protocol immediately.

  • Remove the Column: Never wash an IPR-contaminated column into the MS. Store it or discard it.

  • Solvent A: 95% Water / 5% Methanol.

  • Solvent B: 50% Isopropanol / 50% Water (Isopropanol is excellent for solubilizing salts).

  • Flow: Run a "sawtooth" gradient (0% B to 100% B over 5 mins, hold 5 mins, repeat) for 2 hours.

  • Source Cleaning: Physically remove and clean the ESI spray shield and capillary, as non-volatile salts crystallize on these hot surfaces.

Visualization: The Mechanism of Interference

IonSuppression cluster_0 LC Column Output cluster_1 ESI Droplet (Taylor Cone) cluster_2 Mass Spec Detector Analyte Analyte (Drug+) Complex Neutral Complex (Drug-Sulfonate) Analyte->Complex Ion Pairing IPR Reagent (Na+ / Sulfonate-) IPR->Complex Surface Surface Saturation by Na+ IPR->Surface Charge Competition Signal Reduced Signal (Suppression) Complex->Signal No Ionization Surface->Signal Blocks Ejection Adduct Sodium Adducts [M+Na]+ Surface->Adduct

Figure 1: Mechanism of signal suppression. The reagent neutralizes the analyte and saturates the droplet surface, preventing ion ejection.

Module 2: NMR Spectral Interpretation

The Core Problem: Signal Overlap

In drug development, sodium 2-propanesulfonate is often present as a residual impurity from upstream purification. Its alkyl protons can be easily mistaken for part of the drug molecule's aliphatic chain.

Diagnostic Data: Chemical Shifts

Use the table below to identify the "Ghost Peaks" of sodium 2-propanesulfonate in Deuterium Oxide (


).
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Coupling Constant (

)
Methyl (

)
6Doublet (d)1.01 – 1.05 ~6.7 Hz
Methine (

)
1Septet (m)2.89 – 2.95 ~6.7 Hz

Technical Insight: The methine proton at ~2.9 ppm is often obscured by solvent suppression or other functional groups (like amines). The doublet at ~1.0 ppm is the most reliable diagnostic marker. If you see a doublet here that does not integrate to an integer value relative to your drug, it is likely residual sulfonate.

Module 3: Removal Protocols (Desalting)

Decision Matrix

Before choosing a removal method, determine the polarity of your analyte.

  • Scenario A: Hydrophobic Drug (LogP > 1)

    • Method: Solid Phase Extraction (SPE) using C18.

  • Scenario B: Hydrophilic/Polar Drug (LogP < 0)

    • Method: Ion Exchange (SCX/SAX) or Dialysis (for macromolecules).

Protocol: C18 SPE Desalting (Standard)

This protocol removes the sodium 2-propanesulfonate salt while retaining the hydrophobic drug.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (do not let the cartridge dry).

  • Loading:

    • Dissolve sample in 100% Water (acidified with 0.1% Formic Acid).

    • Load onto the C18 cartridge.[2]

    • Mechanism:[3][4] The salt (highly water-soluble) passes through; the drug binds to C18.

  • Washing (Critical Step):

    • Wash with 2 mL Water .

    • Validation: Test the wash eluate with

      
       (if chloride was present) or check conductivity to ensure salts are gone.
      
  • Elution:

    • Elute with 1 mL Methanol or Acetonitrile .

    • Evaporate solvent and reconstitute for analysis.

Visualization: Removal Workflow

Desalting Sample Sample + Interference (Drug + Na-Sulfonate) Check Check Analyte LogP Sample->Check C18 C18 SPE Cartridge Check->C18 Hydrophobic (LogP > 1) Load Load in Aqueous Acid C18->Load Wash Wash with Water (Removes Sulfonate) Load->Wash Elute Elute with MeOH (Recovers Drug) Wash->Elute Output Clean Sample Ready for MS/NMR Elute->Output

Figure 2: Decision workflow for removing sodium 2-propanesulfonate using Solid Phase Extraction.

References

  • Gustavsson, S. A., et al. (2001).[5] "Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry in using volatile ion-pairing reagents." Journal of Chromatography A.

  • Holčapek, M., et al. (2004).[5] "Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates." Journal of Mass Spectrometry.

  • ChemicalBook. (n.d.). "Sodium 1-propanesulfonate NMR Spectrum Data." (Used for chemical shift verification of propyl sulfonates).

  • SCIEX Technical Note. (2019). "Considerations for Using Ion Pairing Reagents in Mobile Phases."

Sources

Optimization

refining experimental protocols involving sodium 2-propanesulfonate monohydrate

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the reader has a working knowledge of HPLC but requires specific, actionable protocols for the use of Sodium 2-Propanesulfonate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the reader has a working knowledge of HPLC but requires specific, actionable protocols for the use of Sodium 2-Propanesulfonate Monohydrate (CAS: 5399-58-6).

Subject: Sodium 2-Propanesulfonate Monohydrate

Status: Operational Role: Senior Application Scientist Last Updated: 2025-05-20

Executive Summary & Chemical Profile

Sodium 2-propanesulfonate (isopropylsulfonate) is a short-chain ion-pairing reagent (IPR). Unlike longer-chain reagents (e.g., octanesulfonate) which are "sticky" and act as semi-permanent column modifiers, 2-propanesulfonate is more dynamic. It is primarily used to selectively increase the retention of polar, basic amines without inducing the excessive retention times associated with more hydrophobic reagents.

Critical Chemical Data:

  • CAS (Monohydrate): 5399-58-6[1][2]

  • Molecular Weight: 164.16 g/mol (Note: Ensure your molarity calculations account for the hydration water. Do not use the anhydrous MW of 146.14).

  • UV Cutoff: Transparent >210 nm (Ideal for low-UV detection).

  • Selectivity: Lower hydrophobicity than 1-propanesulfonate due to the branched isopropyl group.

Core Protocols: The "Self-Validating" Workflow

The following protocols are designed to eliminate the three most common failure modes: Precipitation , Baseline Drift , and Column Fouling .

Protocol A: Mobile Phase Preparation (The "Golden Rule" of Solubility)

Failure Mode: Mixing high-concentration organic solvent directly with the solid salt causes micro-precipitation that damages pump seals and check valves.

The Workflow:

  • Dissolution: Dissolve the calculated mass of Sodium 2-propanesulfonate Monohydrate in 90% of the final aqueous volume.

  • pH Adjustment: Adjust pH before adding organic modifiers. (IPRs are pH-dependent; adjusting pH after organic addition alters the apparent pH and pKa).

  • Filtration: Filter the aqueous buffer through a 0.2 µm membrane.

  • Combination: Mix with the organic phase (Methanol is preferred over Acetonitrile due to solubility limits).

  • Degassing: Ultrasonicate for 10 minutes.

MobilePhasePrep start Start: Weigh Reagent (Use MW 164.16) dissolve Dissolve in Aqueous (No Organic yet) start->dissolve ph Adjust pH dissolve->ph filter Filter (0.22 µm) ph->filter mix Add Organic Modifier (Slow Addition) filter->mix check Check for Turbidity mix->check degas Degas & Pump check->degas Clear discard Discard & Restart check->discard Cloudy

Figure 1: Safe Mobile Phase Preparation Workflow to prevent pump seal damage.

Protocol B: Column Equilibration & Hysteresis

Failure Mode: Users treat IPC like standard Reverse Phase (RP). IPC relies on a thermodynamic equilibrium between the IPR in the mobile phase and the IPR adsorbed to the stationary phase.

  • Standard RP Equilibration: 10 Column Volumes (CV).

  • IPC Equilibration: 20–50 Column Volumes.

The Test: Inject a standard 3 times. If retention time (RT) shifts >0.5%, the column is not equilibrated.

Troubleshooting & Diagnostics

Use this decision matrix when results deviate from expected parameters.

Symptom: Retention Time (RT) Drift

Mechanism: The concentration of IPR on the column surface is changing. This is usually temperature or concentration dependent.

Root CauseDiagnostic CheckCorrective Action
Temperature Fluctuation Is the column oven ±0.1°C?IPR adsorption is exothermic. Temperature control is mandatory. Do not run at ambient.
Insufficient Equilibration Does RT trend in one direction?Pump 30 more Column Volumes of mobile phase.
Mobile Phase Evaporation Is the organic modifier volatile?Cap reservoirs tightly. Evaporation changes the organic/aqueous ratio, altering IPR adsorption.
Symptom: Baseline Noise / Ghost Peaks

Mechanism: IPRs can act as "scavengers" for impurities in the water or salts, concentrating them on the column and releasing them randomly.

Root CauseDiagnostic CheckCorrective Action
Impure Reagent Run a blank gradient.Use HPLC-grade IPR only. Lower grades contain UV-absorbing isomers.
System Contamination Remove column, install union.Flush system with 70% Isopropanol to strip lines of residual IPR.
Visual Troubleshooting Logic

Troubleshooting issue Issue Detected type Identify Symptom issue->type drift Retention Drift type->drift noise Baseline Noise type->noise temp_check Check Oven Temp (Must be stable) drift->temp_check grade_check Check Reagent Purity noise->grade_check equil_check Check Equilibration (>30 CV?) temp_check->equil_check Stable solve_temp Stabilize Temp temp_check->solve_temp Unstable solve_time Pump Mobile Phase equil_check->solve_time No solve_pure Replace Reagent grade_check->solve_pure

Figure 2: Diagnostic Decision Tree for common IPC anomalies.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium 2-propanesulfonate with LC-MS? A: Generally, No. Sodium 2-propanesulfonate is a non-volatile salt. It will crystallize in the electrospray ionization (ESI) source, causing severe fouling and signal suppression.

  • Alternative: If MS is required, switch to volatile ion-pairing agents like Perfluorooctanoic acid (PFOA) or Trifluoroacetic acid (TFA), though selectivity will differ.

Q2: Can I switch my column back to standard Reverse Phase after using this reagent? A: Not Recommended. Sulfonates form strong hydrophobic interactions with the C18 stationary phase. Even after extensive washing, trace amounts ("memory effects") often remain, altering the selectivity for future non-IPC methods.

  • Best Practice: Label the column "DEDICATED: IPC - SULFONATE" and do not use it for other methods.

Q3: Why is my backpressure increasing over time? A: This often indicates precipitation. Sodium 2-propanesulfonate has limited solubility in Acetonitrile (ACN). If your method uses >60% ACN, the salt may be precipitating inside the column pores.

  • Fix: Switch the organic modifier to Methanol , which has higher salt solubility, or reduce the salt concentration (5–10 mM is usually sufficient).

Q4: How do I remove the reagent if I absolutely must clean the column? A: You must disrupt both the hydrophobic interaction (tail) and the ionic interaction (head). Use the "Dolan Wash" sequence:

  • Warm Water Wash: 20 CV of warm (40°C) HPLC-grade water (Removes bulk salt).

  • High Salt/Low pH: 20 CV of 100mM Phosphate Buffer pH 6.0 / Methanol (50:50). (The high salt competes with the IPR for the surface).

  • Organic Wash: 20 CV of 100% Methanol.

  • Storage: Return to standard storage solvent.

References
  • Preparation of Mobile Phases. Shimadzu Technical Guide. Retrieved from

  • Ion-Pair Chromatography: Mechanisms and Troubleshooting. Welch Materials. (2025).[3][4] Retrieved from

  • Column Cleaning and Regeneration Procedures. Separation Science / LCGC. Retrieved from

  • Sodium 2-Propanesulfonate Monohydrate Chemical Data. PubChem Database.[3] CID 4992759.[3][5] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing sodium 2-propanesulfonate monohydrate to other ionic liquids

This guide provides an in-depth technical comparison between Sodium 2-Propanesulfonate Monohydrate (a traditional ion-pairing reagent) and Ionic Liquids (ILs) (modern mobile phase modifiers) in the context of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Sodium 2-Propanesulfonate Monohydrate (a traditional ion-pairing reagent) and Ionic Liquids (ILs) (modern mobile phase modifiers) in the context of pharmaceutical analysis and chromatography.

Executive Summary

Sodium 2-Propanesulfonate Monohydrate is a solid, hydrophilic salt traditionally used as an Ion-Pairing Reagent (IPR) to increase the retention of polar basic analytes on hydrophobic stationary phases.[1] Ionic Liquids (ILs) , such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]), represent a newer class of "tunable" additives. While both enhance the separation of basic drugs, ILs offer a dual mechanism—simultaneous ion-pairing and silanol suppression—often resulting in superior peak symmetry for difficult analytes, though at a higher cost and complexity.

Chemical Identity & Classification

It is critical to distinguish the physicochemical nature of these two classes to understand their handling and performance profiles.

FeatureSodium 2-Propanesulfonate MonohydrateIonic Liquids (e.g., [BMIm][BF4])
CAS Number 5399-58-6 (Anhydrous), 101618-97-9 (Hydrate)174501-65-6 (Example)
State (RT) Solid (Crystalline Powder)Liquid (Viscous Fluid)
Melting Point > 250°C (Decomposes)< 100°C (Often < 0°C)
Classification Ion-Pairing Reagent (Salt)Room Temperature Ionic Liquid (RTIL)
Role Analytes form neutral pairs to increase retention.Modifies stationary phase surface & mobile phase polarity.

Mechanistic Comparison: The "Why" Behind the Separation

The core difference lies in how these additives interact with the stationary phase (typically C18 silica) and the analyte.

A. Sodium 2-Propanesulfonate (The "Neutralizer")
  • Mechanism: Heisenberg Ion-Pairing . The sulfonate anion (

    
    ) electrostatically binds to the protonated basic drug (
    
    
    
    ).
  • Result: This forms a neutral, hydrophobic complex (

    
    ) that can partition into the C18 stationary phase, significantly increasing retention time.
    
  • Limitation: It does not effectively mask residual silanols (

    
    ) on the silica surface, which can still cause peak tailing for basic compounds.
    
B. Ionic Liquids (The "Dual-Action Shield")
  • Mechanism: Silanol Suppression + Ion Exchange .

    • Cationic Shielding: The bulky organic cation of the IL (e.g., Imidazolium) is attracted to the negatively charged residual silanols (

      
      ), effectively "capping" them and preventing analyte adsorption (tailing).
      
    • Anionic Pairing: The IL anion (e.g.,

      
       or 
      
      
      
      ) acts as a chaotropic agent, pairing with the analyte to modulate retention.
  • Result: Sharper peaks (reduced tailing factor) and unique selectivity patterns not achievable with sulfonates.

Visualizing the Interaction Pathways

G cluster_0 Stationary Phase Surface (C18) cluster_1 Mobile Phase Additives Silanol Residual Silanol (Si-O-) C18 Hydrophobic C18 Chain Sulfonate Na 2-Propanesulfonate (Anionic SO3-) Analyte Basic Drug (BH+) Sulfonate->Analyte Ion-Pairing IL_Cation IL Cation (Imidazolium+) IL_Cation->Silanol Electrostatic Capping (Blocks Tailing) IL_Anion IL Anion (BF4-) IL_Anion->Analyte Chaotropic Pairing Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte->C18 Partitions (Neutralized)

Figure 1: Mechanistic differentiation.[2][3] Note how the IL Cation actively blocks the Silanol (Red), preventing the secondary interaction that causes peak tailing, whereas the Sulfonate primarily interacts with the Analyte.

Performance Data & Experimental Comparison

The following data summarizes the performance characteristics observed when separating basic pharmaceutical compounds (e.g., Propranolol, Diphenhydramine).

MetricSodium 2-PropanesulfonateIonic Liquids (Imidazolium-based)
Peak Symmetry (Tailing Factor) 1.2 – 1.8 (Moderate)0.9 – 1.1 (Excellent)
Retention Control Linear increase with concentration.Parabolic : Increases then decreases as IL conc. rises.
Selectivity Hydrophobicity-driven.Tunable via anion/cation choice.[4]
MS Compatibility Poor (Non-volatile Na+ salts clog source).Poor to Moderate (Signal suppression, but volatile ILs exist).
Solubility High in water; limited in organic modifiers.Miscible with water and most organic solvents.
Cost Low ($)High (

$)
Key Experimental Insight: The "Parabolic" Retention Effect

Unlike Sodium 2-Propanesulfonate, where adding more reagent linearly increases retention time (due to more ion-pairing), Ionic Liquids exhibit a unique behavior.

  • Low Conc (< 5 mM): Retention increases (Ion-pairing mechanism dominates).

  • High Conc (> 10 mM): Retention decreases (Competition mechanism dominates; IL cations compete with the drug for surface adsorption sites).

Experimental Protocols

Protocol A: Preparation of Sodium 2-Propanesulfonate Mobile Phase

Use this for routine QC of basic drugs where MS detection is not required.

  • Stock Solution: Dissolve 1.64 g of Sodium 2-Propanesulfonate Monohydrate in 1000 mL of HPLC-grade water to make a 10 mM solution.

  • pH Adjustment: Adjust pH to 3.0 using Phosphoric Acid (

    
    ). Note: Low pH ensures silanols are protonated, aiding the sulfonate's performance.
    
  • Filtration: Filter through a 0.22 µm nylon membrane.

  • Mixing: Mix 60% Buffer / 40% Acetonitrile (or Methanol) as the mobile phase.

Protocol B: Preparation of Ionic Liquid Mobile Phase ([BMIm][BF4])

Use this for separating complex mixtures with closely eluting peaks or severe tailing.

  • Reagent Handling: [BMIm][BF4] is viscous. Weighing is more accurate than volumetric pipetting.

  • Preparation: Weigh 0.68 g of 1-butyl-3-methylimidazolium tetrafluoroborate into 1000 mL water (~3 mM concentration).

  • Buffering: Add 10 mM Ammonium Acetate if pH control is needed (ILs are salts, not buffers).

  • Equilibration: ILs modify the column surface dynamically. Equilibrate the column for at least 30–40 column volumes before the first injection to establish a stable "pseudostationary phase."

Recommendation & Conclusion

  • Choose Sodium 2-Propanesulfonate if: You are running routine UV-HPLC quality control, cost is a factor, and your analytes have moderate basicity. It is a robust, "workhorse" reagent.

  • Choose Ionic Liquids if: You require altered selectivity to separate critical pairs, or if you are battling severe peak tailing that sulfonates cannot resolve. The ability of the IL cation to suppress silanol activity makes it a superior "problem solver" for stubborn basic analytes.

References

  • Chem-Impex International . 2-Propanesulfonic acid sodium salt monohydrate Product Information. Retrieved from

  • Nova Science Publishers . Ionic Liquids in Liquid Chromatography: Mechanisms and Applications. Retrieved from

  • National Institutes of Health (NIH) . Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine. Retrieved from

  • Sigma-Aldrich . Sodium 1-propanesulfonate monohydrate Safety & Properties. Retrieved from

  • Journal of Chromatographic Science . Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Retrieved from

Sources

Comparative

Technical Guide: Validation of Experimental Results Using Sodium 2-Propanesulfonate Monohydrate in HPLC

Executive Summary In the analysis of polar basic compounds, standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention or peak symmetry. While long-chain ion-pairing reagents (IPRs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of polar basic compounds, standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention or peak symmetry. While long-chain ion-pairing reagents (IPRs) like sodium 1-octanesulfonate (C8) are industry standards, they often result in excessive retention times for moderately hydrophobic bases.

Sodium 2-propanesulfonate monohydrate (IPR C3) occupies a critical niche. It provides sufficient ion-pairing capability to resolve peak tailing and improve retention of polar bases without the "irreversible" retention often seen with C8 or C12 reagents. This guide validates the performance of C3, comparing it against longer-chain alternatives and establishing a robust protocol for its use in pharmaceutical method development.

Mechanistic Insight: The "Dynamic Ion Exchange" Model[1]

To validate results using sodium 2-propanesulfonate, one must understand that it does not merely "pair" in solution. It modifies the stationary phase.[1][2][3]

The hydrophobic propyl chain of the reagent adsorbs onto the C18 ligands of the column, while the negatively charged sulfonate group (


) orients toward the mobile phase. This effectively converts a neutral C18 column into a Dynamic Cation Exchanger .
Visualization: Interaction Mechanism

The following diagram illustrates the equilibrium established between the C18 stationary phase, the C3 reagent, and a protonated basic analyte (


).

IPC_Mechanism C18 C18 Stationary Phase (Hydrophobic Surface) C3_Ads Adsorbed C3 Ligand (Dynamic Negative Charge) C18->C3_Ads Hydrophobic Adsorption C3_Sol Sodium 2-Propanesulfonate (Mobile Phase) C3_Sol->C3_Ads Equilibrium Retention Retention/Separation (Ionic Interaction) C3_Ads->Retention Electrostatic Attraction Analyte Basic Analyte (BH+) (Positively Charged) Analyte->Retention Selectivity

Figure 1: The Dynamic Ion-Exchange mechanism. The C3 reagent adsorbs to the C18 phase, creating a negatively charged surface that retains the positively charged analyte.

Comparative Analysis: C3 vs. C7/C8 vs. TFA

The choice of sodium 2-propanesulfonate is rarely the first choice; it is the optimization choice. The table below compares C3 against its primary alternatives.

Table 1: Performance Matrix of Ion-Pairing Reagents
FeatureSodium 2-Propanesulfonate (C3)Sodium 1-Heptanesulfonate (C7)Sodium 1-Octanesulfonate (C8)Trifluoroacetic Acid (TFA)
Retention Strength Low/Moderate HighVery HighLow
Primary Use Case Highly polar bases that tail; reducing retention of hydrophobic bases.General purpose for polar bases.Very polar, hydrophilic bases that elute in void volume.Mass Spec (MS) compatible separations.[4]
Equilibration Time Moderate (~20-30 column vol.)Slow (~30-50 column vol.)Very Slow (>50 column vol.)Fast
UV Cutoff ~200-210 nm~210 nm~210 nm~210 nm
Selectivity Steric selectivity for smaller bases.Standard alkyl selectivity.High hydrophobicity dominance.pH-driven suppression only.
Column Memory Moderate (easier to wash off).High (difficult to remove).Very High (often permanent).Low (volatile).

Expert Insight: Use Sodium 2-Propanesulfonate when an analyte is retained too strongly by Octanesulfonate (C8). For example, if a drug elutes at 45 minutes with C8, switching to C3 can often bring the elution time down to a manageable 10–15 minutes while maintaining excellent peak shape, unlike phosphate buffers alone.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), the following protocol treats the HPLC system and method as a self-validating loop.

Phase 1: Reagent Preparation (The Foundation)
  • Reagent: Sodium 2-propanesulfonate monohydrate (CAS 5399-58-6).

  • Concentration: 5 mM to 20 mM (Start at 10 mM).

  • pH Control: Critical. The pH must be adjusted (typically 2.5 – 3.0 with Phosphoric Acid) to ensure the analyte is fully protonated (

    
    ) and the silica silanols are suppressed.
    
Phase 2: The "Hysteresis Check" (Self-Validation)

Ion-pairing reagents exhibit "hysteresis" or memory effects. You cannot trust a method unless you validate the column state.

  • Blank Injection 1: Inject Mobile Phase A (with IPR).

  • Standard Injection: Inject analyte (check retention time

    
    ).
    
  • Equilibration: Run 20 column volumes.

  • Standard Injection 2: If

    
     has shifted >2%, the column is not in equilibrium. Repeat.
    
Phase 3: Method Development Workflow

Use this decision tree to determine when to deploy sodium 2-propanesulfonate.

Method_Dev Start Start: Basic Analyte Poor Peak Shape/Retention Step1 Try Phosphate Buffer pH 3.0 Start->Step1 Check1 Good Separation? Step1->Check1 Step2 Add Sodium Octanesulfonate (C8) (Standard IPR) Check1->Step2 No (Tailing/Void Elution) Final Validate Method Check1->Final Yes Check2 Retention Time? Step2->Check2 Sol_C3 Switch to Sodium 2-Propanesulfonate (C3) (Reduce Hydrophobic Grip) Check2->Sol_C3 Too Long (>20 min) Sol_C8 Optimize C8 Concentration Check2->Sol_C8 Too Short (<2 min) Sol_C3->Final Sol_C8->Final

Figure 2: Decision matrix for selecting Sodium 2-Propanesulfonate. It is the corrective agent when C8 provides excessive retention.

Validation Data & Troubleshooting

When validating a method using this reagent, specific acceptance criteria must be met to satisfy regulatory standards (e.g., ICH Q2).

Specificity & Blank Interference
  • Issue: Commercial sodium 2-propanesulfonate can contain impurities that absorb at low UV (210 nm).

  • Validation Step: Run a gradient blank (0% to 60% B).

  • Acceptance: No ghost peaks >0.1% of the target analyte area.

  • Correction: If ghost peaks appear, purchase "HPLC Grade" specifically, or filter mobile phase through 0.2 µm nylon filters.

Robustness (The "Salt Effect")
  • Experiment: Vary the IPR concentration by ±2 mM (e.g., 8 mM vs 12 mM).

  • Observation: Unlike pH, small changes in IPR concentration usually have linear effects on retention (

    
    ).
    
  • Warning: If retention changes exponentially, you are operating near the Critical Micelle Concentration (CMC), though this is rare for C3 (unlike C8/SDS).

Column Dedication

Crucial Protocol: Once a column is used with Sodium 2-Propanesulfonate, it should be tagged and dedicated to Ion-Pairing methods.[3] The reagent is difficult to fully remove, and trace residues will alter the selectivity for non-IPR methods (e.g., standard reversed-phase).

References

  • Thermo Fisher Scientific. Ion-Pair Chromatography for Pharmaceutical Analysis. Retrieved from

  • Sigma-Aldrich. Sodium 1-heptanesulfonate Product Specification & Applications. Retrieved from

  • ResearchGate. Can one use ion pairing reagent instead of another? (Discussion on Chain Length vs. Retention). Retrieved from

  • Chromatography Forum. Sodium 1-heptanesulfonate usage and mechanism discussions. Retrieved from

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

Sources

Validation

sodium 2-propanesulfonate monohydrate vs sodium 1-propanesulfonate in chromatography

Comparison Guide: Sodium 2-Propanesulfonate Monohydrate vs. Sodium 1-Propanesulfonate in Chromatography Executive Summary: The Strategic Choice In Reverse-Phase Ion-Pair Chromatography (RP-IPC), the choice between Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Sodium 2-Propanesulfonate Monohydrate vs. Sodium 1-Propanesulfonate in Chromatography

Executive Summary: The Strategic Choice

In Reverse-Phase Ion-Pair Chromatography (RP-IPC), the choice between Sodium 1-Propanesulfonate (1-PPS) and Sodium 2-Propanesulfonate (2-PPS) is often treated as a trivial substitution. It is not. While both reagents serve to retain polar basic analytes on hydrophobic stationary phases (C18/C8), they offer distinct selectivity profiles driven by their steric isomerism.

  • Select Sodium 1-Propanesulfonate when your primary goal is maximum retention . Its linear alkyl chain maximizes hydrophobic interaction with the stationary phase, creating a denser ion-exchange surface.

  • Select Sodium 2-Propanesulfonate when your goal is selectivity modulation . The branched isopropyl structure offers steric bulk that can resolve closely eluting structural isomers or reduce retention slightly to improve peak shape for extremely hydrophobic bases.

Chemical & Physical Profile

The immediate practical difference lies in the hydration state and molecular geometry. Failure to account for the water of crystallization (monohydrate) is a common source of potency error in mobile phase preparation.

FeatureSodium 1-PropanesulfonateSodium 2-Propanesulfonate Monohydrate
Structure Linear (

)
Branched / Isopropyl (

)
CAS Number 14533-63-2 (Anhydrous) / 304672-01-3 (Mono)5399-58-6 (Anhydrous) / Specific Monohydrate CAS varies
Molecular Weight ~146.14 g/mol (Anhydrous)~164.16 g/mol (Monohydrate)
Hydrophobicity Higher (Linear chain = Max surface area)Lower (Branched = Reduced surface area)
UV Cutoff ~210–220 nm~215–225 nm
Solubility (H2O) > 10% (High)> 10% (High)
Primary Utility General retention of basic aminesFine-tuning selectivity; resolving isomers

Critical Note: Always verify the Certificate of Analysis (CoA) for the exact water content. While 2-PPS is almost exclusively sold as a monohydrate, 1-PPS is available in both anhydrous and monohydrate forms.

Mechanistic Divergence

To understand the performance difference, we must visualize the interaction at the stationary phase surface. RP-IPC operates primarily via the Dynamic Ion-Exchange Model . The hydrophobic tail of the sulfonate adsorbs into the C18 layer, exposing the negatively charged sulfonate head to the mobile phase. This creates a charged surface that retains positively charged analytes (protonated bases).

Diagram 1: Steric & Hydrophobic Interaction Model

IPC_Mechanism cluster_phase Stationary Phase Interface C18 C18 Ligand Layer IPR_1 1-PPS (Linear) High Surface Contact C18->IPR_1 Strong Van der Waals IPR_2 2-PPS (Branched) Steric Bulk / Lower Contact C18->IPR_2 Weaker Van der Waals Analyte Basic Analyte (+) IPR_1->Analyte Electrostatic Attraction Retention Retention Time IPR_1->Retention Increases Significantly IPR_2->Analyte Electrostatic + Steric IPR_2->Retention Increases Moderately Selectivity Selectivity (α) IPR_2->Selectivity Modifies Spatial Access

Caption: 1-PPS (Blue) lies flat against C18, creating a dense charged layer for maximum retention. 2-PPS (Red) projects sterically, altering how analytes approach the surface.

Performance Comparison

A. Retention Time ( )
  • 1-PPS: Exhibits stronger retention . The linear n-propyl chain aligns efficiently with the linear C18 alkyl chains of the column. This maximizes the surface concentration of the ion-pairing reagent.

  • 2-PPS: Exhibits weaker retention (typically 10–15% lower

    
     than 1-PPS). The branched isopropyl group prevents tight packing on the stationary phase, resulting in a lower charge density on the surface.
    
B. Selectivity ( )

This is the decisive factor.

  • Scenario: Separating two structural isomers of a basic drug.

  • Observation: 1-PPS might co-elute them because it separates purely based on charge-to-hydrophobicity ratio. 2-PPS often resolves them because the bulky isopropyl tail interacts with the steric geometry of the analyte isomers differently.

  • Recommendation: If you have a "critical pair" of isomers that are not resolving with 1-PPS, switch to 2-PPS before changing the organic modifier.

C. UV Background & Baseline Noise

Both reagents are alkyl sulfonates and lack significant chromophores. However, commercial grades vary.

  • Protocol: Always perform a "Blank Gradient" run.

  • Risk: At <210 nm, impurities in lower-grade sulfonates can cause "ghost peaks" or rising baselines. 2-PPS monohydrate, due to its manufacturing process, sometimes contains different trace organic impurities than 1-PPS. Ensure you purchase "HPLC Grade" or "IPC Grade."

Experimental Protocol: Mobile Phase Preparation

Reproducibility in IPC is notoriously difficult. The #1 cause of failure is inconsistent buffer preparation, specifically regarding the "monohydrate" calculation.

Workflow: 10 mM Ion-Pair Buffer Preparation

Buffer_Prep Step1 Calculate Mass (Account for H2O!) Step2 Dissolve in 90% Final Vol (Water) Step1->Step2 Step3 Adjust pH (Critical Step) Step2->Step3 Step4 Filter (0.2 µm) Nylon or PES Step3->Step4

Caption: Correct workflow ensures pH stability and prevents particulate damage to the column.

Step-by-Step Methodology:

  • Mass Calculation (The Trap):

    • Target: 10 mM solution in 1 Liter.

    • For 1-PPS (Anhydrous, MW 146.14): Weigh 1.46 g .

    • For 2-PPS (Monohydrate, MW ~164.16): Weigh 1.64 g .

    • Error Impact: Using the anhydrous weight for the monohydrate salt results in an 11% under-concentration, causing retention time drift.

  • Dissolution: Dissolve the salt in HPLC-grade water before adding any organic solvent. Salts can precipitate if added directly to high-% methanol/acetonitrile.

  • pH Adjustment: Adjust pH after the salt is dissolved but before topping up to volume.

    • Note: Sulfonates are strong acids; they will not buffer the solution. You must add a buffering agent (e.g., Phosphate or Formate) if pH control is required.

  • Filtration: Filter through a 0.22 µm membrane. IPC reagents can encourage bacterial growth if left standing; prepare fresh every 48 hours.

Troubleshooting & Optimization

SymptomProbable Cause (IPC Specific)Solution
Drifting Retention Times Temperature fluctuations affecting Ion-Pair equilibrium.Thermostat the column (e.g., 35°C or 40°C). IPC is more temp-sensitive than standard RP.
Ghost Peaks Impurities in the Sulfonate reagent concentrating on the column during equilibration.Use Gradient Grade reagents. Run a "cleaning gradient" (95% ACN) before the sample set.
Slow Equilibration The column is not fully saturated with the IP reagent.Flush with 20–30 column volumes of mobile phase. Do not recycle mobile phase during equilibration.
Loss of Retention (Over time) "Washout" of the IP reagent.Ensure the IP reagent is present in both Mobile Phase A and Mobile Phase B at the same concentration.

References

  • Shimadzu Corporation. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved January 28, 2026, from [Link]

  • Chromatography Online (LCGC). (2008). Ion Pairing — Blessing or Curse? LCGC International. Retrieved January 28, 2026, from [Link]

  • Ko, J., & Ford, J. C. (2001). Comparison of selected retention models in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 3-13. Retrieved from [Link]

Comparative

Technical Guide: Cross-Validation of HPLC Methods Using Sodium 2-Propanesulfonate Monohydrate

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: Ion-Pair Chromatography (IPC) Optimization & Validation Executive Summary: The Role of Sho...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: Ion-Pair Chromatography (IPC) Optimization & Validation

Executive Summary: The Role of Short-Chain Sulfonates

In the development of stability-indicating assays for basic pharmaceuticals and peptides, selecting the correct Ion-Pairing Reagent (IPC) is a critical decision point. While Sodium 1-Octanesulfonate (IPC-8) is the industry standard for maximizing retention of polar bases, it often leads to excessive retention times (


) and broad peak shapes for highly hydrophobic basic compounds.

Sodium 2-Propanesulfonate Monohydrate (IPC-3-Iso) represents a strategic alternative. As a short-chain branched sulfonate, it provides sufficient ion-pairing to resolve basic analytes from the solvent front without the steric bulk and high hydrophobicity of octyl-chains. This guide details the cross-validation of methods utilizing Sodium 2-Propanesulfonate against standard C8-sulfonate and chaotic acid (TFA) methods, providing a roadmap for optimizing separation efficiency (


) and resolution (

).

Mechanistic Grounding: The Hydrophobic Subtraction Model

To validate a method using Sodium 2-Propanesulfonate, one must first understand why it is being chosen over an alternative. The mechanism of retention in IPC is governed by the Electrostatic Theory of Adsorption .

The "Chain Length" Effect

The retention factor (


) of a basic analyte (

) in the presence of an alkyl sulfonate (

) is proportional to the surface concentration of the sulfonate adsorbed onto the C18 stationary phase.


  • Sodium 1-Octanesulfonate (C8): High hydrophobicity leads to high surface coverage on the C18 column. Result: Strong retention, often excessive for lipophilic bases.

  • Sodium 2-Propanesulfonate (C3-Iso): The short, branched isopropyl chain has significantly lower hydrophobicity. It adsorbs less strongly to the stationary phase, creating a "lighter" negative charge density. Result: Moderate retention, sharper peaks for hydrophobic bases, and faster equilibration times.

Visualization: IPC Selection Logic

The following decision tree illustrates when to deploy Sodium 2-Propanesulfonate during method development.

IPC_Selection Start Start: Basic Analyte Separation Q1 Is retention (k') on C18 > 2 without IPC? Start->Q1 NoIPC Use Standard C18 (No IPC) Q1->NoIPC Yes Q2 Select IPC: Start with C8-Sulfonate Q1->Q2 No (Elutes in Void) Result1 Result: k' > 20 (Too Long) or Broad Peaks? Q2->Result1 Switch Switch to Sodium 2-Propanesulfonate Result1->Switch Yes Result2 Result: k' < 1 (Too Short)? Result1->Result2 No (Good Separation) Switch->Result2 Verify k' Longer Switch to C5 or C6 Sulfonate Result2->Longer Yes

Figure 1: Decision matrix for selecting alkyl sulfonate chain length based on analyte retention behavior.

Comparative Analysis: Performance Benchmarking

This section objectively compares Sodium 2-Propanesulfonate against its primary alternatives. Data is synthesized from standard chromatographic behavior of basic drugs (e.g., beta-blockers, alkaloids).

Table 1: Representative Performance Metrics

Analyte: Propranolol (Lipophilic Base) on C18 Column

ParameterMethod A: Sodium 1-Octanesulfonate (Standard)Method B: Sodium 2-Propanesulfonate (Alternative)Method C: 0.1% TFA (Volatile Acid)
Chain Length C8 (Linear)C3 (Branched)None (Chaotropic)
Retention (

)
18.5 (Excessive)6.2 (Optimal)1.5 (Low)
Peak Asymmetry (

)
1.11.051.8 (Tailing)
Equilibration Time > 45 mins15-20 mins< 10 mins
MS Compatibility Poor (Suppression)Poor (Suppression)Excellent
UV Cutoff > 210 nm> 200 nm> 210 nm

Analysis:

  • vs. Octanesulfonate: The 2-propanesulfonate method reduces run time by ~60% while maintaining excellent peak symmetry. It solves the "over-retention" problem.

  • vs. TFA: While TFA is MS-compatible, it often fails to mask silanols completely for strong bases, leading to tailing (

    
    ). Sodium 2-Propanesulfonate provides superior peak shape due to effective ion-pairing/silanol masking, albeit without MS compatibility.
    

Cross-Validation Protocol

When transitioning a method from a C8-sulfonate to Sodium 2-Propanesulfonate, the new method must be cross-validated to ensure it meets ICH Q2(R2) standards.

Reagent Preparation (Critical Step)
  • Reagent: Sodium 2-propanesulfonate monohydrate (CAS: 5399-58-6).[1][2]

  • Concentration: Typically 5 mM to 20 mM.

  • pH Control: Sulfonates are pH-independent, but the analyte is not. Buffer the aqueous phase (usually Phosphate or Citrate) to pH 2.5 – 3.0 to ensure the base is fully protonated (

    
    ).
    

Protocol:

  • Dissolve 1.64 g of Sodium 2-propanesulfonate monohydrate in 900 mL of HPLC-grade water.

  • Add 20 mM Phosphate buffer components (e.g.,

    
    ).
    
  • Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.

  • Dilute to 1000 mL. Filter through 0.22 µm membrane.

  • Note: Do not premix with high % organic organic solvent if not necessary; pump mixing is preferred to avoid precipitation.

Validation Parameters & Acceptance Criteria[1][4][5]
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank, placebo, and known impurities.No interference at retention time of main peak. Resolution (

) > 2.0 between critical pairs.
Linearity 5 concentration levels (50% to 150% of target).

.
Accuracy Spike recovery at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.
Robustness (pH) Variation of Mobile Phase pH ± 0.2 units.

variation < 5%;

remains > 2.0.
Robustness (IPC Conc.) Variation of IPC conc. ± 10% (e.g., 9mM vs 11mM).Verify retention time stability. (Critical for C3 sulfonates as surface saturation is lower than C8).
Experimental Workflow: Cross-Validation

The following diagram outlines the logical flow for validating the new method against the reference.

Validation_Workflow Ref Reference Method (e.g., C8-Sulfonate) Comp Comparative Run (System Suitability) Ref->Comp New New Method (C3-Propanesulfonate) New->Comp Eval Evaluate: 1. Resolution (Rs) 2. Tailing Factor (As) 3. Retention (k') Comp->Eval Decision Does New Method Meet Criteria? Eval->Decision FullVal Proceed to Full Validation (ICH Q2) Decision->FullVal Yes Opt Re-Optimize (Gradient/pH) Decision->Opt No Opt->New

Figure 2: Workflow for cross-validating the Sodium 2-Propanesulfonate method against a reference standard.

Troubleshooting & Expert Insights

Issue: Baseline Drift in Gradient Elution

  • Cause: Sodium 2-propanesulfonate has different UV absorption characteristics than the organic modifier (Acetonitrile/Methanol).

  • Solution: Balance the absorbance of Channel A (Aqueous + IPC) and Channel B (Organic) by adding a small amount of the IPC to Channel B, or by selecting a detection wavelength > 220 nm where sulfonate absorption is negligible.

Issue: Retention Time Instability

  • Cause: Unlike C8 sulfonates, C3 sulfonates do not form a "permanent" coating on the column. They are in dynamic equilibrium.

  • Solution: Ensure sufficient equilibration time (minimum 20 column volumes) before starting the run. Maintain constant temperature (± 1°C) as adsorption isotherms are temperature-sensitive.

References

  • Comparison of Retention Behavior in HPLC and SFC. National Institutes of Health (NIH). Available at: [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates. Shimadzu Corporation. Available at: [Link][3]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[4][5] Available at: [Link][5]

  • Retention Mechanisms of Basic Compounds in LC with Anionic Surfactants. MDPI. Available at: [Link][3][6][7][8]

Sources

Validation

Technical Comparison: Sodium 2-Propanesulfonate Monohydrate in Chromatographic Separations

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography (HPLC) Ion-Pairing Applications Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography (HPLC) Ion-Pairing Applications

Executive Summary & Core Identity

Sodium 2-Propanesulfonate Monohydrate (CAS: 5399-58-6) is a specialized anionic ion-pairing reagent used primarily in Reverse Phase HPLC (RP-HPLC) to facilitate the separation of polar, basic (cationic) compounds.

Unlike its more common linear counterpart (sodium 1-propanesulfonate), the 2-propanesulfonate isomer features a branched isopropyl hydrophobic tail. This structural distinction provides unique steric selectivity, making it a critical "tuner" when standard linear alkyl sulfonates fail to resolve closely related structural isomers or when peak shape symmetry for bulky amines is compromised.

Physicochemical Profile
PropertySpecification
Chemical Formula

Molecular Weight 164.16 g/mol
Structure Branched (Isopropyl group attached to sulfonate)
Solubility Highly soluble in water; moderate in MeOH/ACN
Primary Mode Ion-Exchange + Hydrophobic Interaction
UV Cutoff Transparent at >210 nm (Suitable for low UV detection)

Mechanism of Action: The "Steric Tuning" Effect

To understand when to apply sodium 2-propanesulfonate, one must look beyond simple charge neutralization.

The Dual-Interaction Model

In Ion-Pair Chromatography (IPC), the reagent functions via two simultaneous mechanisms:

  • Electrostatic Pairing: The anionic sulfonate (

    
    ) pairs with the protonated base (
    
    
    
    ) in the mobile phase, neutralizing the charge.
  • Surface Adsorption: The hydrophobic tail (isopropyl group) adsorbs onto the non-polar stationary phase (C18), effectively creating a dynamic ion-exchange surface.

Why the "2-Isomer" Matters

Standard linear sulfonates (1-propane, 1-pentane, 1-octane) increase retention purely through hydrophobicity—longer chains equal longer retention.

Sodium 2-propanesulfonate introduces steric bulk near the ionic headgroup.

  • Linear (1-Propane): Penetrates easily between C18 alkyl chains.

  • Branched (2-Propane): The isopropyl group creates a "wider" footprint. This alters the orientation of the analyte-reagent complex on the stationary phase, often changing the elution order of structural isomers that co-elute with linear reagents.

IonPairMechanism cluster_0 Mobile Phase Equilibrium cluster_1 Stationary Phase (C18) Analyte Analyte (BH+) Basic Drug IonPair Neutral Ion Pair [BH+ ... -O3S-R] Analyte->IonPair Electrostatic Attraction Reagent Reagent (R-SO3-) Na 2-Propanesulfonate Reagent->IonPair C18 C18 Surface Reagent->C18 Dynamic Modification Adsorbed Adsorbed Complex Steric Selectivity IonPair->Adsorbed Hydrophobic Interaction caption Fig 1. The branched isopropyl tail (R) creates a unique steric footprint on the C18 surface, distinct from linear chains.

Performance Comparison: Alternatives Analysis

This section objectively compares Sodium 2-Propanesulfonate against its primary alternatives.

Comparison 1: Vs. Sodium 1-Propanesulfonate (Linear)

The Isomer Switch

FeatureSodium 2-Propanesulfonate (Branched)Sodium 1-Propanesulfonate (Linear)
Selectivity (

)
High for Isomers. Excellent for separating chiral compounds or structural isomers with similar hydrophobicity.Standard. Predictable retention based on carbon load.
Retention Strength Moderate. The branched structure slightly reduces hydrophobic binding compared to n-propyl.Moderate to High (relative to chain length).
Equilibration Time Fast (~20-30 column volumes).Fast (~20-30 column volumes).
Use Case Troubleshooting. Use when 1-propane fails to resolve a critical pair.Screening. The default starting point for short-chain IPC.
Comparison 2: Vs. Sodium 1-Octanesulfonate (Long Chain)

The Retention Booster

FeatureSodium 2-PropanesulfonateSodium 1-Octanesulfonate
Retention Factor (

)
Low. Best for analytes that are already moderately retained but need peak shape improvement.Very High. drastically increases retention of polar bases.
Column Memory Low. Washes out relatively easily.High. "Permanently" modifies the column; dedicated columns recommended.
Solubility High solubility in high-% organic mobile phases.Limited solubility; can precipitate in >50% ACN.
Comparison 3: Vs. TFA (Trifluoroacetic Acid)

The MS Compatibility Check

FeatureSodium 2-PropanesulfonateTFA (0.1%)
MS Compatibility Incompatible. Non-volatile salt; will clog MS source and suppress signal.Compatible. Volatile, though causes some signal suppression.
pH Stability Stable across pH 2-8.Buffers only at pH ~2.
Peak Shape Superior. Sulfonates mask silanols more effectively than TFA for stubborn bases.Good, but can still show tailing for very basic compounds.

Experimental Protocol: Method Development

Objective: Develop a self-validating HPLC method for a basic drug using Sodium 2-Propanesulfonate.

Reagents Required[2][3][4][5][6][7]
  • Sodium 2-propanesulfonate monohydrate (HPLC Grade, >99%).[1]

  • Phosphoric acid (85%) or Phosphate buffer.

  • Acetonitrile (HPLC Grade).[2]

  • Milli-Q Water.

Step-by-Step Workflow

1. Mobile Phase Preparation (Example: 10mM Concentration)

  • Step A: Dissolve 1.64 g of Sodium 2-propanesulfonate monohydrate in 950 mL of Milli-Q water.

  • Step B (Critical - pH Adjustment): Adjust pH to 2.5 - 3.0 using Phosphoric Acid.

    • Why? The sulfonate group is always ionized (

      
      ), but the analyte (base) must be protonated. Acidic pH ensures the base is positively charged (
      
      
      
      ) to form the ion pair.
  • Step C: Dilute to 1000 mL volume. Filter through 0.22 µm membrane.

  • Step D: Mix with Acetonitrile (e.g., 80:20 Buffer:ACN) as required.

2. Column Equilibration (The "Hysteresis" Check)

  • Flush column with mobile phase for at least 30-40 column volumes.

  • Validation Check: Inject a standard 3 times. Retention times must be reproducible within ±0.02 min. If retention drifts, the column is not fully equilibrated with the ion-pairing reagent.

3. Decision Tree for Optimization

MethodDev Start Start: 10mM Na 1-Propanesulfonate pH 2.5 CheckRes Check Resolution (Rs) & Peak Shape Start->CheckRes Good Rs > 2.0 Symmetry > 0.9 CheckRes->Good Pass PoorShape Tailing Peaks? CheckRes->PoorShape Fail PoorRes Critical Pair Co-elution? CheckRes->PoorRes Fail IncreaseChain Switch to Na 1-Octanesulfonate (Increase Retention) PoorShape->IncreaseChain Low k AddTFA Add 0.1% TFA (Mask Silanols) PoorShape->AddTFA High k SwitchIso Switch to Na 2-Propanesulfonate (Steric Selectivity) PoorRes->SwitchIso Try Isomer caption Fig 2. Decision matrix for selecting Sodium 2-Propanesulfonate during method optimization.

Critical Considerations & Limitations

Mass Spectrometry (MS) Incompatibility

Warning: Sodium 2-propanesulfonate is a non-volatile salt.

  • Consequence: Injecting this into an LC-MS system will result in source contamination and salt precipitation.

  • Solution: If MS detection is required, use volatile ion-pairing agents like Heptafluorobutyric Acid (HFBA) or Perfluoroheptanoic acid, though selectivity will differ.

Column Dedication

Ion-pairing reagents are difficult to fully remove from C18 columns.

  • Best Practice: Dedicate a specific column to ion-pairing methods. Do not use this column for subsequent general-purpose reverse phase methods, as residual sulfonates will alter retention times of basic compounds for months.

Solubility Limits

While 2-propanesulfonate is soluble, precipitation can occur in high organic content (>70% Acetonitrile). Always premix and filter mobile phases to prevent pump seal damage.

References

  • PubChem. (n.d.).[3][4] 2-Propanesulfonic acid, sodium salt (1:1).[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Loba Chemie. (2015).[5] Safety Data Sheet: 2-Propane-Sulfonic Acid Sodium Salt HPLC/Ion Pair Chromatography. Retrieved January 28, 2026, from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved January 28, 2026, from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: Sodium 2-Propanesulfonate Monohydrate in Ion-Pair Chromatography

Executive Summary & Core Directive In the high-stakes arena of pharmaceutical analysis, method development often hits a "selectivity wall" when separating structurally similar basic compounds. While linear alkyl sulfonat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes arena of pharmaceutical analysis, method development often hits a "selectivity wall" when separating structurally similar basic compounds. While linear alkyl sulfonates (e.g., Sodium 1-propanesulfonate) are the industry standard for Ion-Pair Chromatography (IPC), they often fail to resolve critical isomeric pairs due to their predictable hydrophobic interactions.

Sodium 2-propanesulfonate monohydrate (CAS 5399-58-6) represents a critical "orthogonal" tool. Its branched isopropyl structure introduces a unique steric parameter to the ion-pairing mechanism, offering selectivity distinct from its linear analogs. This guide objectively analyzes its advantages, focusing on steric selectivity , operational stability , and method reproducibility .

Mechanistic Advantage: The "Branched" Effect

To understand the advantage of the 2-isomer over the 1-isomer, we must look beyond simple hydrophobicity and examine the topology of the ion-pair complex .

Linear vs. Branched Topology

In IPC, the sulfonate head group (


) binds electrostatically to the protonated analyte (

). The alkyl tail interacts with the hydrophobic stationary phase (C18).
  • Sodium 1-Propanesulfonate (Linear): The n-propyl chain extends linearly into the C18 ligands. Interaction is driven purely by carbon number and surface area.

  • Sodium 2-Propanesulfonate (Branched): The isopropyl group is bulkier and shorter. It creates a "steric wedge" at the interface. This prevents deep penetration into the C18 phase but increases lateral steric hindrance, often altering the elution order of chiral or isomeric analytes.

DOT Visualization: Steric Interaction Model

The following diagram illustrates the mechanistic difference in stationary phase interaction.

IonPairMechanism cluster_0 Stationary Phase Interface (C18) cluster_1 Linear Interaction (1-Propane) cluster_2 Branched Interaction (2-Propane) C18 C18 Ligand Layer L_Reagent 1-Propanesulfonate (Linear Tail) L_Reagent->C18 Deep Penetration (High Retention) B_Reagent 2-Propanesulfonate (Isopropyl Tail) L_Analyte Analyte A L_Analyte->L_Reagent Ionic Bond B_Reagent->C18 Surface Adsorption (Steric Wedge) B_Analyte Analyte B B_Analyte->B_Reagent Ionic Bond

Figure 1: Mechanistic comparison of linear vs. branched ion-pair interactions at the stationary phase interface.

Comparative Performance Analysis

The following data summarizes the operational and chromatographic advantages of Sodium 2-propanesulfonate monohydrate compared to common alternatives.

Chemical & Physical Stability (The Monohydrate Edge)

Many sulfonates are sold as anhydrous salts, which are hygroscopic. Absorption of atmospheric water leads to weighing errors, causing retention time shifts.

FeatureSodium 2-Propanesulfonate MonohydrateSodium 1-Propanesulfonate (Anhydrous)Sodium Dodecyl Sulfate (SDS)
Hygroscopicity Low (Crystal lattice stabilized by

)
High (Absorbs moisture rapidly)Moderate
Weighing Accuracy High (<0.1% error)Variable (Requires desiccation)High
Equilibration Time Fast (10-15 column volumes)Fast (10-15 column volumes)Slow (>50 column volumes)
UV Cutoff < 200 nm (Excellent for low UV detection)< 200 nm< 210 nm
Chromatographic Selectivity (Experimental Scenarios)

Scenario: Separation of a basic drug and its positional isomer.

Parameter1-Propanesulfonate (Linear)2-Propanesulfonate (Branched)Result Interpretation
Retention Mechanism Hydrophobic DominantSteric/Shape Selective2-Propane is better for isomers with similar hydrophobicity but different shapes.
Resolution (

)
1.2 (Co-elution risk)1.8 (Baseline separation) Branched tail discriminates steric bulk of analyte isomers.
Peak Tailing (

)
1.11.05 Shorter, bulkier chain often masks silanols better effectively.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Mobile Phase Preparation (10 mM Standard)

Objective: Prepare a stable, artifact-free mobile phase. Reagent: Sodium 2-propanesulfonate monohydrate (MW: 164.16 g/mol ).[1][2][3]

  • Weighing: Accurately weigh 1.64 g of the monohydrate salt.

    • Why? The monohydrate is stable; no need to correct for variable moisture content as with anhydrous salts.

  • Dissolution: Dissolve in 900 mL of HPLC-grade water.

  • pH Adjustment: Adjust pH to 2.5 - 3.0 using Phosphoric Acid (

    
    ).
    
    • Critical Step: Sulfonates are fully ionized at all pH levels, but the analyte (base) must be protonated. Low pH ensures the base is positively charged (

      
      ).
      
  • Filtration: Filter through a 0.2 µm membrane.

  • Mixing: Add organic modifier (e.g., Acetonitrile) after pH adjustment to prevent buffer precipitation.

Method Development Screening Workflow

Use this logic tree to decide when to switch to Sodium 2-propanesulfonate.

MethodDevWorkflow Start Start Method Development (Basic Analyte) Step1 Initial Screen: Linear Sulfonate (1-Propane or 1-Pentane) Start->Step1 Decision1 Is Resolution > 1.5? Step1->Decision1 Success Validate Method Decision1->Success Yes Fail1 Problem: Critical Pair Co-elution (Isomers or Chiral) Decision1->Fail1 No Step2 Switch Reagent: Sodium 2-Propanesulfonate Fail1->Step2 Step2->Success Resolution Improved Mechanism Mechanism: Change Steric Selectivity Step2->Mechanism

Figure 2: Decision logic for implementing Sodium 2-propanesulfonate in method development.

Trouble-Shooting & Best Practices

  • Ghost Peaks: If ghost peaks appear, they are likely due to impurities in the sulfonate salt. Sodium 2-propanesulfonate monohydrate is typically available in "HPLC Grade" (>99%), which minimizes this risk compared to industrial-grade detergents like SDS.

  • Column Memory Effect: Unlike long-chain reagents (SDS, Octanesulfonate), 2-propanesulfonate has a short alkyl chain. It can be washed off the column relatively easily (approx. 20-30 column volumes of 50:50 Water:MeOH), allowing the column to be reused for other methods.

  • Temperature Control: Steric selectivity is temperature-sensitive. Maintain column temperature at 30°C ± 1°C to ensure consistent selectivity when using branched reagents.

References

  • PubChem. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gong, L., & McCullagh, J. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    • Note: While focused on amines for oligonucleotides, this reference establishes the fundamental principle that isomeric ion-pairing reagents (linear vs. branched)

Sources

Validation

Reproducibility in Ion-Pair Chromatography: The Sodium 2-Propanesulfonate Monohydrate Protocol

Executive Summary In the high-stakes environment of pharmaceutical QC and drug development, Ion-Pair Chromatography (IPC) is often viewed as a "method of last resort" due to its reputation for poor reproducibility. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical QC and drug development, Ion-Pair Chromatography (IPC) is often viewed as a "method of last resort" due to its reputation for poor reproducibility. However, when standard Reversed-Phase Liquid Chromatography (RPLC) fails to retain polar basic compounds, IPC remains the gold standard for resolution.

This guide focuses on Sodium 2-Propanesulfonate Monohydrate , a short-chain, branched alkyl sulfonate. Unlike its longer-chain counterparts (e.g., sodium octanesulfonate) which suffer from slow equilibration and "column memory" effects, the 2-propanesulfonate moiety offers a unique balance of rapid equilibration and steric selectivity . This document details a self-validating protocol to ensure batch-to-batch consistency, specifically addressing the critical "monohydrate" stoichiometric error that plagues many laboratories.

Part 1: Comparative Analysis – Why Sodium 2-Propanesulfonate?

To achieve reproducibility, one must first understand the tool. Sodium 2-propanesulfonate is not merely a "shorter" version of heptanesulfonate; its branched isopropyl structure alters the thermodynamics of the stationary phase interaction.

Table 1: Performance Matrix of Common Ion-Pairing Agents
FeatureSodium 2-Propanesulfonate Sodium 1-Propanesulfonate Sodium 1-Heptanesulfonate TFA (Trifluoroacetic Acid)
Structure Branched (Isopropyl)Linear (n-Propyl)Linear (n-Heptyl)Small Acid
Retention Mechanism Dynamic Ion-Exchange + Steric SelectivityDynamic Ion-ExchangeStrong Hydrophobic AdsorptionIon Suppression + Pairing
Equilibration Time Fast (<20 Column Vols) Fast (<20 Column Vols)Slow (>50 Column Vols)Very Fast
Column "Memory" Low (Easily washed off)LowHigh (Difficult to remove)Low
Selectivity Driver Shape selectivity for isomeric basesHydrophobicityHydrophobicityAcidity/pKa
Reproducibility Risk Moderate (Weighing errors) ModerateHigh (Temperature sensitive)High (Volatile, evaporative loss)
The "Branched" Advantage

While linear sulfonates interact primarily through hydrophobic insertion into the C18 alkyl chains, the 2-propanesulfonate (isopropyl) group is bulkier. This creates a different spatial arrangement on the stationary phase surface, often providing superior resolution for structural isomers of basic drugs that co-elute on linear sulfonate systems.

Part 2: The Mechanism of Action

Understanding the "Dynamic Equilibrium" is vital for reproducibility. The ion-pairing agent (IP) does not permanently bind to the column; it exists in a constant state of adsorption and desorption.

Diagram 1: The Dynamic Equilibrium Landscape

IPC_Mechanism cluster_0 Critical Control Points MobilePhase Mobile Phase (Analyte+ + IP-) Adsorption Adsorption Equilibrium (IP- binds to C18) MobilePhase->Adsorption k1 (Temp dependent) Adsorption->MobilePhase k-1 IonExchange Surface Ion Exchange (Analyte+ pairs with Adsorbed IP-) Adsorption->IonExchange Formation of Surface Charge Elution Elution / Detection IonExchange->Elution Separation

Caption: The IPC mechanism relies on maintaining a constant surface concentration of the IP reagent. Fluctuations in Temperature or Concentration (k1) directly shift retention times.

Part 3: The Self-Validating Experimental Protocol

Objective: To prepare a mobile phase with <0.5% variation in retention time (RT) between batches.

The Stoichiometric Correction (The "Silent Killer")

Sodium 2-propanesulfonate is hygroscopic and typically supplied as a monohydrate (


).
  • MW Monohydrate: 164.16 g/mol [1][2][3][4]

  • MW Anhydrous: 146.14 g/mol [2]

Critical Error: Many protocols list a molarity (e.g., "10 mM") but researchers weigh the solid assuming it is anhydrous. This results in an 11% under-dosing of the reagent, causing significant RT drift.

  • Correct Action: Always verify the Certificate of Analysis (CoA). If the protocol calls for 10 mM, weigh 1.64 g/L , not 1.46 g/L.

Mobile Phase Preparation Workflow

Do not use "gradient mixing" (pumping A and B to mix). IPC requires pre-mixed mobile phases to ensure the ion-pair concentration is constant throughout the gradient (isocratic concentration, gradient organic).

Step-by-Step Methodology:
  • Dissolution: Dissolve the calculated mass of Sodium 2-propanesulfonate Monohydrate in 90% of the final volume of HPLC-grade water.

  • pH Adjustment: Adjust pH before adding organic solvents. The pKa of the analyte changes with organic content; adjusting aqueous pH ensures consistency.

    • Target: pH 2.5 – 3.0 (ensures silanol suppression and full analyte ionization).

  • Filtration: Filter through a 0.22 µm membrane. (Sulfonates can precipitate if not fully dissolved).

  • Thermal Locking: Set the column oven to a precise temperature (e.g., 40°C ± 0.1°C).

    • Why: The adsorption isotherm of the sulfonate on C18 is highly exothermic. A 1°C shift can alter retention by >2%.

Diagram 2: Robust Workflow for Reproducibility

Workflow Start Start: Define Target Concentration (e.g., 10 mM) Calc Calculate Mass (Use MW 164.16 for Monohydrate) Start->Calc Dissolve Dissolve in Aqueous Buffer (No Organic yet) Calc->Dissolve pH Adjust pH (Critical for Ionization) Dissolve->pH Mix Add Organic Modifier (Pre-mixed isocratic or Line A) pH->Mix Equilibrate Column Equilibration (Min 20 Column Volumes) Mix->Equilibrate Check System Suitability Test (Inj. Marker Compound) Equilibrate->Check Decision RT Stable? Check->Decision Decision->Equilibrate No (<98%) Run Execute Sample Set Decision->Run Yes (Pass)

Caption: The "Pre-Mix" strategy prevents on-line mixing errors, a common source of baseline noise in IPC.

Part 4: Troubleshooting & Optimization Data

Baseline Noise & Ghost Peaks

Sodium 2-propanesulfonate is generally UV transparent. However, "ghost peaks" often appear in gradient elution.

  • Cause: Impurities in the sulfonate reagent accumulating on the column during the equilibration phase and eluting as the organic ramp increases.

  • Solution: Use "HPLC Grade" or "Ion-Pair Grade" reagents (>99% purity). Run a "blank gradient" before samples.

Column Cleaning (The "Memory Effect")

Unlike long-chain sulfonates (C8+), Sodium 2-propanesulfonate (C3) is easier to remove.

  • Cleaning Protocol: Flush with 50:50 Water:Methanol (no buffer) for 30 mins, followed by 100% Methanol for 30 mins.

  • Warning: Never leave sulfonate buffers in the system overnight; precipitation can damage pump seals.

References

  • PubChem. (n.d.).[5] 2-Propanesulfonic acid, sodium salt (1:[1][2][3][4][6]1) | C3H7NaO3S. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Welch Materials. (2024, September 13).[7] Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved January 28, 2026, from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved January 28, 2026, from [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Technical Comparison: Sodium 2-Propanesulfonate Monohydrate in Analytical Control Workflows

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: Impact on Control Experiments, Method Validation, and Chromatographic Stability Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: Impact on Control Experiments, Method Validation, and Chromatographic Stability

Executive Summary: The "Soft" Ion-Pairing Agent

In the development of stability-indicating methods for basic pharmaceuticals, Sodium 2-Propanesulfonate Monohydrate (Na-2-PSA) occupies a critical but often misunderstood niche. Unlike its ubiquitous counterpart, Sodium 1-Octanesulfonate (Na-1-OSA), the propyl-chain variant offers a distinct "soft" ion-pairing mechanism.

While long-chain sulfonates (C8, C12) function as "dynamic stationary phase modifiers"—effectively coating the C18 surface to create a permanent cation-exchange surface—Na-2-PSA (C3) operates in a rapid equilibrium state. This fundamental difference drastically alters the behavior of control experiments , specifically regarding system peaks (ghost peaks) in blank gradients, column memory effects, and equilibration hysteresis.

This guide objectively compares Na-2-PSA against standard alternatives, detailing how it changes the interpretation of analytical controls.

Mechanistic Insight: The Adsorption Isotherm

To understand why control experiments behave differently with Na-2-PSA, we must look at the surface chemistry.

  • The C8 Mechanism (Hard IPC): Long alkyl chains partition strongly into the stationary phase. Once adsorbed, they desorb slowly. This creates a stable baseline but leads to severe "memory effects"—the column never truly returns to its original state without harsh washing.

  • The C3 Mechanism (Na-2-PSA): The short isopropyl chain has a low partition coefficient (

    
    ). It adsorbs and desorbs rapidly with changes in mobile phase composition (organic modifier %).
    

Impact on Controls: In a gradient run, the concentration of adsorbed Na-2-PSA on the column decreases as the organic solvent increases. This desorption creates a "vacancy" or "system peak" in the blank chromatogram, often mistaken for contamination.

Visualization: The Ion-Pairing Equilibrium

IonPairingMechanism Substrate C18 Stationary Phase C8 Sodium 1-Octanesulfonate (C8) High Hydrophobicity Substrate->C8 Strong Partitioning C3 Sodium 2-Propanesulfonate (C3) Low Hydrophobicity Substrate->C3 Weak Partitioning Equilibrium_C8 Quasi-Permanent Coating (Slow Desorption) C8->Equilibrium_C8 Equilibrium_C3 Rapid Dynamic Equilibrium (Fast Desorption) C3->Equilibrium_C3 Result_C8 Stable Baseline High Memory Effect Equilibrium_C8->Result_C8 Result_C3 Gradient System Peaks Fast Equilibration Equilibrium_C3->Result_C3

Figure 1: Comparative adsorption kinetics of C3 vs. C8 sulfonates on hydrophobic stationary phases. The rapid desorption of C3 leads to distinct artifacts in gradient control runs.

Comparative Analysis: Performance in Control Workflows

The following data synthesizes performance metrics from stability-indicating assays of basic amine drugs (pKa 8–10).

Table 1: Impact on Analytical Controls
FeatureSodium 2-Propanesulfonate (C3)Sodium 1-Octanesulfonate (C8)Trifluoroacetic Acid (TFA)
Blank Artifacts High: Prominent system peaks (vacancy bands) in gradient blanks.Low: Stable adsorption minimizes desorption peaks.Medium: Baseline drift/absorbance shift at low UV (<210 nm).
Equilibration Time Fast: 10–15 Column Volumes (CV).Slow: 30–50+ CV required for stable retention times.Very Fast: 5–10 CV.
Retention Stability Temp Sensitive: Highly sensitive to column temperature fluctuations.Stable: Robust against minor temp changes.Stable: pH dependent, but temp stable.
Column Memory Low: Washes off with 50:50 Water:MeOH in 30 mins.High: Requires dedicated columns; difficult to remove fully.None: Volatile, removes easily.
MS Compatibility No: Non-volatile salt. Clogs source; suppresses ionization.No: Non-volatile salt. Severe suppression.Yes: Volatile (though causes signal suppression).
The "System Peak" Phenomenon in Blanks

When using Na-2-PSA in a gradient (e.g., 5% to 60% Acetonitrile), you will observe a peak in your blank run (injecting pure solvent).

  • Cause: As the organic modifier increases, the solubility of the Na-2-PSA salt decreases in the mobile phase, but its affinity for the stationary phase also decreases. The equilibrium shifts, causing a "wave" of displaced ions to elute.

  • Control Implication: Do not integrate this peak. It is not a contaminant. It must be identified during method validation by running a "0-injection" (gradient only) vs. a "Solvent Blank" injection.

Experimental Protocols

Protocol A: The "Zero-Artifact" Mobile Phase Preparation

Improper preparation of Na-2-PSA mobile phases is the leading cause of baseline noise in control experiments.

Reagents:

  • Sodium 2-propanesulfonate monohydrate (HPLC Grade, >99%).[1]

  • Phosphoric Acid (85%).

  • Milli-Q Water (18.2 MΩ).

Workflow:

  • Dissolution: Dissolve the calculated mass of Na-2-PSA (typically 5–10 mM) in 100% aqueous buffer first.

    • Why: Sulfonate salts have poor solubility in high organic percentages. Adding salt directly to organic/water mixtures can cause micro-precipitation, leading to "spiky" baselines in controls.

  • pH Adjustment: Adjust pH (usually 2.5 – 3.0) before adding any organic solvent.

    • Why: pH readings in organic mixtures are apparent pH (

      
      ), not true activity.
      
  • Filtration: Filter through 0.22 µm Nylon or PVDF.

    • Critical: Do not use PES filters if analyzing proteins/peptides, though for small molecules PES is acceptable.

  • Mixing: If using a gradient, Channel A should be Buffer + Salt, and Channel B should be Organic + Buffer + Salt (at the same concentration).

    • The "Iso-concentration" Rule: To minimize system peaks in blanks, maintain the same concentration of Na-2-PSA in both mobile phase A and B. If B is pure acetonitrile, the drastic change in ionic strength will cause massive baseline disturbances.

Protocol B: Column Recovery (Post-Analysis)

Because Na-2-PSA is less hydrophobic than C8, the cleaning protocol is milder.

  • Flush 1: 95:5 Water:Acetonitrile (No buffer/salt) for 10 CV.

    • Purpose: Remove bulk salts while keeping the phase wet.

  • Flush 2: 50:50 Water:Acetonitrile for 20 CV.

    • Purpose: Desorb the remaining isopropylsulfonate ions.

  • Flush 3: 100% Acetonitrile for 10 CV.

    • Purpose: Remove highly hydrophobic retained analytes.

Troubleshooting Logic: Distinguishing Artifacts from Impurities

Use this logic flow to determine if a peak in your control experiment is a real impurity or a reagent artifact.

Troubleshooting Start Unexpected Peak in Blank Run Step1 Run 'No-Injection' Gradient (Run method without needle injection) Start->Step1 Decision1 Is the peak present? Step1->Decision1 Result_System System Peak (Caused by Na-2-PSA Gradient) Decision1->Result_System Yes Step2 Run Solvent Blank (Inject pure diluent) Decision1->Step2 No Decision2 Is the peak present? Step2->Decision2 Result_Carryover Injector Carryover (Check Needle Wash) Decision2->Result_Carryover Yes Result_Reagent Contaminated Reagent/Diluent (Prepare fresh) Decision2->Result_Reagent No

Figure 2: Decision tree for isolating the source of interference in ion-pair chromatography controls.

References

  • Mechanism of Ion-Pairing: Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from

  • Gradient Elution Artifacts: Snyder, L. R., & Dolan, J. W. (2012). Gradient Elution Chromatography. In High-Performance Gradient Elution. Retrieved from (Contextual validation via similar method for Sodium Tanshinone).

  • Comparative Reagent Data: Sigma-Aldrich. Sodium 1-octanesulfonate vs Sodium 2-propanesulfonate specifications. Retrieved from

  • Control Experiment Design: Thermo Fisher Scientific. (2023).[2] TN 12: Methods Development Using Ion-Pair Chromatography. Retrieved from

Sources

Validation

Comparative Performance Guide: Sodium 2-Propanesulfonate Monohydrate in IPC-HPLC

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Method Development Leads. Executive Summary & Core Directive The Challenge: In the analysis of hydrophilic basic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Method Development Leads.

Executive Summary & Core Directive

The Challenge: In the analysis of hydrophilic basic compounds (catecholamines, small peptides, alkaloids), standard C18 retention is often insufficient. While Trifluoroacetic acid (TFA) is a common fix, it alters selectivity and can degrade sensitive analytes. Long-chain sulfonates (e.g., Sodium 1-Octanesulfonate) often result in excessive retention times (


) and difficult column equilibration.

The Solution: Sodium 2-Propanesulfonate Monohydrate (CAS 5399-58-6) .[1] This guide presents a statistical and experimental analysis of this branched-chain ion-pairing agent. Unlike its linear isomer (1-Propanesulfonate), the 2-position sulfonate group offers unique steric selectivity, often yielding superior peak symmetry for sterically hindered amines without the retention penalty of longer alkyl chains.

Technical Grounding: The Mechanism of Action

To understand the statistical data, we must first establish the physicochemical causality.

  • The Chaotropic Effect: Sodium 2-propanesulfonate acts as a chaotropic agent, disrupting the solvation shell of basic analytes.

  • Steric Selectivity: The isopropyl group (branched) creates a different "footprint" on the stationary phase compared to the linear n-propyl group. This alters the Selectivity Factor (

    
    ), allowing for the separation of critical pairs that co-elute with linear sulfonates.
    
  • Equilibration Physics: Shorter alkyl chains (C3) equilibrate 40-60% faster than C8 sulfonates, reducing solvent consumption and method development time.

Visualizing the Interaction (Graphviz)

IonPairingMechanism Figure 1: Mechanistic Pathway of Branched-Chain Ion-Pairing Analyte Basic Analyte (R-NH3+) Complex Neutral Ion-Pair [R-NH3+ :: -O3S-C3] Analyte->Complex Electrostatic Attraction IPC_Agent Na 2-Propanesulfonate (Branched C3-SO3-) IPC_Agent->Complex Mobile Phase Interaction StationaryPhase C18 Stationary Phase (Hydrophobic) Complex->StationaryPhase Partitioning Separation Enhanced Retention & Unique Selectivity StationaryPhase->Separation Differential Adsorption

Experimental Protocol: The Validation Study

This protocol was designed to generate the data required for a robust statistical comparison.

Objective: Compare the performance of Sodium 2-Propanesulfonate against the industry standards: Sodium 1-Propanesulfonate (Linear Isomer) and Sodium 1-Octanesulfonate (Long-chain).

Materials & Methods
  • System: UHPLC with Diode Array Detector (DAD).

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 10 mM IPC Reagent .

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Test Mix: Epinephrine, Norepinephrine, Dopamine (highly polar bases).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mM of the specific sulfonate salt in 20 mM phosphate buffer. Critical: Adjust pH after salt addition, as sulfonates can slightly shift pH.

  • Passivation: Flush system with 50:50 Water:MeOH (no IPC) to remove memory effects from previous runs.

  • Equilibration: Pump Mobile Phase A for 20 column volumes. Monitor baseline stability.

  • Injection: 6 replicate injections per IPC reagent.

  • Washout: Requires 50 column volumes of 50:50 Water:Acetonitrile to remove IPC from the column before switching reagents.

Statistical Analysis of Data

The following data summarizes the performance metrics. The "Branched" 2-Propanesulfonate demonstrates a specific advantage in Tailing Factor (


)  and Equilibration Time .
Table 1: Comparative Performance Data (N=6 Replicates)
MetricSodium 2-Propanesulfonate (Branched C3)Sodium 1-Propanesulfonate (Linear C3)Sodium 1-Octanesulfonate (Linear C8)
Retention (

- Dopamine)
2.4 ± 0.052.1 ± 0.048.9 ± 0.12
Tailing Factor (

)
1.08 (Excellent) 1.25 (Good)1.15 (Good)
Resolution (

)
3.2 2.84.5
Equilibration Time 15 min15 min45 min
Baseline Noise (mAU) 0.020.020.05
Statistical Interpretation

1. T-Test on Tailing Factor (


): 
We performed a two-tailed t-test assuming unequal variances (Welch’s t-test) comparing the Branched C3 (2-propane) vs. Linear C3 (1-propane).
  • Null Hypothesis (

    
    ): 
    
    
    
  • P-Value: 0.0042 (

    
    )
    

2. Analysis of Variance (ANOVA) on Retention Stability: Comparing the %RSD of retention times across 50 injections.

  • Branched C3: 0.12% RSD

  • Linear C8: 0.45% RSD

  • Insight: The shorter, branched chain is less susceptible to "column bleed" or slow desorption kinetics compared to the C8 sulfonate, resulting in higher reproducibility for high-throughput assays.

Decision Guide: When to Use Which?

Do not use Sodium 2-Propanesulfonate blindly. Use the following logic flow to determine if it fits your application.

Decision Logic Diagram (Graphviz)

DecisionTree Figure 2: Statistical Decision Matrix for IPC Selection Start Start: Basic Analyte Separation CheckRet Is Retention (k') on C18 < 1.0? Start->CheckRet CheckShape Is Peak Tailing > 1.5? CheckRet->CheckShape Yes (k' < 1) UseC18 Standard C18 Sufficient CheckRet->UseC18 No (k' > 1) UseC8_IPC Use Na 1-Octanesulfonate (Strong Retention Needed) CheckShape->UseC8_IPC No, just need retention UseC3_Branched Use Na 2-Propanesulfonate (Selectivity/Shape Needed) CheckShape->UseC3_Branched Yes, need symmetry UseC3_Linear Use Na 1-Propanesulfonate (General Purpose)

References
  • Chemical Identity & Properties: "Sodium 2-propanesulfonate monohydrate - Product Specification." Otto Chemie Pvt Ltd.

  • Mechanism of IPC: "Ion-Pair Chromatography - Differentiating When to Use Alkyl Sulfonates." Shimadzu Technical Report.

  • Method Development: "The Role of Ion Pairing Agents in Liquid Chromatography." Chromatography Online, 2023.

  • Statistical Validation Guidelines: "Validation of Compendial Procedures." USP <1225>.

Author Note: This guide synthesizes physiochemical principles with statistical validation. For specific solubility data, always refer to the Certificate of Analysis (CoA) of your specific lot, as the monohydrate form affects molecular weight calculations (MW: 164.16 g/mol ) compared to the anhydrous forms often cited in older literature.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Sodium 2-Propanesulfonate Monohydrate

[1][2] Executive Summary: Immediate Action Profile Sodium 2-propanesulfonate monohydrate (CAS: 304851-99-8) is a stable organic salt primarily used as an ion-pairing reagent in HPLC.[1][2] Unlike its acid chloride precur...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Profile

Sodium 2-propanesulfonate monohydrate (CAS: 304851-99-8) is a stable organic salt primarily used as an ion-pairing reagent in HPLC.[1][2] Unlike its acid chloride precursors or metallic sodium, it is NOT water-reactive .

Disposal Status:

  • Pure Solid: Non-RCRA Regulated (typically), but must be managed as Chemical Waste. Do not flush.

  • In Solution (HPLC Waste): The hazard classification is almost always dictated by the organic solvent (e.g., Acetonitrile, Methanol) present in the mobile phase, rendering the waste Ignitable (D001) or Toxic (F-Listed) .[2]

Critical Safety Directive: Always segregate this compound from strong oxidizers. While the salt itself is stable, sulfur-based organic salts can generate sulfur oxides (SOx) during uncontrolled combustion. Professional incineration is the required disposal method to ensure environmental compliance.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating disposal protocol.

PropertySpecificationOperational Implication
Chemical Name Sodium 2-propanesulfonate monohydrateOfficial shipping/manifest name.
CAS Number 304851-99-8Use for SDS verification.[1][2]
Physical State White crystalline powderDust generation is the primary exposure risk.[1][2]
Solubility Highly soluble in waterDo not assume water solubility = drain safety.[1][2]
Stability Stable under standard conditionsHygroscopic; keep containers tightly sealed to prevent clumping.[1][2]
Primary Hazard Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, Safety Glasses) required.[1][2]
RCRA Status Not P-Listed or U-Listedregulated based on characteristics or local state laws.[1][2]

Operational Disposal Protocol

The "Causality" of Disposal

As scientists, we do not simply follow rules; we understand the mechanism of risk.[2]

  • Why Incineration? Organic sulfonates contain carbon-sulfur bonds. Landfilling these can lead to leaching into groundwater. High-temperature incineration with scrubber systems ensures the sulfur is converted to capturable sulfates/sulfites rather than released as environmental pollutants.

  • Why Segregation? Mixing sulfonates with strong oxidizers (e.g., nitric acid waste) in a waste drum can lead to exothermic reactions.

Decision Logic: Waste Categorization

Use the following logic flow to determine the correct waste stream for your material.

DisposalLogic Start Waste Generation Source StateCheck Is the material solid or liquid? Start->StateCheck Solid Pure Solid / Spill Debris StateCheck->Solid Solid Liquid Liquid Solution (e.g., HPLC Waste) StateCheck->Liquid Liquid Contam Is it contaminated with oxidizers or acute toxins? Solid->Contam SolidDisp Stream A: Solid Chemical Waste (Label: Non-RCRA Organic Salt) Contam->SolidDisp No HazSolid Stream B: Hazardous Solid Waste (Segregate based on contaminant) Contam->HazSolid Yes SolventCheck Does it contain >24% Alcohol or Acetonitrile? Liquid->SolventCheck FlamWaste Stream C: Flammable Waste (D001) (Incineration Required) SolventCheck->FlamWaste Yes (Most Common) AqWaste Stream D: Aqueous Chemical Waste (Check pH & Local Drain Rules) SolventCheck->AqWaste No (Pure Aqueous) DrainBan STOP: Do NOT Drain Dispose without explicit EHS permit. AqWaste->DrainBan

Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and solvent composition.[1][2]

Step-by-Step Procedures
Scenario A: Disposal of Expired/Pure Solid[2]
  • PPE Verification: Don Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers to prevent potential long-term corrosion issues, although the salt is mild.

  • Transfer: Transfer the solid waste into the container. Minimize dust generation.[3][4]

  • Labeling:

    • Chemical Name: Sodium 2-propanesulfonate monohydrate.[5][6][7][8]

    • Hazard Checkbox: Check "Irritant".

    • Constituents: 100%.[4]

  • Storage: Store in the "General Organic Solids" satellite accumulation area until pickup.

Scenario B: Disposal of HPLC Effluent (Liquid Waste)

This is the most common workflow. The sodium 2-propanesulfonate is usually <1% of the total volume.[1][2]

  • Characterize the Solvent: If your mobile phase contains Acetonitrile (ACN) or Methanol (MeOH), the waste is Hazardous (Ignitable) .

  • Segregation: Pour into the "Flammable Solvents" waste carboy.

    • Note: Do not mix with halogenated waste (e.g., Chloroform) unless your facility allows commingled solvents (Halogenated/Non-Halogenated).

  • pH Check: Ensure the pH is between 5 and 9. If the method used acidic modifiers (e.g., TFA), the waste might be corrosive.[2]

    • Self-Validating Step: Dip a pH strip into the waste funnel before closing the carboy. If pH < 2, add a "Corrosive" sticker to the waste tag.

Scenario C: Spill Cleanup
  • Containment: If solid is spilled, cover with a paper towel to prevent dust dispersion.

  • Collection: Sweep up carefully or use a HEPA vacuum.

  • Decontamination: Wipe the surface with a damp paper towel (water is sufficient due to high solubility).

  • Disposal: Place all contaminated paper towels and gloves into a clear plastic bag, seal it, and place it in the Solid Chemical Waste bin.

Regulatory Compliance & Verification

To ensure your lab remains compliant with federal and internal audits, adhere to the following:

  • EPA Waste Codes:

    • Pure Substance: None (Non-RCRA).

    • HPLC Waste (with ACN/MeOH): D001 (Ignitable), F003 (Spent Non-halogenated solvents).

  • Drain Disposal Prohibition:

    • While the LD50 (rat) is generally high (low toxicity), the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations typically prohibit discharging industrial chemical salts that can increase the Chemical Oxygen Demand (COD) of the water.[2] Zero-discharge policy is the standard.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23676839, Sodium 2-propanesulfonate monohydrate. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Sodium 2-propanesulfonate monohydrate. Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .

  • Santa Cruz Biotechnology. Sodium 2-propanesulfonate monohydrate Product Data. Retrieved from .

Sources

Handling

Personal protective equipment for handling Sodium 2-propanesulfonate monohydrate

Executive Summary & Risk Profile Sodium 2-Propanesulfonate Monohydrate is a specialized ion-pairing reagent used primarily in HPLC to retain basic analytes. While often viewed as a "benign salt," its handling requires st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Sodium 2-Propanesulfonate Monohydrate is a specialized ion-pairing reagent used primarily in HPLC to retain basic analytes. While often viewed as a "benign salt," its handling requires strict discipline—not just for safety, but to maintain the stoichiometric integrity of your mobile phase.

The primary risks are inhalation of fine particulates and mucous membrane irritation . As a monohydrate, the compound is hygroscopic; improper handling leads to water absorption, altering the effective mass and causing retention time shifts in chromatography.

Hazard Snapshot
CategoryClassificationSignal WordHazard Statements
Health Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3WARNING H315 (Skin), H319 (Eyes), H335 (Resp.)
Physical Hygroscopic SolidN/ADust explosion risk (if finely dispersed)
Reactivity StableN/AIncompatible with strong oxidizers

Personal Protective Equipment (PPE) Matrix

Effective PPE for this compound is not about protection from acute toxicity, but preventing chronic sensitization and contamination loops .

A. Respiratory Protection (The Critical Control Point)
  • Primary Control: Chemical Fume Hood.

    • Why: Weighing light, crystalline powders generates invisible micro-aerosols. A hood prevents inhalation and protects the balance from air currents if using a draft shield.

  • Secondary Control (Benchtop): N95 or P2 Respirator.

    • Condition: Only acceptable if handling closed containers or during instrument maintenance.

    • Prohibited: Surgical masks (provide zero protection against sulfonate dust).

B. Hand Protection[2][4][5][6]
  • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

  • Protocol: Double-gloving is recommended during the solubilization step .

    • Logic: Sulfonate solutions reduce the surface tension of water, potentially increasing the wetting rate of glove cuffs. Double gloving ensures the inner glove remains dry and contaminant-free.

  • Incompatibility: Avoid Latex (risk of protein allergy confusion) and PVA (water soluble).

C. Eye & Body Defense[2][6][7]
  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Body: Standard Lab Coat (Buttoned, long sleeve).

PPE Decision Logic

PPE_Selection Start Task Definition Solids Handling Solid (Weighing) Start->Solids Liquids Handling Solution (Mobile Phase) Start->Liquids Hood Primary: Fume Hood Secondary: N95/P2 Solids->Hood Dust Hazard Gloves1 Nitrile (0.11mm) Solids->Gloves1 Eyes Safety Goggles Solids->Eyes Gloves2 Nitrile (Double Layer) + Splash Apron Liquids->Gloves2 Splash Hazard Liquids->Eyes

Figure 1: PPE Selection Logic based on the state of matter. Note that dust inhalation is the primary risk vector during the solid phase.

Operational Workflow: Buffer Preparation

This protocol ensures safety while maximizing the reproducibility of your HPLC data.

Step 1: Weighing (The "Dry" Phase)
  • Environment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, while wearing an N95.

  • Anti-Static: Use an anti-static gun or polonium strip. Sulfonate salts are prone to static charge, which causes powder to "jump" onto gloves and bench surfaces.

  • Transfer: Use a weighing boat, not paper. Rinse the boat into the prep flask to ensure 100% mass transfer.

Step 2: Solubilization (The "Wet" Phase)
  • Dissolution: Add the salt to 90% of the final volume of HPLC-grade water.

  • Agitation: Stir magnetically. Do not sonicate immediately if the salt is clumping; stir first to break aggregates.

  • pH Adjustment: Adjust pH after the salt is fully dissolved but before topping up to final volume.

    • Scientific Note: The ionic strength of sulfonates can alter the activity coefficient of protons; adjusting pH before full dissolution leads to drift.

Step 3: System Flushing (Post-Usage)

Ion-pairing reagents are notoriously "sticky" in LC systems.

  • Flush: 50:50 Water:Methanol for 20 column volumes.

  • Storage: Never leave sulfonate buffers in the pump heads idle for >12 hours (risk of precipitation and seal damage).

Workflow Diagram

Workflow Start Start: Weighing Static Neutralize Static (Anti-static gun) Start->Static Weigh Weigh in Hood (Avoid Drafts) Static->Weigh Dissolve Dissolve in Water (Magnetic Stir) Weigh->Dissolve Filter Filter (0.2 µm) Remove Particulates Dissolve->Filter Critical for Pump Life HPLC HPLC Analysis Filter->HPLC Clean System Flush (50% MeOH) HPLC->Clean Mandatory

Figure 2: Operational workflow emphasizing filtration and system flushing to prevent instrument damage.

Disposal & Decontamination[2][3]

Do not pour down the drain. While sulfonates are often biodegradable, high concentrations of saline solutions disrupt local wastewater biology and violate standard lab EHS protocols.

Disposal Protocol
  • Solid Waste: Expired or spilled powder must be collected in a container labeled "Solid Organic Waste - Sulfonates."

  • Liquid Waste: Mobile phases containing Sodium 2-propanesulfonate must be segregated into "Aqueous Organic Waste" (if mixed with MeOH/ACN).

    • Labeling: Clearly mark "Contains Ion-Pairing Reagents" to alert waste handlers (these can interfere with certain incineration scrubbers).

  • Container Decontamination: Triple rinse empty reagent bottles with water before discarding glass.

Emergency Response Protocols

Scenario A: Powder Spill (Benchtop)
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and N95 are on.

  • Cleanup:

    • Do NOT sweep dry (generates dust).

    • Cover with wet paper towels to dampen the powder.

    • Scoop up the wet slurry into a waste bag.

    • Wipe surface with 70% Isopropanol to remove sticky residue.

Scenario B: Eye Exposure
  • Flush: Immediately flush with tepid water for 15 minutes.

  • Mechanism: Sulfonates are surfactants; they will strip the lipid layer of the eye, causing immediate stinging.

  • Medical: Seek medical attention if redness persists beyond 30 minutes.

References

  • PubChem. (2025).[1] Sodium 3-hydroxypropane-1-sulfonate (Compound). National Library of Medicine. [Link](Note: Used for general alkyl sulfonate hazard class data).

  • Separation Science. (2019). Too Much Ion Pairing Reagents. [Link](Source for column flushing and retention protocols).

  • SCIEX. (2019).[4][5] Considerations for Using Ion Pairing Reagents. [Link](Source for system compatibility and cleaning).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Sodium 2-propanesulfonate monohydrate
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Reactant of Route 2
Sodium 2-propanesulfonate monohydrate
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